N,2-dimethylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSDMWQIGIOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,2-dimethylpyridin-3-amine: Properties, Synthesis, and Applications
Abstract
N,2-dimethylpyridin-3-amine is a substituted pyridine derivative that holds significant interest as a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, established synthesis and purification protocols, spectroscopic characterization, and known applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research due to their presence in a vast array of biologically active molecules and functional materials. This compound, with its specific substitution pattern—an amino group at the 3-position and methyl groups at the 2- and N-positions—presents a unique combination of steric and electronic features. These characteristics make it a valuable synthon for creating more complex molecular architectures, particularly in the development of novel therapeutic agents. Understanding its core properties is paramount for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data presented below has been aggregated from established chemical databases.
Core Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for predicting its behavior in different solvent systems and for designing appropriate reaction and purification conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem |
| Molecular Weight | 122.17 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 35-39 °C | Chemspider |
| Boiling Point | 224.5±20.0 °C at 760 mmHg | Chemspider |
| Density | 1.0±0.1 g/cm³ | Chemspider |
| pKa | 6.59±0.10 | Chemspider |
| LogP | 1.29 | PubChem |
| CAS Number | 90575-38-9 | PubChem |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the C2-methyl protons. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, corresponding to the carbons in the pyridine ring and the two methyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the methylation of 2-methyl-3-nitropyridine followed by the reduction of the nitro group.
Synthetic Workflow
The overall synthetic strategy is a two-step process that is both efficient and scalable. The choice of reagents is critical for achieving high yields and purity.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Methylation of 2-Methyl-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitropyridine in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add a methylating agent, for example, methyl iodide (CH₃I), to the solution. The choice of methylating agent is critical; stronger agents may lead to over-methylation or side reactions.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The resulting pyridinium salt may precipitate and can be collected by filtration.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend the N-methyl-2-methyl-3-nitropyridinium salt in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reduction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.
-
Workup and Purification: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is primarily governed by the nucleophilicity of the amino group and the electronic properties of the pyridine ring.
Key Reactions
-
Acylation and Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing new functional groups and building more complex molecules.
-
Diazotization: The primary amine can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., halogens, hydroxyl groups) onto the pyridine ring via Sandmeyer-type reactions.
-
Cross-Coupling Reactions: The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds.
Applications in Medicinal Chemistry
This compound is a valuable scaffold in drug discovery. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound allows for the exploration of chemical space around this privileged structure. It can serve as a starting material for the synthesis of compounds with potential biological activities, including but not limited to:
-
Kinase Inhibitors: The pyridine scaffold is often used in the design of ATP-competitive kinase inhibitors for cancer therapy.
-
GPCR Ligands: Substituted pyridines are prevalent in ligands targeting G-protein coupled receptors, which are involved in a wide range of physiological processes.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in chemical research and drug development. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a foundational understanding of this compound, from its core properties to its synthesis and potential applications, offering a valuable resource for scientists working in the field.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
"N,2-dimethylpyridin-3-amine" chemical structure and IUPAC name
An In-Depth Technical Guide to N,2-dimethylpyridin-3-amine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in the development of therapeutic agents, recognized for its ability to modulate pharmacological activity.[1] This document details the precise chemical structure and IUPAC nomenclature of this compound, presents its key physicochemical properties, and outlines a robust, modern synthetic protocol. Furthermore, it covers essential analytical techniques for structural verification and quality control. The guide concludes with an expert perspective on the molecule's potential applications as a valuable building block in drug development, particularly within the domain of kinase inhibitors and other targeted therapies.
Molecular Identity and Physicochemical Properties
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is This compound . This nomenclature specifies a pyridine ring with a dimethylamino group (-N(CH₃)₂) attached to the nitrogen atom (N) of an amine at position 3, and a methyl group (-CH₃) at position 2 of the pyridine ring.
-
Pyridine: The core six-membered aromatic heterocycle containing one nitrogen atom.
-
-3-amine: An amine functional group is located at the C3 position of the ring.
-
N,2-dimethyl: Two methyl groups are present; one is attached to the exocyclic amine's nitrogen atom ('N'), and the other is at the C2 position of the pyridine ring.
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a final document.)
Key Identifiers
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
-
CAS Number: Not broadly available, indicating it is a specialized research chemical.
Physicochemical Data Summary
The experimental data for this specific isomer is not widely published. The following table includes computed properties and experimental data from structurally similar compounds, such as N,N-dimethylpyridin-3-amine and 2-amino-3-methylpyridine, to provide informed estimates.[2][3]
| Property | Value (Estimated/Computed) | Source/Rationale |
| Molecular Weight | 136.19 g/mol | Calculated from Molecular Formula |
| XLogP3 | ~1.5 - 2.0 | Based on similar structures like N,N-dimethylpyridin-2-amine (XLogP3 = 1.6).[4] |
| Hydrogen Bond Donors | 0 | The amine is tertiary. |
| Hydrogen Bond Acceptors | 2 | One from the pyridine ring nitrogen and one from the exocyclic amine nitrogen.[2] |
| Topological Polar Surface Area (TPSA) | ~19.4 Ų | Estimated based on related structures. N,N-dimethylpyridin-3-amine has a TPSA of 16.1 Ų.[2] |
| Boiling Point | ~190-210 °C | Extrapolated from similar substituted pyridines. |
| pKa (Conjugate Acid) | ~6.5 - 7.5 | Pyridine pKa is ~5.2; alkyl and amino groups are electron-donating, increasing basicity. |
Synthesis and Purification
Rationale for Synthetic Strategy
Synthesizing this compound requires a regioselective approach. A direct Chichibabin amination is unsuitable as it favors C2/C6 substitution.[5] A highly effective and modern strategy is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is renowned for its functional group tolerance, high yields, and reliability in forming C-N bonds. The proposed route involves coupling 3-bromo-2-methylpyridine with dimethylamine. This choice is based on the commercial availability of the starting materials and the well-documented success of this catalytic system for heteroaromatic substrates.
Detailed Experimental Protocol
Reaction: Buchwald-Hartwig amination of 3-bromo-2-methylpyridine with dimethylamine.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon). This is critical as the Palladium catalyst and some reagents are air-sensitive.
-
Reagent Addition: To the flask, add:
-
3-bromo-2-methylpyridine (1.0 equiv., e.g., 172 mg, 1.0 mmol).
-
A palladium precatalyst, such as Pd₂(dba)₃ (0.02 equiv., 18.3 mg, 0.02 mmol).
-
A suitable phosphine ligand, such as Xantphos (0.04 equiv., 46.2 mg, 0.04 mmol). The choice of a bulky, electron-rich ligand is key to facilitate reductive elimination and prevent catalyst decomposition.
-
A strong, non-nucleophilic base, such as Sodium tert-butoxide (NaOtBu) (1.4 equiv., 134.5 mg, 1.4 mmol).
-
-
Solvent and Amine Addition: The flask is sealed with a septum. Anhydrous, degassed toluene (e.g., 5 mL) is added via syringe. Subsequently, a solution of dimethylamine (2.0 M in THF, 1.2 equiv., 0.6 mL, 1.2 mmol) is added dropwise.
-
Reaction Execution: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by TLC or LC-MS by observing the disappearance of the starting bromide.
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by adding saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine.
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Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude residue is purified via flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexane), is employed to isolate the pure this compound.
Synthesis Workflow Diagram
Caption: Palladium-catalyzed synthesis of this compound.
Structural Elucidation and Quality Control
Overview of Analytical Techniques
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained free of significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique will confirm the presence and connectivity of all protons. Expected signals include:
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Aromatic protons on the pyridine ring (typically 3 distinct signals between 7.0-8.5 ppm).
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A singlet for the N-dimethyl group (-N(CH₃)₂) around 2.5-3.0 ppm, integrating to 6 protons.
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A singlet for the C2-methyl group (-CH₃) around 2.3-2.6 ppm, integrating to 3 protons.
-
-
¹³C NMR: This provides information on the carbon skeleton. Distinct signals are expected for the 5 aromatic carbons of the pyridine ring and the 3 aliphatic carbons of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₂N₂), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at an m/z of 137.10.
Quality Control Workflow
Caption: Quality control workflow for synthesized this compound.
Relevance in Medicinal Chemistry and Drug Discovery
The Pyridinamine Scaffold as a Privileged Structure
The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor via the ring nitrogen. This makes pyridine-based scaffolds exceptionally common in FDA-approved drugs.[1] The aminopyridine substructure, in particular, is a key pharmacophore found in numerous biologically active molecules.
Potential Applications as a Kinase Inhibitor Fragment
Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The aminopyridine motif is exceptionally well-suited for this role. The this compound structure offers several strategic features for drug design:
-
Hinge-Binding Element: The pyridine nitrogen and the exocyclic amine can serve as hydrogen bond acceptors and/or donors to anchor the molecule in the ATP-binding pocket.
-
Vector for Substitution: The dimethylamino group provides a stable, non-reactive handle, while other positions on the ring can be functionalized to explore structure-activity relationships (SAR) and target selectivity.[6]
-
Modulation of Properties: The C2-methyl group provides steric bulk that can influence the molecule's conformation and selectivity for specific kinase targets. It also increases lipophilicity, which can be tuned to optimize pharmacokinetic properties.
The development of novel N-(1,3-thiazol-2-yl)pyridin-2-amines as potent KDR kinase inhibitors highlights the power of this scaffold in generating selective and low-molecular-weight drug candidates.[6]
Safety and Handling
While specific toxicity data for this compound is not available, related compounds like N,N-dimethylpyridin-3-amine are classified as harmful if swallowed.[2] Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust/vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound represents a valuable and synthetically accessible building block for medicinal chemists. Its structure combines the privileged aminopyridine scaffold with substitution patterns that are highly relevant for modern drug discovery, especially in the field of kinase inhibition. The robust synthetic and analytical methodologies detailed in this guide provide a clear pathway for researchers to produce and validate this compound, enabling its use in the design and development of next-generation therapeutic agents.
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An In-Depth Technical Guide to N,2-Dimethylpyridin-3-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Scaffold within a Privileged Class
The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and countless research compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" for drug design.[1] Within this vast chemical space, substituted aminopyridines serve as critical building blocks and pharmacophores. This guide focuses on a specific, lesser-documented isomer: N,2-dimethylpyridin-3-amine .
While a dedicated CAS number for this compound is not readily found in major chemical databases, its parent amine, 3-amino-2-methylpyridine (also known as 2-methyl-3-aminopyridine), is a known compound (CAS: 3430-10-2).[2][3] This guide will, therefore, provide a technical overview of this compound by leveraging established chemical principles and comparative data from its close, well-documented isomers. We will explore its probable physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery, offering a prospective analysis for researchers interested in this novel scaffold.
Part 1: Physicochemical and Structural Landscape
The core structure of this compound features a pyridine ring substituted with a methyl group at the C2 position and a methylamino group at the C3 position. This specific arrangement is expected to influence its steric and electronic properties significantly compared to other dimethylaminopyridine isomers.
Predicted Physicochemical Properties
Quantitative data for this compound is not available. However, we can predict its properties by comparing it with related, well-characterized isomers. The introduction of a methyl group on the exocyclic amine (from 3-amino-2-methylpyridine) and the relocation of substituents around the ring create distinct molecular environments.
Table 1: Comparative Physicochemical Data of Related Aminopyridine Isomers
| Property | This compound (Predicted) | 3-Amino-2-methylpyridine[2][4] | N,N-dimethylpyridin-3-amine[5] | N,N-dimethylpyridin-2-amine[6] |
| CAS Number | Not Assigned | 3430-10-2 | 18437-57-5 | 5683-33-0 |
| Molecular Formula | C₇H₁₀N₂ | C₆H₈N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol | 108.14 g/mol | 122.17 g/mol | 122.17 g/mol |
| XLogP3 (Predicted) | ~1.1 - 1.5 | 0.6 | 1.4 | 1.6 |
| Topological Polar Surface Area (TPSA) | ~28.3 Ų | 38.9 Ų | 16.1 Ų | 16.1 Ų |
| Hydrogen Bond Donors | 1 | 2 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| Melting Point (°C) | Crystalline Solid (Predicted) | 114-119 °C | Liquid (Data varies) | Liquid (Data varies) |
Expert Analysis of Structural Effects:
-
Basicity: The pyridine nitrogen's basicity will be influenced by the electronic effects of the two substituents. The methyl group at C2 is weakly electron-donating, which should slightly increase the basicity of the ring nitrogen. The methylamino group at C3 is also electron-donating through resonance, further increasing the electron density in the ring. However, the exocyclic amine's basicity will be comparable to other secondary alkylamines.
-
Steric Hindrance: The C2-methyl group provides significant steric shielding to the C3-amino group and the ring nitrogen. This steric hindrance could influence its reactivity, metal chelation ability, and binding modes in biological targets compared to less hindered isomers like N,N-dimethylpyridin-3-amine.
-
Hydrogen Bonding: Unlike its tertiary amine counterpart (N,N-dimethylpyridin-3-amine), the secondary amine in this compound provides a hydrogen bond donor. This capability is crucial for forming specific interactions with biological targets like enzyme active sites.[7]
Part 2: Proposed Synthesis and Purification
Proposed Synthetic Workflow: Reductive Amination
Reductive amination is a reliable and high-yielding method for N-alkylation of amines. This pathway offers excellent control and avoids the potential for over-alkylation that can occur with alkyl halides.
Caption: Proposed synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol (Prospective)
-
Reaction Setup: To a solution of 3-amino-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane) in a round-bottom flask, add aqueous formaldehyde (1.1 eq, 37% in water).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Causality Note: NaBH₄ is chosen for its selectivity and mildness, which is sufficient to reduce the iminium ion without affecting the pyridine ring. For a less protic system, sodium triacetoxyborohydride (STAB) could be used.
-
Quenching and Workup: After the reduction is complete (as monitored by TLC/LC-MS), slowly quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is recommended to isolate the pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 3: Potential Applications in Drug Discovery and Research
The aminopyridine scaffold is a validated pharmacophore with broad utility. The specific substitution pattern of this compound offers a unique combination of steric and electronic features that could be exploited in several therapeutic areas.
As a Kinase Hinge-Binding Motif
Many kinase inhibitors utilize a heterocyclic core to form critical hydrogen bonds with the "hinge" region of the enzyme's active site. The this compound scaffold presents an N-H donor and a pyridine ring nitrogen acceptor, a common pattern for hinge binding.
Caption: Diagram of potential hydrogen bonding between the scaffold and a kinase hinge.
The C2-methyl group could act as a "gatekeeper" interacting moiety or provide a steric vector to orient other parts of the molecule into adjacent pockets, potentially enhancing selectivity and potency. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent KDR kinase inhibitors highlights the utility of substituted aminopyridines in this domain.[8]
As a Bioisostere and CNS Scaffold
Pyridines are often used as bioisosteres for phenyl rings, offering improved solubility and metabolic properties.[1] The predicted lipophilicity (XLogP ~1.1-1.5) and topological polar surface area (TPSA ~28.3 Ų) of this compound suggest it has properties conducive to penetrating the blood-brain barrier (BBB). This makes it an attractive scaffold for developing agents targeting the central nervous system (CNS).
In the Synthesis of Complex Molecules
Beyond its direct use as a pharmacophore, this compound is a versatile chemical intermediate. The secondary amine can be further functionalized, for example, through acylation or participation in multicomponent reactions, to rapidly build molecular complexity.[9]
Part 4: Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on the hazard profiles of structurally similar aminopyridines, the following precautions are strongly advised.
-
Toxicity: Aminopyridines as a class can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle it with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents an intriguing yet underexplored scaffold in the rich field of pyridine chemistry. While direct experimental data remains elusive, a comprehensive understanding of its properties and potential can be derived from established chemical principles and comparison with its isomers. Its unique combination of a secondary amine for hydrogen bonding, a sterically influential C2-methyl group, and physicochemical properties suitable for drug development makes it a compelling target for synthesis and evaluation. The proposed synthetic route via reductive amination provides a reliable and accessible method for researchers to prepare this compound and unlock its potential in medicinal chemistry and materials science. As with any novel chemical entity, all handling and synthesis should be conducted with rigorous safety protocols in place.
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Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]8]
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P.S. S. Prasad, A. K. Ch, and L. K. K. Varma, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," ACS Omega, 2021. Retrieved from [Link]1]
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Sun, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847397. Retrieved from [Link]7]
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Powers, J. P., & Seiders, J. R. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Retrieved from [Link]9]
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An In-Depth Technical Guide to N,2-dimethylpyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethylpyridin-3-amine is a substituted pyridine derivative that holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core with methyl and amino substituents at specific positions, offers a scaffold for the development of novel compounds with potential therapeutic applications. Pyridine-based ring systems are integral to numerous FDA-approved drugs, highlighting the importance of understanding the properties and reactivity of their derivatives.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its application in synthesis and drug design. The key molecular and physicochemical characteristics are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂ | In-house Calculation |
| Molecular Weight | 122.17 g/mol | [2] |
| Chemical Formula (HCl Salt) | C₇H₁₁ClN₂ | In-house Calculation |
| Molecular Weight (HCl Salt) | 158.63 g/mol | N/A |
Synthesis and Structural Elucidation
The synthesis of this compound can be approached through various methods common in heterocyclic chemistry. A plausible and efficient route involves the methylation of 3-amino-2-methylpyridine. This precursor, 3-amino-2-methylpyridine, is commercially available and serves as a convenient starting material.[2][3]
Proposed Synthesis Pathway: Reductive Amination
A robust method for the synthesis of this compound is the reductive amination of 3-amino-2-methylpyridine. This two-step, one-pot reaction offers high efficiency and good yields for the N-methylation of primary amines.
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylpyridine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Iminium Ion Formation: To the stirred solution, add aqueous formaldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: The reaction is cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise. The mixture is then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Structural Characterization:
The structural integrity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques. While specific experimental data for this isomer is not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[4][5][6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a singlet for the C2-methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two methyl carbons and the five carbons of the pyridine ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 122.17).
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine ring is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.
-
N-Protonation and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, readily undergoing protonation with acids to form the corresponding pyridinium salt. It can also be alkylated to form quaternary ammonium salts.
-
Electrophilic Aromatic Substitution: The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, substitution is generally directed to the 3- and 5-positions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.
-
Cross-Coupling Reactions: The amino group can be a site for various cross-coupling reactions, enabling the formation of C-N bonds and the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly useful for functionalizing aminopyridines.[1][9][10]
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone in medicinal chemistry, with a wide range of biological activities.[11][12] this compound, as a functionalized aminopyridine, serves as a valuable building block for the synthesis of novel drug candidates.[13][14][15]
The strategic placement of the methyl and amino groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The amino group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The methyl group can modulate lipophilicity and metabolic stability.
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the data for structurally related aminopyridines and dimethylanilines, it should be handled with care.[16][17][18][19]
Potential Hazards:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
May cause allergic skin reactions.
Recommended Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it an attractive building block for the creation of diverse molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its applications in drug discovery.
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- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz). Preprints.org.
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- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. June 30, 2022.
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"N,2-dimethylpyridin-3-amine" physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of N,2-dimethylpyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and synthetic organic chemistry. While data for this specific isomer is not broadly published, this document synthesizes available information on closely related analogues and foundational chemical principles to present a robust profile. The guide covers compound identification, physicochemical characteristics, a detailed spectroscopic profile, potential synthetic routes, and essential safety protocols. The content is structured to provide not just data, but also expert insights into the causal relationships that govern the compound's behavior, making it an essential resource for scientists and drug development professionals.
Compound Identification and Structure
This compound is an aromatic heterocyclic compound featuring a pyridine core. The structure is characterized by a dimethylamino group (-N(CH₃)₂) at the C3 position and a methyl group (-CH₃) at the C2 position. This substitution pattern significantly influences the molecule's electronic properties, basicity, and reactivity.
-
Chemical Name: this compound
-
Synonyms: 3-(Dimethylamino)-2-methylpyridine
The structural arrangement of two electron-donating groups (methyl and dimethylamino) on the pyridine ring creates a unique electronic environment that is critical to understanding its chemical behavior.
Caption: Standard workflow for spectroscopic characterization.
Conclusion
This compound is a substituted pyridine with distinct physicochemical and spectroscopic properties derived from its specific pattern of electron-donating groups. This guide provides a foundational understanding of its structure, reactivity, and safety considerations, grounded in established chemical principles and data from analogous compounds. The predictive spectroscopic data and proposed synthetic and analytical workflows offer researchers a robust framework for working with this molecule in a laboratory setting.
References
- Sigma-Aldrich. (2021, October 7).
- Sigma-Aldrich. (2025, November 6).
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- ChemTreat. (2012, August 15).
- Cayman Chemical. (2025, August 7).
- ChemicalBook. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis.
- ECHEMI. N,N-dimethylpyridin-3-amine Formula.
- Chemsrc. N-(2,2-dimethylpropyl)pyridin-3-amine.
- Sigma-Aldrich. N,4-dimethylpyridin-3-amine.
- PubChem. 1-ethyl-N,N-dimethyl-2H-pyridin-3-amine.
- BLDpharm. 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine.
- Zhang, R., et al. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine.
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
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- CymitQuimica. N,N-Dimethylpyridin-3-amine.
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- National Institutes of Health (NIH).
- UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines.
- El-Subbagh, H. I. (2018). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1).
- Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
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- PubChem. N,N-Dimethylpentan-3-amine.
- ChemicalBook. 3-AMINO-2,6-DIMETHYLPYRIDINE Product Description.
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Spectroscopic Characterization of N,2-dimethylpyridin-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,2-dimethylpyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. While direct experimental data for this compound is not widely published, this guide synthesizes established principles of spectroscopic analysis of substituted pyridines to predict and interpret its spectral features.
Molecular Structure and Spectroscopic Implications
This compound is a substituted pyridine with a molecular weight of 122.17 g/mol and the chemical formula C₇H₁₀N₂. The strategic placement of a methyl group at the 2-position and an amino group at the 3-position of the pyridine ring, along with a methyl group on the exocyclic nitrogen, creates a unique electronic and steric environment that will be reflected in its spectroscopic signatures. Understanding these structural nuances is paramount for accurate spectral interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups and the N-H proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | 1H |
| H-5 | 7.0 - 7.4 | Doublet of doublets (dd) | 1H |
| H-6 | 7.8 - 8.2 | Doublet of doublets (dd) | 1H |
| N-H | 3.5 - 5.0 | Broad singlet (s) | 1H |
| N-CH₃ | 2.8 - 3.2 | Singlet (s) | 3H |
| C2-CH₃ | 2.3 - 2.7 | Singlet (s) | 3H |
-
Causality of Predictions: The protons on the pyridine ring (H-4, H-5, H-6) are expected to be in the aromatic region, with their specific shifts influenced by the neighboring substituents. The H-6 proton, being closest to the electronegative ring nitrogen, is predicted to be the most downfield. The N-H proton signal is expected to be broad due to hydrogen bonding and exchange, and its chemical shift can be concentration-dependent[1]. The methyl groups will appear as sharp singlets, with the N-methyl group being slightly more deshielded due to the direct attachment to nitrogen.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
| N-CH₃ | 30 - 35 |
| C2-CH₃ | 20 - 25 |
-
Expert Rationale: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. Carbons C-2 and C-6, being adjacent to the nitrogen, are expected to be the most downfield. The presence of the amino group at C-3 will also significantly influence the electronic environment and thus the chemical shifts of the ring carbons. Carbons directly attached to nitrogen generally appear in the 10-65 ppm range[1].
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorptions
The IR spectrum of this compound is expected to show characteristic bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic ring, and C-N bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak to medium, sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C and C=N Ring Stretching | 1600 - 1450 | Medium to strong |
| N-H Bend | 1550 - 1480 | Medium |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
| Aliphatic C-N Stretch | 1250 - 1020 | Medium to weak |
-
Field-Proven Insights: Secondary amines typically exhibit a single N-H stretching band, which is generally weaker and sharper than the O-H stretch of alcohols[2][3]. The aromatic C-N stretching vibration is expected to be strong and at a higher wavenumber compared to aliphatic C-N stretches[2]. The exact positions of the ring stretching bands can provide clues about the substitution pattern.
Experimental Protocol for IR Spectroscopy
Caption: Standard procedure for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For this compound (MW = 122.17), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 122. The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule[1].
-
Major Fragmentation Pathways:
-
Loss of a methyl group ([M-15]⁺): A common fragmentation for molecules containing methyl groups, leading to a peak at m/z = 107. This would likely involve the loss of the C2-methyl group.
-
Alpha-cleavage: Cleavage of the bond beta to the amino nitrogen is a characteristic fragmentation of amines.
-
Ring fragmentation: The pyridine ring can undergo complex rearrangements and fragmentations.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a self-validating system for its structural confirmation. This guide offers a robust framework based on established principles for predicting, acquiring, and interpreting the key spectral data. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and progression of their scientific endeavors.
References
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- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Molecules.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). Scientific Reports.
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3-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]
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13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]
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3-ethyl-N,N-dimethyl-2H-pyridin-1-amine. PubChem. [Link]
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N,N-dimethyl-2-(pyridin-3-yloxy)ethanamine. PubChem. [Link]
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-
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An In-depth Technical Guide to N,2-dimethylpyridin-3-amine Hydrochloride: Properties and Applications
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved therapeutic agents.[] Its ability to engage in hydrogen bonding, act as a bioisostere for various functional groups, and modulate physicochemical properties makes it a privileged structure in drug design.[] Within this class, aminopyridines are of particular interest due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[][2][3] This guide focuses on a specific, yet promising member of this family: N,2-dimethylpyridin-3-amine hydrochloride. While this compound is primarily a research chemical, its structural motifs suggest significant potential for further investigation and development by researchers and drug development professionals. This document aims to provide a comprehensive overview of its known properties, inferred characteristics from closely related analogs, and a forward-looking perspective on its potential applications.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Due to the limited availability of direct experimental data for N,2-dimethylpyridin-in-3-amine hydrochloride, this section presents a combination of available data for the compound and its close structural isomers, providing a well-rounded predictive profile.
Table 1: Physicochemical Properties of this compound Hydrochloride and Related Compounds
| Property | This compound hydrochloride | N,N-dimethylpyridin-3-amine (Free Base) | 3-Amino-2,6-dimethylpyridine |
| CAS Number | 1955518-51-0[4] | 18437-57-5[5] | 3430-33-9[6] |
| Molecular Formula | C₇H₁₁ClN₂ | C₇H₁₀N₂[5] | C₇H₁₀N₂[6] |
| Molecular Weight | 158.63 g/mol | 122.17 g/mol [5] | 122.17 g/mol [6] |
| Appearance | Predicted: Solid | Liquid[5] | Yellow Powder[6] |
| Melting Point | Not available | Not available | 121-123 °C[6] |
| Boiling Point | Not available | Not available | 230 °C[6] |
| Solubility | Predicted: Soluble in water, methanol | Not available | Insoluble in water[6] |
| pKa (Predicted) | ~7-8 (for the pyridinium ion) | Not available | 7.61 ± 0.10[6] |
The hydrochloride salt form is expected to be a solid with increased water solubility compared to its free base, a common strategy to improve the bioavailability of amine-containing drug candidates. The predicted pKa suggests that the compound will be protonated at physiological pH, which has implications for its interaction with biological targets and cell membrane permeability.
Synthesis and Purification: A Proposed Methodological Framework
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 3-chloro-2-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).
-
Reaction Conditions: Add a base, such as potassium carbonate, to scavenge the HCl generated during the reaction. Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude this compound (free base) by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
Isolation: Collect the precipitated this compound hydrochloride by filtration, wash with the solvent, and dry under vacuum.
Analytical Characterization: A Predictive Spectroscopic Analysis
The structural elucidation of this compound hydrochloride would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, we can predict the expected spectral features based on data from closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the 2-position, and a singlet for the N,N-dimethylamino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the methyl group. Based on data for related compounds like 2-((N,N-dimethylamino)methyl)pyridin-3-ol, the aromatic protons would likely appear in the range of 7.0-8.5 ppm.[7] The methyl protons at C2 would likely be a singlet around 2.3-2.6 ppm, and the N-methyl protons would be a singlet around 2.8-3.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the five carbons of the pyridine ring and the two methyl carbons. The chemical shifts will be characteristic of the substituted pyridine ring. For comparison, in N,N-dimethyl-1,4-phenylenediamine, the aromatic carbons appear between 115 and 150 ppm, and the N-methyl carbons are around 40 ppm. A similar pattern is expected for this compound.
Mass Spectrometry (MS)
The mass spectrum of the free base, this compound, would be expected to show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 107, which is a common fragmentation pathway for N,N-dimethylanilines. The NIST WebBook entry for the isomeric N,N-dimethyl-2-pyridinamine shows a base peak at m/z 107, supporting this predicted fragmentation.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. The presence of the hydrochloride salt would result in a broad absorption band in the 2400-3000 cm⁻¹ region due to the N-H stretch of the pyridinium ion.
Applications in Research and Drug Development: Exploring the Potential
The this compound scaffold holds considerable promise for applications in drug discovery, primarily due to the established biological activities of related aminopyridine derivatives.
Potential as an Antibacterial Agent
Numerous studies have demonstrated the antibacterial activity of substituted aminopyridines and related heterocyclic systems. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria.[10] The this compound core could serve as a valuable building block for the synthesis of novel antibacterial compounds.
Anticancer and Other Therapeutic Areas
Imidazo[1,2-α]pyridines, which can be synthesized from aminopyridines, have been extensively investigated for their anticancer properties.[3][11] The substitution pattern on the pyridine ring is crucial for cytotoxic activity.[2] Therefore, this compound hydrochloride could be a key intermediate in the synthesis of novel compounds with potential antiproliferative effects. The broader class of pyridine derivatives has been explored for a wide range of therapeutic applications, including antiviral and anti-inflammatory activities.[]
Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not widely available, general precautions for handling aminopyridine derivatives should be followed. These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound hydrochloride is a versatile building block with significant untapped potential in the field of drug discovery. Although comprehensive experimental data for this specific molecule is limited, a robust profile can be constructed by analyzing its structural analogs. The proposed synthetic route is straightforward and leverages well-established chemical principles. The predicted spectroscopic and physicochemical properties provide a solid foundation for its characterization and further development.
The true value of this compound hydrochloride lies in its potential as a scaffold for the generation of novel therapeutic agents, particularly in the areas of antibacterial and anticancer research. The insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore the promising avenues that this and related substituted pyridines offer. Further experimental validation of the properties and biological activities discussed herein is a critical next step and is highly encouraged.
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Unveiling the Therapeutic Potential of N,2-dimethylpyridin-3-amine: A Technical Guide to Investigating its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 8, 2026
Abstract
N,2-dimethylpyridin-3-amine, a substituted aminopyridine, presents a compelling scaffold for the exploration of novel therapeutic agents. While direct biological data for this specific molecule is limited, its structural relationship to a class of compounds with diverse and potent biological activities warrants a thorough investigation. This guide provides a comprehensive framework for elucidating the potential biological activities of this compound, with a focus on its predicted interactions with voltage-gated potassium channels, its potential as an antibacterial and anti-inflammatory agent, and its prospective neuroprotective effects. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers in their quest to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The aminopyridine moiety is a cornerstone in the design of biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, primarily attributed to their ability to interact with various enzymes and receptors.[1] Notably, aminopyridines are recognized as blockers of voltage-gated potassium channels, a property that has been harnessed for therapeutic benefit in neurological conditions.[1][3][4] The versatility of the aminopyridine ring, coupled with the diverse chemical space offered by substitutions, makes it a fertile ground for the discovery of new drugs.[2] this compound, with its specific methylation pattern, offers a unique opportunity to explore novel structure-activity relationships within this important class of compounds.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 18437-57-5 | [5][6][7][8] |
| Molecular Formula | C₇H₁₀N₂ | [5] |
| Molecular Weight | 122.17 g/mol | [5] |
| XLogP3 | 1.4 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 1 | [9] |
| Topological Polar Surface Area | 16.1 Ų | [9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Boiling Point | 72-76°C | [10] |
| Storage | 2-8°C | [10] |
Table 1: Physicochemical Properties of N,N-dimethylpyridin-3-amine.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential route to this compound could involve the reaction of 3-amino-2-methylpyridine with a methylating agent, or the reaction of 3-bromo-2-methylpyridine with dimethylamine. The latter is often achieved using a palladium-catalyzed cross-coupling reaction, a versatile and widely used method for forming C-N bonds.[11]
Hypothesized Biological Activities and Experimental Validation
Based on the known activities of structurally related aminopyridines, we propose the following avenues of investigation for this compound.
Modulation of Voltage-Gated Potassium Channels (Kv)
Scientific Rationale: 4-aminopyridine is a well-characterized, non-selective blocker of voltage-gated potassium channels.[1][6] It is believed to act from the intracellular side of the channel, physically occluding the pore and thereby prolonging the action potential.[12] This mechanism of action has therapeutic applications in conditions like multiple sclerosis, where it can improve nerve conduction in demyelinated axons.[3][4] The structural similarity of this compound to 4-aminopyridine suggests it may also interact with Kv channels. The methylation at the 2-position and on the amino group could influence its potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Electrophysiological Assessment of Kv Channel Blockade
The primary method to assess the interaction of this compound with Kv channels is through electrophysiological techniques, specifically the patch-clamp method.
-
Cell Line: A cell line stably expressing a specific Kv channel subtype (e.g., HEK-293 cells expressing Kv1.3) is recommended for initial screening to determine subtype selectivity.
-
Method: Whole-cell patch-clamp recordings will be performed.
-
Cells are patched, and a holding potential of -80 mV is applied.
-
Depolarizing voltage steps are applied to elicit outward potassium currents.
-
A baseline current is established before the application of this compound.
-
The compound is perfused at various concentrations, and the effect on the potassium current is recorded.
-
The concentration-response curve is generated to determine the IC₅₀ value.
-
The voltage-dependence of the block can be assessed by applying a range of depolarizing pulses.
-
Anti-inflammatory Activity
Scientific Rationale: Inflammation is a key pathological process in many diseases, and aminopyridine derivatives have been reported to possess anti-inflammatory properties. [1]A common in vitro model for studying inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), which leads to the production of pro-inflammatory mediators like nitric oxide (NO).
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages. [8][13]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity.
-
Neuroprotective Activity
Scientific Rationale: The potential of this compound to modulate neuronal ion channels, coupled with the known neuroprotective effects of some aminopyridine derivatives, suggests it may have a role in protecting neurons from damage. [3][14]In vitro models of neurotoxicity can be used to assess this potential.
Experimental Protocol: Neuroprotection Assay Against Oxidative Stress
This assay evaluates the ability of the compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂). [9][15]
-
Cell Line: A neuronal cell line such as SH-SY5Y or primary neuronal cultures.
-
Method:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 2 hours).
-
Induce oxidative stress by adding a toxic concentration of H₂O₂.
-
Include control wells (untreated cells, cells treated with H₂O₂ only).
-
After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates neuroprotective activity.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The structural analogy to a well-established class of bioactive compounds provides a strong rationale for a systematic investigation of its therapeutic potential. The experimental workflows detailed in this guide offer a clear and robust path forward for researchers to elucidate its biological activity profile. Positive findings in these initial in vitro screens would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy in relevant animal models. The journey to understanding the full therapeutic potential of this compound begins with the rigorous application of the scientific principles and methodologies outlined herein.
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The Strategic Role of N,2-dimethylpyridin-3-amine in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dimethylpyridin-3-amine, a substituted aminopyridine, represents a versatile and strategic building block in the synthesis of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the interplay of the pyridine nitrogen, the 3-amino group, and the two methyl substituents, offer a nuanced reactivity profile that can be exploited for the construction of novel molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound in heterocyclic chemistry, with a particular focus on its role in the development of pharmaceutically relevant compounds. By elucidating the principles that govern its chemical behavior, this document aims to empower researchers to leverage this valuable synthon in their drug discovery and development endeavors.
Introduction: The Aminopyridine Scaffold in Heterocyclic Synthesis
Aminopyridines are a cornerstone of heterocyclic chemistry, serving as privileged scaffolds in a vast array of biologically active molecules.[1] The presence of both a basic pyridine ring and a nucleophilic amino group provides multiple reactive centers, enabling their participation in a wide range of chemical transformations. These compounds are not merely passive frameworks; their electronic nature can be finely tuned by the position of the amino group and the presence of other substituents, thereby influencing their reactivity and the properties of the resulting heterocyclic systems.
This compound belongs to the lutidine family of derivatives and is distinguished by the presence of a dimethylamino group at the 3-position and a methyl group at the 2-position.[2][3] This specific substitution pattern has profound implications for its chemical behavior:
-
The 2-Methyl Group: Exerts a positive inductive effect, increasing the electron density of the pyridine ring. It can also introduce steric hindrance, which can influence the regioselectivity of certain reactions.
-
The 3-Dimethylamino Group: As a strong electron-donating group, it significantly activates the pyridine ring towards electrophilic substitution, while also serving as a potent nucleophile.
This guide will explore how these structural features translate into a unique reactivity profile, making this compound a valuable tool for the synthesis of novel heterocycles.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is best approached through a two-step sequence starting from commercially available 2-amino-3-methylpyridine.
Synthesis of the Precursor: 2-Amino-3-methylpyridine
Several methods have been reported for the synthesis of 2-amino-3-methylpyridine. A common laboratory-scale preparation involves the multi-component reaction of an appropriate enaminone with malononitrile and a primary amine, although other specialized methods exist.[4][5][6]
N-Methylation of 2-Amino-3-methylpyridine
The final step in the synthesis of this compound is the exhaustive methylation of the primary amino group of 2-amino-3-methylpyridine. The Eschweiler-Clarke reaction is a well-established and efficient method for this transformation, utilizing formaldehyde and formic acid to introduce the two methyl groups.
Experimental Protocol: Eschweiler-Clarke Methylation of 2-Amino-3-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) in an excess of formic acid (e.g., 5-10 eq).
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 2.5-3.0 eq) dropwise. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 4-8 h), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the evolution of gas ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic and Physicochemical Properties
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, two distinct singlets for the C2-methyl and N-methyl groups. |
| ¹³C NMR | Resonances for the pyridine ring carbons, with the C3 carbon showing a significant upfield shift due to the dimethylamino group. Resonances for the two methyl carbons. |
| IR | C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Predicted pKa | ~7.5 (for the pyridine nitrogen) |
| Predicted LogP | ~1.5 |
Role in Heterocyclic Chemistry: A Versatile Building Block
The reactivity of this compound is dictated by the nucleophilicity of the 3-dimethylamino group and the pyridine nitrogen, as well as the potential for electrophilic attack on the activated pyridine ring. This dual reactivity makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems.
Cyclization Reactions to Form Fused Pyridines
The 3-amino group of this compound can act as a nucleophile in condensation and cyclization reactions with bifunctional electrophiles to construct fused heterocyclic rings. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of pyridopyrimidines or other related fused systems.[10][11][12]
Directed Ortho-Metalation and Functionalization
The dimethylamino group can act as a directing group for ortho-lithiation of the pyridine ring at the C4 position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position, further expanding the molecular diversity that can be achieved from this starting material.
Precursor to Biologically Active Molecules
The substituted aminopyridine motif is prevalent in a number of kinase inhibitors and other therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. Its derivatives have the potential to interact with a variety of biological targets, and its physicochemical properties can be further modulated through synthetic modifications.
Conclusion: A Synthon of Strategic Importance
This compound is a valuable and versatile building block in heterocyclic chemistry. Its synthesis from readily available precursors, coupled with its nuanced reactivity, provides access to a wide range of complex heterocyclic systems. The ability to participate in both nucleophilic and electrophilic reactions, as well as directed ortho-metalation, makes it a powerful tool for the construction of novel molecular architectures. For researchers in drug discovery and medicinal chemistry, this compound offers a strategic starting point for the development of new therapeutic agents. A thorough understanding of its synthesis and reactivity will undoubtedly continue to fuel innovation in the field of heterocyclic chemistry.
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The Versatile Cornerstone: A Technical Guide to N,2-dimethylpyridin-3-amine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the substituted pyridine ring stands as a cornerstone motif. Its unique electronic properties, combined with its capacity for diverse functionalization, render it a privileged scaffold. Among the vast family of pyridine derivatives, N,2-dimethylpyridin-3-amine has emerged as a particularly versatile and powerful building block. This guide provides an in-depth exploration of its synthesis, core reactivity, and application in the construction of complex molecular architectures, offering researchers and drug development professionals a comprehensive technical resource.
The strategic placement of the dimethylamino group at the 3-position and a methyl group at the 2-position imparts a distinct electronic and steric profile to the pyridine core. This substitution pattern not only influences the nucleophilicity and basicity of the ring nitrogens but also directs the regioselectivity of further chemical transformations. Understanding these intrinsic properties is paramount to harnessing the full synthetic potential of this molecule. This document will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational design and application.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The data for this compound and its immediate precursor, 3-amino-2-methylpyridine, are summarized below.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value (this compound) | Value (3-Amino-2-methylpyridine) | Source(s) |
| CAS Number | 6934-29-8 | 3430-10-2 | [1],[2] |
| Molecular Formula | C₇H₁₀N₂ | C₆H₈N₂ | [1],[2] |
| Molecular Weight | 122.17 g/mol | 108.14 g/mol | [1],[2] |
| Appearance | Not explicitly found; likely a liquid or low-melting solid | White to brown powder/crystal | [2] |
| Boiling Point | Data not available | Not available | |
| Melting Point | Data not available | 114-119 °C | [2] |
| ¹H NMR (ppm) | Estimated: Aromatic H: ~8.1, N(CH₃)₂: Data not found, C-CH₃: ~1.8 | Data not available | [3] |
| ¹³C NMR (ppm) | Data not available | Data not available | |
| Safety | Harmful if swallowed (Predicted) | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | [1],[2] |
Synthesis of the Building Block
The most direct and industrially scalable route to this compound is the N,N-dimethylation of its primary amine precursor, 3-amino-2-methylpyridine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[4][5] This reaction is advantageous as it is typically high-yielding and avoids the formation of over-methylated quaternary ammonium salts.[4]
Workflow for the Synthesis of this compound
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The Emerging Role of N,2-Dimethylpyridin-3-amine Derivatives in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous approved therapeutic agents.[1] Its capacity for diverse functionalization and its ability to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, the N,2-dimethylpyridin-3-amine core is emerging as a particularly promising platform for the development of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource to stimulate and guide future research in this exciting area. While direct derivatization of the this compound core is an active area of research, this guide will also draw upon the wealth of knowledge from the closely related 2-methyl-3-aminopyridine and N-(pyridin-3-yl)pyrimidin-4-amine scaffolds to illuminate the therapeutic potential of this chemical class.
The this compound Core: Structural Features and Synthetic Strategies
The this compound scaffold possesses a unique arrangement of substituents that imparts specific electronic and steric properties, making it an attractive starting point for medicinal chemistry campaigns. The 2-methyl group can provide a steric anchor for selective interactions within a binding pocket and can influence the basicity of the pyridine nitrogen. The 3-amino group serves as a key handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of chemical space to optimize biological activity.
General Synthetic Approaches
While a single, universally adopted synthesis for this compound is not extensively documented, established methods for the synthesis of substituted aminopyridines can be adapted. A common strategy involves the construction of the pyridine ring followed by the introduction of the amino and methyl groups.
One plausible multi-step approach, adapted from known pyridine syntheses, is outlined below. This protocol is a representative example and may require optimization for specific applications.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the this compound core structure.
Materials:
-
2,3-Lutidine (2,3-dimethylpyridine)
-
Concentrated sulfuric acid
-
Potassium nitrate
-
Iron powder
-
Ammonium chloride
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Methodology:
Step 1: Nitration of 2,3-Lutidine
-
To a solution of 2,3-lutidine in concentrated sulfuric acid, cooled to 0-5°C, slowly add a solution of potassium nitrate in concentrated sulfuric acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium hydroxide solution until a basic pH is achieved.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-nitro-2,3-dimethylpyridine.
Step 2: Reduction of the Nitro Group
-
To a solution of 3-nitro-2,3-dimethylpyridine in ethanol and water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a sodium hydroxide solution and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Therapeutic Applications and Biological Activities
Derivatives of the 2-aminopyridine and related scaffolds have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas. The primary focus of recent research has been in oncology, with a significant number of compounds showing potent inhibitory activity against various protein kinases.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are key players in the cell cycle, and their overactivity is a common driver of tumorigenesis. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[2][3] One of the most promising compounds from this series, compound 7l , exhibited broad antiproliferative efficacy against a diverse range of cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa, with IC50 values of 0.83, 2.12, 3.12, and 8.61 µM, respectively.[2] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner.[2]
2.1.2. c-Met Kinase Inhibition:
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Novel 2-aminopyridine-3-carboxamides have been discovered as potent c-Met kinase inhibitors.[1]
2.1.3. KDR Kinase Inhibition:
Kinase insert domain receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase.[4]
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been designed and evaluated as selective COX-2 inhibitors. One derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, demonstrated high potency and selectivity against COX-2 with an IC50 value of 0.07 µM and a selectivity index of 508.6.[5]
Other Therapeutic Areas
The versatility of the 2-aminopyridine scaffold extends beyond oncology and inflammation. Derivatives have shown promise as:
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core and related scaffolds has provided valuable insights into the structural requirements for potent and selective biological activity.
| Target | Scaffold | Key Substituents and their Effects | IC50/Activity | Reference |
| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine | Introduction of a substituted phenyl ring at the 4-position of the pyrimidine. | 0.83 - 8.61 µM | [2] |
| c-Met | 2-aminopyridine-3-carboxamide | Varied substituents on the amide nitrogen and the pyridine ring. | Varies | [1] |
| KDR | N-(1,3-thiazol-2-yl)pyridin-2-amine | Modification of the thiazole and pyridine rings. | Potent inhibition | [4] |
| COX-2 | 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | 8-methyl and p-tolyl substitutions. | 0.07 µM | [5] |
Key SAR Observations:
-
Substitution at the Amino Group: The nature of the substituent on the 3-amino group is critical for activity and selectivity. Large, aromatic groups are often well-tolerated and can form key interactions within the target's binding site.
-
Substitution on the Pyridine Ring: The 2-methyl group can provide a beneficial steric influence. Further substitution on the pyridine ring can modulate the electronic properties and solubility of the molecule.
-
Bioisosteric Replacements: The pyridine ring can often be replaced with other heterocyclic systems, such as imidazo[1,2-a]pyridine, to modulate the physicochemical properties and biological activity of the compounds.[5][7]
Visualization of Key Concepts
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Kinase Inhibition Mechanism
Caption: Competitive ATP binding mechanism of kinase inhibition.
Future Directions and Conclusion
The this compound scaffold and its close relatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with this chemical class make it a highly attractive starting point for medicinal chemistry programs. Future research should focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider range of derivatives to further probe the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Targets: While kinase inhibition is a prominent mechanism of action, the potential of these compounds against other target classes should be investigated.
-
Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical and, ultimately, clinical studies to validate their therapeutic potential in human diseases.
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N,2-dimethylpyridin-3-amine: A Predictive Technical Guide to its Role as a Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of a Substituted Pyridine Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to advancing the frontiers of catalysis, materials science, and drug development. Pyridine-based ligands, in particular, have long been a cornerstone of this field due to their versatile coordination capabilities and tunable electronic and steric properties.[1] This guide delves into the predictive chemistry of a lesser-explored yet promising ligand: N,2-dimethylpyridin-3-amine .
While direct experimental data on this specific isomer is limited, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals by leveraging established principles and data from closely related analogues. By examining its constituent functional groups—a pyridine ring, a sterically influential ortho-methyl group, an electron-donating meta-amino group, and an N-methyl substituent—we can construct a robust predictive model of its synthesis, coordination behavior, and potential applications. This guide is designed to be a self-validating system, explaining the causality behind proposed experimental choices and grounding predictions in authoritative literature.
Part 1: Synthesis of this compound - A Plausible Pathway
A key to unlocking the potential of any novel ligand is a reliable and efficient synthetic route. Based on established methodologies for the synthesis of substituted pyridines, a two-step process is proposed for the preparation of this compound.
Step 1: Synthesis of 3-Amino-2-methylpyridine
The precursor, 3-amino-2-methylpyridine (also known as 3-amino-2-picoline), is a commercially available compound.[2][3][4] For researchers opting to synthesize it, several routes have been reported, often involving the functionalization of a pre-existing pyridine ring.[5]
Step 2: N-methylation of 3-Amino-2-methylpyridine
The introduction of a methyl group onto the exocyclic amine can be achieved through various N-methylation strategies.[6][7] A common and effective method involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base to neutralize the resulting acid.
Experimental Protocol: Proposed Synthesis of this compound
-
Dissolution: Dissolve 3-amino-2-methylpyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Deprotonation: Cool the solution to 0 °C and add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation of the amino group.
-
Methylation: Cool the resulting suspension back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to selectively deprotonate the amino group without competing in the subsequent nucleophilic attack on the methyl iodide. The choice of an aprotic solvent prevents quenching of the base. Stepwise addition of reagents at low temperatures helps to control the exothermicity of the reactions.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Part 2: Predicted Coordination Chemistry
The coordination behavior of this compound is dictated by the interplay of its electronic and steric properties.
Coordination Modes
Based on extensive studies of 3-aminopyridine and its derivatives, this compound is predicted to act primarily as a monodentate ligand , coordinating to metal centers through the pyridine nitrogen atom .[8][9] The lone pair on the exocyclic N-methylamino group is generally less available for coordination due to its involvement in resonance with the pyridine ring. However, this group plays a crucial role in the formation of supramolecular structures through hydrogen bonding in the case of the unmethylated amine.[10]
Diagram of Predicted Coordination Mode
Caption: Predicted primary coordination mode of this compound.
Electronic Effects
The this compound ligand is expected to be a strong σ-donor. The presence of two electron-donating groups, the amino group at the 3-position and the methyl group at the 2-position, increases the electron density on the pyridine ring. This enhanced electron density makes the pyridine nitrogen a more potent Lewis base, leading to stronger coordination to metal centers compared to unsubstituted pyridine.[11] This increased donor ability can stabilize higher oxidation states of the metal center and influence the catalytic activity of the resulting complexes.[12]
Steric Effects
The methyl group at the 2-position (ortho to the coordinating nitrogen) introduces significant steric hindrance around the metal center.[13][14][15] This steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers. It can also create a specific chiral environment around the metal, which could be advantageous in asymmetric catalysis. The steric hindrance can also affect the rate of ligand exchange reactions, a key factor in many catalytic cycles.
Part 3: Predicted Spectroscopic and Structural Properties
The characterization of this compound and its metal complexes will rely on standard analytical techniques. The following are predicted spectroscopic and structural features based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the free ligand is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the C2-methyl protons. Upon coordination to a diamagnetic metal center, a downfield shift of the pyridine ring protons is anticipated due to the deshielding effect of the metal ion. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.[16][17]
| Proton | Predicted ¹H NMR Chemical Shift (ppm, CDCl₃) | Rationale/Comparison |
| Pyridine-H | 7.0 - 8.5 | Similar to other substituted pyridines.[7][18][19] |
| N-CH₃ | ~2.9 - 3.2 | Typical range for N-methyl groups on aromatic amines. |
| C2-CH₃ | ~2.4 - 2.6 | Characteristic of a methyl group on a pyridine ring. |
Infrared (IR) Spectroscopy
The IR spectrum of the free ligand will be characterized by C=N and C=C stretching vibrations of the pyridine ring, as well as C-N stretching and N-H bending (if any residual unmethylated amine is present) vibrations. Upon coordination, the pyridine ring vibrations are expected to shift to higher frequencies, which is a hallmark of pyridine coordination to a metal center.[20][21][22]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Shift upon Coordination |
| Pyridine ring (C=N, C=C) | 1400 - 1600 | Shift to higher frequency |
| C-N stretch | 1250 - 1350 | Minor shifts |
X-ray Crystallography
For a hypothetical square planar complex such as [Pd(this compound)₂Cl₂], the following structural parameters can be predicted based on similar structures.[8][9][23]
| Parameter | Predicted Value | Justification |
| Pd-N bond length | 2.0 - 2.1 Å | Typical for Pd(II)-pyridine complexes.[16] |
| N-Pd-N angle | ~90° or ~180° | Depending on cis/trans isomerism. |
| Dihedral angle | Variable | The ortho-methyl group will likely cause some twisting of the pyridine ring relative to the coordination plane. |
Part 4: Potential Applications in Catalysis and Drug Discovery
The unique combination of electronic and steric properties of this compound makes its metal complexes promising candidates for a range of applications.
Homogeneous Catalysis
Palladium complexes of substituted pyridines are well-established catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[16][17][24][25][26] The electron-rich nature of this compound is expected to enhance the catalytic activity of its palladium complexes by facilitating the oxidative addition step. The steric bulk of the ortho-methyl group could also influence the selectivity of these reactions.
Hypothetical Catalytic Cycle for a Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery
The aminopyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved drugs.[27][28][29][30] Substituted aminopyridines are being explored as inhibitors for a variety of biological targets, including kinases. The specific substitution pattern of this compound could offer a unique combination of hydrogen bonding capabilities (via the pyridine nitrogen) and steric features that could be exploited for potent and selective enzyme inhibition.
Conclusion
While this compound remains a relatively unexplored ligand, this in-depth predictive analysis, built upon the solid foundation of analogous systems, strongly suggests its potential as a valuable building block in coordination chemistry. Its straightforward synthesis, coupled with its tunable electronic and steric properties, makes it an attractive candidate for applications in catalysis and medicinal chemistry. This guide provides the necessary foundational knowledge and predictive insights for researchers to confidently embark on the experimental investigation of this promising ligand and its coordination complexes.
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Organic Syntheses. 3-aminopyridine. [Link]
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Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry. [Link]
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PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]
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CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
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PubMed. Infrared and Ultraviolet Spectra of the Monohydrated N-Methyl-Dopamine-Methylation Effect on Structure and Excited State Dynamics. [Link]
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Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. [Link]
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A Technical Guide to the Evaluation of N,2-dimethylpyridin-3-amine for Notch Signaling Pathway Inhibition
Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The compound N,2-dimethylpyridin-3-amine is used as a representative example of a pyridine derivative for the purpose of outlining a comprehensive evaluation strategy for Notch signaling inhibition. To date, there is no direct published evidence specifically linking this compound to the inhibition of the Notch signaling pathway. The proposed synthesis and experimental protocols are illustrative and should be adapted and validated in a laboratory setting.
Introduction: The Notch Signaling Pathway - A Double-Edged Sword in Cellular Regulation
The Notch signaling pathway is a highly conserved, juxtacrine cell-cell communication system that plays a pivotal role in a multitude of cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in a variety of human diseases, most notably cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. Given its critical role in tumorigenesis and cancer stem cell maintenance, the Notch pathway has emerged as a compelling target for therapeutic intervention.[4]
The canonical Notch signaling cascade is initiated by the binding of a Notch receptor (NOTCH1-4 in mammals) to a ligand (e.g., Delta-like ligands DLL1, 3, 4 or Jagged ligands JAG1, 2) on an adjacent cell.[3] This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch Intracellular Domain (NICD).[1][5] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/RBP-Jκ in mammals) and Mastermind-like (MAML) proteins, leading to the expression of downstream target genes such as those in the HES and HEY families.[3][5]
The Rationale for Pyridine Derivatives as Notch Inhibitors
The therapeutic targeting of the Notch pathway has primarily focused on gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage of the Notch receptor, thereby preventing NICD release.[6] However, the clinical development of GSIs has been hampered by on-target toxicities, particularly in the gastrointestinal tract, due to the inhibition of Notch signaling in healthy tissues.[7] This has spurred the search for novel classes of Notch inhibitors with improved therapeutic windows.
Pyridine and its derivatives, such as dihydropyridines, represent a promising scaffold for the development of new Notch signaling modulators.[1][3] These heterocyclic compounds offer structural diversity and have been shown to interfere with the Notch pathway through mechanisms distinct from GSIs, such as inhibiting the trafficking of Notch receptors.[1][3] The exploration of pyridine-based compounds, therefore, presents a viable strategy for identifying novel and potentially more tolerable Notch inhibitors.
This guide will use this compound as a representative pyridine derivative to outline a comprehensive, field-proven methodology for its synthesis and subsequent evaluation as a potential Notch signaling inhibitor.
Proposed Synthesis of this compound
Step 1: Nitration of 2,3-Lutidine (2,3-Dimethylpyridine)
The starting material, 2,3-lutidine, can be nitrated to introduce a nitro group at the 4-position of the pyridine ring.
-
Reaction: 2,3-Lutidine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Rationale: The methyl groups are activating and direct the electrophilic nitration to the 4-position.
-
Procedure:
-
Cool a stirred solution of concentrated sulfuric acid to 0°C.
-
Slowly add 2,3-lutidine, maintaining the temperature below 10°C.
-
Add fuming nitric acid dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 4-nitro-2,3-dimethylpyridine.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amino group.
-
Reaction: 4-Nitro-2,3-dimethylpyridine is reduced using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Rationale: This is a common and efficient method for the conversion of aromatic nitro compounds to anilines.
-
Procedure (using SnCl2):
-
Suspend 4-nitro-2,3-dimethylpyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product, 4-amino-2,3-dimethylpyridine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Reductive Amination to Introduce the N,N-dimethyl Group
The primary amine is converted to a tertiary amine through reductive amination.
-
Reaction: 4-Amino-2,3-dimethylpyridine is reacted with formaldehyde and a reducing agent, such as sodium triacetoxyborohydride.
-
Rationale: This is a mild and efficient method for the N-methylation of primary and secondary amines.
-
Procedure:
-
Dissolve 4-amino-2,3-dimethylpyridine in a suitable solvent, such as dichloromethane or 1,2-dichloroethane.
-
Add aqueous formaldehyde.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, N,N,2,3-tetramethylpyridin-4-amine, by column chromatography.
-
Note: This proposed synthesis is illustrative. Alternative synthetic strategies may be more efficient and should be explored based on available laboratory resources and expertise.
In Vitro Evaluation of this compound as a Notch Inhibitor
A tiered approach to in vitro testing is recommended to efficiently assess the potential of this compound as a Notch inhibitor.
Tier 1: Primary Screening - Cell-Based Reporter Assays
-
Objective: To determine if this compound can inhibit Notch signaling in a cellular context.
-
Methodology: A luciferase reporter gene assay is the gold standard for primary screening.
-
Cell Line: U2OS or HEK293T cells are commonly used due to their high transfection efficiency.
-
Reporter Construct: A plasmid containing a luciferase gene under the control of a promoter with multiple CSL binding sites (e.g., 4xCSL-luc).
-
Co-transfection: Cells are co-transfected with the reporter construct and a constitutively active form of Notch1 (Notch1 intracellular domain, NICD1). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency and cell viability.
-
Treatment: Transfected cells are treated with a dilution series of this compound. A known GSI (e.g., DAPT) should be used as a positive control.
-
Readout: Luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to normalize the data.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Tier 2: Secondary Assays - Target Gene Expression Analysis
-
Objective: To confirm the inhibitory effect of this compound on the expression of endogenous Notch target genes.
-
Methodology:
-
Cell Lines: Use cancer cell lines with known dependence on Notch signaling (e.g., T-ALL cell lines like Jurkat or breast cancer cell lines like MDA-MB-231).
-
Treatment: Treat cells with this compound at concentrations around its IC50 determined from the reporter assay.
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of Notch target genes such as HES1, HEY1, and MYC.
-
Western Blotting: Measure the protein levels of HES1 and cleaved Notch1 (NICD).
-
-
-
Rationale: This provides evidence of target engagement at the transcriptional and translational levels in a more physiologically relevant context.
Tier 3: Mechanistic and Selectivity Assays
-
Objective: To elucidate the mechanism of action and assess the selectivity of this compound.
-
Methodology:
-
Gamma-Secretase Activity Assay: A cell-free assay using purified gamma-secretase and a fluorescently labeled substrate can determine if the compound directly inhibits this enzyme complex.
-
Notch Receptor Trafficking Assay: Use immunofluorescence or cell surface biotinylation assays to determine if the compound affects the localization or cell surface expression of Notch receptors.
-
Selectivity Profiling: Test the compound against a panel of other signaling pathways and kinases to assess its off-target effects.
-
| In Vitro Assay | Purpose | Typical Cell Lines | Key Readouts |
| CSL-Luciferase Reporter Assay | Primary screening for Notch inhibition | U2OS, HEK293T | IC50 value |
| qRT-PCR | Confirmation of target gene suppression | Jurkat, MDA-MB-231 | Fold change in HES1, HEY1 mRNA |
| Western Blot | Confirmation of protein level changes | Jurkat, MDA-MB-231 | Reduction in NICD and HES1 protein |
| Gamma-Secretase Assay | Determine direct inhibition of the enzyme | Cell-free | IC50 against gamma-secretase |
| Immunofluorescence | Assess impact on receptor trafficking | HeLa, U2OS | Changes in Notch receptor localization |
In Vivo Evaluation of this compound
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-animal model.
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology:
-
Animal Model: Typically mice or rats.
-
Dosing: Administer the compound via different routes (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points.
-
Analysis: Quantify the compound concentration in plasma using LC-MS/MS.
-
-
Key Parameters: Bioavailability, half-life, clearance, and volume of distribution.
Efficacy Studies in Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer model dependent on Notch signaling.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line with high Notch activity (e.g., a T-ALL or breast cancer cell line).
-
Treatment: Once tumors are established, treat the mice with this compound at a well-tolerated dose determined from preliminary toxicity studies. A vehicle control group is essential.
-
Efficacy Readouts:
-
Tumor volume measurements over time.
-
Animal body weight as a measure of toxicity.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for NICD and HES1).
-
-
-
Rationale: This provides crucial data on the compound's ability to inhibit tumor growth in a living organism.[8]
Toxicity Studies
-
Objective: To assess the safety profile of this compound.
-
Methodology:
-
Dose Escalation Studies: Administer increasing doses of the compound to animals to determine the maximum tolerated dose (MTD).
-
Histopathology: At the end of the study, collect major organs for histological examination to identify any signs of toxicity, paying close attention to the gastrointestinal tract due to the known role of Notch in gut homeostasis.[7]
-
Blood Chemistry and Hematology: Analyze blood samples for markers of liver and kidney function, as well as changes in blood cell counts.
-
Diagrams
Canonical Notch Signaling Pathway
Caption: The canonical Notch signaling pathway.
Experimental Workflow for Evaluating this compound
Caption: A tiered workflow for the evaluation of a potential Notch inhibitor.
Safety and Handling of this compound
As this compound is a novel compound for this application, a comprehensive safety assessment has not been performed. However, based on structurally related aminopyridines, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
A material safety data sheet (MSDS) should be developed for this compound before large-scale synthesis and use.
Conclusion
The Notch signaling pathway remains a high-value target in oncology and other disease areas. While direct inhibitors like GSIs have faced challenges, the exploration of novel chemical scaffolds such as pyridine derivatives offers a promising avenue for the development of new therapeutics. This guide provides a comprehensive framework for the synthesis and evaluation of this compound as a representative of this compound class. The outlined tiered approach, from initial in vitro screening to in vivo efficacy and safety studies, provides a robust and logical progression for the rigorous assessment of its potential as a Notch signaling inhibitor. It is imperative to reiterate that the connection between this compound and Notch inhibition is currently hypothetical, and the purpose of this guide is to provide the scientific community with a detailed roadmap for investigating this and similar molecules.
References
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Kopan, R., & Ilagan, M. X. G. (2009). The canonical Notch signaling pathway: unfolding the activation mechanism. Cell, 137(2), 216–233. [Link]
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Wikipedia. (2023). Notch signaling pathway. [Link]
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Cusabio. (n.d.). Notch signaling pathway. [Link]
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Boster Biological Technology. (n.d.). Notch Signaling Pathway. [Link]
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Bio-Rad. (n.d.). Notch Signaling Pathway & Antibodies. [Link]
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Farnsworth, A., et al. (2011). NOTCH1 inhibition in vivo results in mammary tumor regression and reduced mammary tumorsphere-forming activity in vitro. Breast Cancer Research, 13(4), R80. [Link]
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Astudillo, L., & Capobianco, A. (2017). Identification of small molecule inhibitors of the notch transcriptional activation complex. Cancer Research, 77(13 Supplement), 196-196. [Link]
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Liu, Z., et al. (2011). The cautionary tale of side effects of chronic Notch1 inhibition. Journal of Clinical Investigation, 121(1), 18-20. [Link]
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Stanger, B. Z., et al. (2009). Inhibition of gamma-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma. Gastroenterology, 136(5), 1593-1602. [Link]
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Doerfler, P., et al. (2001). γ-Secretase inhibitors repress thymocyte development. Proceedings of the National Academy of Sciences, 98(16), 9312-9317. [Link]
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Zhang, R., et al. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Energetic Materials Frontiers. [Link]
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Yuan, X., et al. (2020). Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders. Frontiers in Cell and Developmental Biology, 8, 595532. [Link]
-
Andersson, E. R., et al. (2025). Disrupting Notch signalling by a small molecule inhibiting dihydroorotate dehydrogenase activity. bioRxiv. [Link]
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Bradford, S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4147-4152. [Link]
-
Llaguno, S., et al. (2022). Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma. International Journal of Molecular Sciences, 23(11), 5961. [Link]
-
Radl, C. I., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(11), 4806-4812. [Link]
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
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The Strategic Role of Substituted Pyridine Scaffolds in the Synthesis of Androgen Receptor Modulators: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of androgen receptor (AR) modulators, a critical class of therapeutics for a range of conditions, most notably prostate cancer. While initial inquiries into the specific role of N,2-dimethylpyridin-3-amine did not yield direct applications in the synthesis of current leading AR modulators, this guide pivots to a more foundational and broadly applicable subject: the strategic incorporation of substituted pyridine scaffolds in the construction of complex, biologically active molecules. We will delve into the rationale behind the prevalence of the pyridine motif in medicinal chemistry, explore key synthetic methodologies, and present a hypothetical synthetic application of an N,N-dimethylaminopyridine derivative to illustrate its potential utility in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of heterocyclic chemistry in the context of androgen receptor-targeted therapies.
The Androgen Receptor: A Pivotal Target in Modern Medicine
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues and has significant effects on bone, muscle, and the central nervous system.[1][2] Dysregulation of AR signaling is a key driver in the progression of prostate cancer, making it a primary target for therapeutic intervention. Androgen Receptor Modulators (ARMs) are a class of small molecules designed to interact with the AR to either block (antagonists) or mimic (agonists) the effects of endogenous androgens like testosterone and dihydrotestosterone (DHT).
Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in this field. These nonsteroidal compounds are designed to exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having minimal impact on reproductive tissues.[1][2] This selectivity offers the potential for therapeutic benefits in conditions such as muscle wasting diseases, osteoporosis, and hypogonadism, with a more favorable side-effect profile compared to traditional anabolic steroids.
The development of novel AR modulators is an area of intense research, with a focus on overcoming resistance mechanisms that emerge during therapy. The chemical synthesis of these complex molecules is a critical aspect of their discovery and development, often relying on sophisticated organic chemistry transformations.
The Pyridine Scaffold: A Privileged Motif in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and highly valued structural motif in medicinal chemistry.[3][4][5] Its prevalence in a vast number of FDA-approved drugs is a testament to its versatile and favorable properties.[3][6]
Key attributes of the pyridine scaffold include:
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can be strategically utilized to enhance the solubility and bioavailability of drug candidates.[7][8]
-
Metabolic Stability: The aromatic nature of the pyridine ring often confers metabolic stability, a desirable characteristic for drug candidates.
-
Versatile Functionalization: The pyridine ring can be functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[9]
-
Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, offering a similar spatial arrangement while introducing a key heteroatom that can alter the molecule's properties in a beneficial way.
The strategic incorporation of a pyridine scaffold can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[5]
Synthesis of Functionalized Pyridines for Drug Discovery
The synthesis of substituted pyridines is a well-established field of organic chemistry, with numerous methods available to introduce a wide array of functional groups onto the pyridine core. These functionalized pyridines serve as key building blocks in the assembly of more complex drug molecules.
Classical and Modern Synthetic Approaches
Historically, methods like the Chichibabin amination have been used to introduce amino groups onto the pyridine ring.[10] More contemporary approaches often rely on transition-metal-catalyzed cross-coupling reactions, which offer a powerful and versatile means of forming carbon-carbon and carbon-heteroatom bonds.[11]
Common cross-coupling reactions for pyridine functionalization include:
-
Suzuki-Miyaura Coupling: The reaction of a halopyridine with a boronic acid or ester, catalyzed by a palladium complex, is a widely used method for forming aryl-pyridine bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a variety of amine substituents onto the pyridine ring.
-
Heck Reaction: This reaction facilitates the formation of carbon-carbon bonds between a halopyridine and an alkene.[12]
These reactions provide medicinal chemists with a robust toolbox for the synthesis of diverse pyridine-containing compounds.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single step to form a complex product, have emerged as a highly efficient strategy for the synthesis of functionalized pyridines.[13][14] MCRs offer several advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of compounds for biological screening.[14]
Hypothetical Role of this compound in the Synthesis of a Novel AR Modulator
While a direct role for this compound in the synthesis of current, prominent AR modulators was not identified in the public domain, we can conceptualize its potential application as a key building block in the synthesis of a novel AR modulator. Its structure, featuring a reactive amino group and a dimethylamino substituent on a pyridine core, makes it an interesting candidate for incorporation into a larger molecular framework.
Let's consider a hypothetical synthesis of a novel AR modulator where a substituted pyridine moiety is a key pharmacophoric element.
Experimental Protocol: Hypothetical Synthesis of a Pyridine-Containing AR Modulator Intermediate
Objective: To synthesize a biaryl intermediate containing the N,2-dimethylpyridin-3-yl moiety via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-N,2-dimethylpyridin-amine (hypothetical starting material derived from this compound)
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-N,2-dimethylpyridin-amine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
This hypothetical protocol illustrates how a functionalized aminopyridine, such as a derivative of this compound, could be effectively utilized in a palladium-catalyzed cross-coupling reaction to construct a key biaryl bond, a common structural feature in many AR modulators. The dimethylamino group could serve to modulate the electronics of the pyridine ring and potentially engage in specific interactions with the target protein.
Data Presentation and Visualization
To further illustrate the concepts discussed, the following diagrams and tables are provided.
Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway.
Experimental Workflow
Caption: General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Comparative Data of AR Modulators (Illustrative)
| Compound | Class | Target Indication | Key Structural Feature |
| Enobosarm (Ostarine) | SARM | Muscle Wasting | Aryl Propionamide |
| Darolutamide | AR Antagonist | Prostate Cancer | Pyrazole Derivative |
| RAD140 | SARM | Muscle Wasting, Osteoporosis | Bicyclic Hydantoin |
| Hypothetical Compound | AR Modulator | Prostate Cancer | Substituted Pyridine |
Conclusion
While a direct, documented role for this compound in the synthesis of leading androgen receptor modulators remains elusive in publicly available literature, the foundational principles of utilizing substituted pyridine scaffolds in drug discovery are robust and widely applicable. The pyridine motif offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, and a deep understanding of pyridine synthesis and functionalization is essential for the development of the next generation of therapeutics, including novel AR modulators. The hypothetical synthetic protocol presented herein serves as an illustrative example of how a functionalized aminopyridine could be strategically employed in the construction of a complex, biologically active molecule. As the field of AR-targeted therapies continues to evolve, the innovative application of heterocyclic chemistry will undoubtedly play a central role in the discovery of new and improved treatments.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
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The Role of Pyridine Intermediates in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. (2024). ResearchGate. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]
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Four-component synthesis of 2-aminopyridines. (2018). ResearchGate. [Link]
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Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. [Link]
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Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. (2018). Morressier. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (2007). SciELO. [Link]
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Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2014). PMC. [Link]
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Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. (2025). American Chemical Society. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (2024). ACS Omega. [Link]
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Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. (2009). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. (2002). Semantic Scholar. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. (2025). ResearchGate. [Link]
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Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (2011). NIH. [Link]
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Selective androgen receptor modulators in preclinical and clinical development. (2008). PMC. [Link]
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N,2-dimethylpyridin-3-amine: A Novel Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases, a highly conserved pocket, has been the primary focus for the development of small molecule inhibitors. Despite the remarkable success of kinase inhibitors in the clinic, the continuous emergence of drug resistance and the need for improved selectivity necessitate a perpetual search for novel chemical scaffolds. A diverse repertoire of scaffolds is crucial for expanding the accessible chemical space and for developing next-generation therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic properties.
The pyridine ring is a privileged scaffold in medicinal chemistry and has been successfully incorporated into numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design. This guide delves into the potential of a specific, yet underexplored, pyridine derivative: N,2-dimethylpyridin-3-amine . We will explore its structural rationale as a kinase inhibitor scaffold, propose a comprehensive validation workflow, and provide detailed protocols for its evaluation. This document is intended to serve as a technical resource for researchers and drug development professionals interested in expanding the landscape of kinase inhibitor discovery.
The this compound Scaffold: A Structural Rationale
The promise of this compound as a kinase inhibitor scaffold lies in its unique combination of structural features that align well with the established pharmacophore model for type I ATP-competitive kinase inhibitors.
Core Structural Features and Their Hypothesized Roles:
| Feature | Hypothesized Role in Kinase Binding |
| Pyridin-3-amine Core | The pyridine nitrogen can act as a hydrogen bond acceptor, while the 3-amino group can serve as a hydrogen bond donor. This arrangement is ideal for forming the canonical hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site. |
| 2-Methyl Group | The methyl group at the 2-position can provide a vector for further chemical modification to explore the hydrophobic pocket adjacent to the hinge region. This allows for the optimization of potency and selectivity. It can also influence the planarity and conformational flexibility of the scaffold. |
| N-dimethyl Group | The dimethylamino moiety can be a site for derivatization to extend into the solvent-exposed region or to modulate the physicochemical properties of the compound, such as solubility and cell permeability. |
The proposed binding mode of the this compound scaffold within a generic kinase ATP-binding pocket is depicted below. This hypothesis is based on the well-established binding patterns of other pyridine-based kinase inhibitors.
Caption: A comprehensive workflow for the validation of this compound as a kinase inhibitor scaffold.
Experimental Protocols: A Step-by-Step Guide
In Vitro Kinase Activity Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound derivatives (test compounds)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and its substrate in kinase assay buffer.
-
Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Stop Reaction and Detect ADP:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the log concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Target Engagement and Pathway Modulation (Western Blot)
This protocol outlines the procedure for assessing whether a derivative of this compound can inhibit the phosphorylation of a kinase's downstream substrate in a cellular context. This provides evidence of target engagement and functional modulation of a signaling pathway.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with a PIK3CA mutation for a PI3K inhibitor).
-
Cell culture medium and supplements.
-
This compound derivative.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [1]* BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST). [1][2]* Primary antibodies: phospho-specific antibody for a downstream substrate (e.g., anti-phospho-Akt Ser473) and an antibody for the total protein (e.g., anti-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound derivative for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors. [1] * Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. [1][2] * Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Loading Control):
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the antibody for the total protein to ensure equal loading.
-
Potential Target Kinase Families and Signaling Pathways
Based on the prevalence of the pyridin-3-amine scaffold in known kinase inhibitors, several kinase families are high-priority targets for this compound derivatives. These include, but are not limited to:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. [3]Its aberrant activation is a frequent event in cancer.
-
MAPK/ERK Pathway: This pathway transduces signals from cell surface receptors to the nucleus, controlling gene expression and cell fate. [4]* Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways that control cell adhesion, migration, and proliferation. [5][6]
Caption: Simplified overview of the PI3K/Akt and MAPK/ERK signaling pathways, highlighting potential kinase targets.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel kinase inhibitors. Its structural features are well-suited for interaction with the highly conserved ATP-binding site of kinases. The systematic validation workflow and detailed experimental protocols provided in this guide offer a clear path for researchers to investigate the potential of this scaffold. Future work should focus on the synthesis of a diverse library of this compound derivatives to explore the structure-activity relationship (SAR) and to optimize potency and selectivity against specific kinase targets. The integration of computational modeling, robust biochemical and cellular assays, and eventually in vivo studies will be crucial in determining the therapeutic potential of this exciting new class of kinase inhibitors.
References
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Yuan, J., Dong, X., & Yap, J. (2020). ERK/MAPK signalling pathway and tumorigenesis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
Manning, B. D., & Toker, A. (2017). PI3K-PKB/Akt Pathway. PubMed Central. Retrieved from [Link]
-
Sino Biological. (n.d.). MAPK Erk Signaling Pathway. Retrieved from [Link]
-
Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Ye, Y., et al. (2019). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. MDPI. Retrieved from [Link]
-
Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. PubMed. Retrieved from [Link]
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- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of N,2-dimethylpyridin-3-amine
Introduction
N,2-dimethylpyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As a key intermediate, its structural motif is incorporated into various pharmacologically active molecules and functional materials. The strategic placement of the methyl and methylamino groups on the pyridine core offers unique electronic and steric properties, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.
This document provides a comprehensive guide to the synthesis of this compound, detailing two robust and widely applicable methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination and classical Reductive Amination. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles, ensuring that researchers can not only execute the synthesis but also adapt it to their specific needs.
Strategic Analysis of Synthetic Routes
The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond at the C3 position of a 2-methylpyridine scaffold. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
-
Buchwald-Hartwig Amination: This is a powerful, modern approach for constructing C-N bonds. It utilizes a palladium catalyst to couple an aryl or heteroaryl halide (in this case, 3-halo-2-methylpyridine) with an amine (methylamine).[1][2][3] This method is renowned for its broad substrate scope, functional group tolerance, and generally high yields.[1][2] The key to success lies in the careful selection of the palladium source, phosphine ligand, and base.
-
Reductive Amination: A cornerstone of amine synthesis, this method involves the N-methylation of a primary amine precursor, 2-methyl-3-aminopyridine.[4][5][6] The reaction proceeds by forming an imine intermediate with formaldehyde, which is then reduced in situ to the secondary amine.[4][7] This one-pot procedure is efficient and avoids the common issue of over-alkylation associated with direct alkylation using alkyl halides.[4]
Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 3-bromo-2-methylpyridine and methylamine using a palladium catalyst.
A. Underlying Principle & Mechanism
The Buchwald-Hartwig amination is a cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromo-2-methylpyridine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[2][8]
The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial as it stabilizes the palladium intermediates and promotes the rate-limiting reductive elimination step.[1]
B. Experimental Workflow Diagram
Sources
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- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of N,2-dimethylpyridin-3-amine via Eschweiler-Clarke Methylation
Abstract
This document provides a comprehensive guide for the synthesis of N,2-dimethylpyridin-3-amine from 2-methyl-3-aminopyridine. The protocol is centered on the Eschweiler-Clarke reaction, a robust and highly selective method for the exhaustive N-methylation of primary amines. This reductive amination technique utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a reliable pathway that avoids the common pitfalls of over-alkylation and the formation of quaternary ammonium salts.[1][2] This guide is intended for researchers in medicinal chemistry and drug development, providing detailed procedural steps, mechanistic insights, safety protocols, and methods for validating the synthesis.
Introduction and Rationale
This compound is a substituted aminopyridine, a class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmacologically active molecules. The precise and efficient installation of a dimethylamino group onto the pyridine scaffold is a critical step in the development of various chemical entities.
While several N-alkylation strategies exist, direct alkylation with reagents like methyl iodide is often difficult to control, leading to mixtures of mono-, di-, and even quaternary ammonium salts.[3] The Eschweiler-Clarke reaction presents a superior alternative. It is a one-pot procedure that cleanly converts primary amines to their tertiary dimethylated counterparts.[4] The reaction's irreversibility, driven by the evolution of carbon dioxide gas, and its inherent mechanism that prevents quaternization, make it an exceptionally reliable and high-yielding choice for this transformation.[1]
This application note details an optimized protocol for this synthesis, emphasizing the causal logic behind procedural choices to ensure reproducibility and success.
Reaction Principle: The Eschweiler-Clarke Mechanism
The Eschweiler-Clarke reaction is a classic example of reductive amination. The transformation of 2-methyl-3-aminopyridine proceeds through a well-understood, two-stage methylation process.
-
First Methylation (Primary to Secondary Amine):
-
Imine Formation: The primary amino group of 2-methyl-3-aminopyridine nucleophilically attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.
-
Dehydration: Under the acidic conditions provided by formic acid, the hemiaminal dehydrates to form a reactive methyleneiminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the corresponding secondary amine (this compound). This step is accompanied by the release of carbon dioxide, which drives the reaction forward.[1][5]
-
-
Second Methylation (Secondary to Tertiary Amine):
-
Iminium Ion Formation: The resulting secondary amine reacts with another molecule of formaldehyde to form a new, more stable iminium ion. The formation of this tertiary iminium ion is often more favorable than the first.[1]
-
Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the final tertiary amine product, this compound.[2]
-
The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another imine or iminium ion, thus preventing the formation of a quaternary ammonium salt.[1][2]
Data Summary and Reagents
The following table summarizes the key quantitative data for the synthetic protocol.
| Compound Name | Role | Molecular Formula | MW ( g/mol ) | Equivalents | Amount |
| 2-Methyl-3-aminopyridine | Starting Material | C₆H₈N₂ | 108.14 | 1.0 | (e.g., 5.0 g) |
| Formaldehyde (37% aq. soln.) | Methyl Source | CH₂O | 30.03 | ~4.5 | (e.g., 8.5 mL) |
| Formic Acid (~90%) | Reducing Agent | CH₂O₂ | 46.03 | ~4.5 | (e.g., 7.0 mL) |
| Sodium Hydroxide | Base (Work-up) | NaOH | 40.00 | As needed | (To reach pH >11) |
| Dichloromethane (DCM) | Extraction Solvent | CH₂Cl₂ | 84.93 | - | (e.g., 3 x 50 mL) |
| Anhydrous Sodium Sulfate | Drying Agent | Na₂SO₄ | 142.04 | - | As needed |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 5-gram scale.
Materials and Reagents
-
2-Methyl-3-aminopyridine (95%+)
-
Formaldehyde solution (37% in H₂O)
-
Formic acid (88-91%)
-
Sodium hydroxide (pellets or 50% solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-methyl-3-aminopyridine (5.0 g, 46.2 mmol).
-
Reagent Addition: In a fume hood, carefully add formic acid (7.0 mL, ~185 mmol). Stir the mixture for a few minutes. Slowly add the aqueous formaldehyde solution (8.5 mL, ~118 mmol) dropwise. The addition may be exothermic.
-
Reaction Execution: Equip the flask with a reflux condenser and begin heating the mixture in a heating mantle to 80-100°C.[2][6] Maintain this temperature with vigorous stirring for approximately 18 hours or until the reaction is complete.
-
Expert Tip: Reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material and the product will have different Rf values. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up - Quenching and Basification: After the reaction period, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker. Slowly basify the aqueous solution by adding a concentrated sodium hydroxide solution until the pH is greater than 11, as confirmed with pH paper. This step is crucial to deprotonate the product amine, making it soluble in organic solvents.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).[2] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through clear checkpoints and analytical validation.
-
Reaction Monitoring: TLC analysis provides a real-time check on the conversion of the starting material. A successful reaction is marked by the complete consumption of 2-methyl-3-aminopyridine.
-
pH Control: The work-up relies on a significant pH shift. Ensuring the mixture is strongly basic (pH > 11) guarantees the free amine is generated for efficient extraction, a self-validating step for the work-up procedure.
-
Product Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the broad -NH₂ signal from the starting material and the appearance of a new singlet integrating to 6 protons in the ~2.5-3.0 ppm region, corresponding to the -N(CH₃)₂ group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₈H₁₂N₂, MW = 136.19 g/mol ).
-
Mechanistic Overview
Caption: Simplified mechanism of Eschweiler-Clarke methylation.
Safety Precautions
-
General: This procedure should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Formic Acid: Is corrosive and can cause severe burns. Handle with extreme care.
-
Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation of vapors and skin contact.
-
Sodium Hydroxide: Is highly corrosive. The basification step is exothermic and should be performed with cooling (ice bath).
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Handle only in a fume hood.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1979). Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
Chemistry - The Mystery of Molecules. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]
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Application Notes and Protocols for the Methylation of N,2-dimethylpyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of methylation protocols for N,2-dimethylpyridin-3-amine, a common heterocyclic building block in medicinal chemistry and materials science. The primary challenge in the methylation of this substrate is the presence of two distinct nucleophilic centers: the endocyclic pyridine nitrogen (N-1) and the exocyclic amino group (N-3). This guide elucidates the mechanistic principles governing regioselectivity and presents detailed, field-proven protocols for achieving selective N-methylation at the amino group to yield N,N,2-trimethylpyridin-3-amine, as well as conditions that may lead to quaternization of the pyridine ring. The protocols are designed for researchers in drug development and organic synthesis, emphasizing causality, safety, and robust analytical validation.
Introduction: The Regioselectivity Challenge
This compound is a substituted pyridine derivative featuring both an sp²-hybridized ring nitrogen and an exocyclic primary amine. Methylation, a fundamental transformation in organic synthesis, can significantly alter a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. In pharmaceutical research, the addition of a "magic methyl" group can profoundly impact a compound's potency and pharmacokinetic profile.[1]
The synthetic challenge for this substrate lies in controlling the site of methylation. The reaction can proceed via two competing pathways:
-
N-Methylation: Alkylation of the exocyclic amino group at the 3-position.
-
Quaternization: Alkylation of the endocyclic pyridine ring nitrogen at the 1-position, forming a pyridinium salt.
The outcome is dictated by the interplay of steric hindrance, the electronic properties of the two nitrogen atoms, and the specific reaction conditions employed (i.e., the nature of the methylating agent, solvent, and base). The methyl group at the 2-position (the α-position) sterically hinders the pyridine nitrogen, which generally favors methylation at the more accessible exocyclic amino group. This guide will focus primarily on protocols designed to exploit this preference for selective N-methylation.
Mechanistic Considerations and Strategic Approach
The exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen. To achieve high selectivity for N-methylation, reaction strategies should aim to further enhance this inherent nucleophilicity difference.
Caption: Strategic workflow for selecting a methylation protocol.
Two highly reliable strategies for selective N-methylation are presented:
-
Reductive Amination: This is often the method of choice for clean and selective N-methylation. The amine reacts with an aldehyde (formaldehyde for methylation) to form an intermediate imine or iminium ion, which is then reduced in situ. This pathway is specific to the amino group and completely avoids quaternization of the pyridine ring.[2]
-
Base-Mediated Alkylation: This classic approach involves deprotonating the exocyclic amine with a suitable base. The resulting amide anion is a significantly stronger nucleophile than the neutral pyridine nitrogen, directing the subsequent attack on the methylating agent to the desired position.
Detailed Protocols and Methodologies
Protocol 1: Selective N,N-Dimethylation via Reductive Amination
This protocol provides a robust method for synthesizing N,N,2-trimethylpyridin-3-amine with high selectivity, using formaldehyde as the C1 source and sodium triacetoxyborohydride as a mild reducing agent.
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that can arise, preventing side reactions. The reaction proceeds through the formation of an iminium ion intermediate, which is exclusively formed at the exocyclic amine and is then readily reduced.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Addition of Formaldehyde: Add aqueous formaldehyde (37% solution, 2.5-3.0 eq.) to the stirring solution. If desired, acetic acid (1.1 eq.) can be added to catalyze iminium ion formation, although it is not always necessary.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (2.5-3.0 eq.) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a suitable alternative solvent system to yield the pure N,N,2-trimethylpyridin-3-amine.
Protocol 2: Selective N,N-Dimethylation via Base-Mediated Alkylation
This protocol utilizes a strong, non-nucleophilic base to deprotonate the amine, followed by alkylation with a methylating agent. This is a powerful method for ensuring N-selectivity.
Rationale: Sodium hydride (NaH) is a strong base that irreversibly deprotonates the primary amine, generating a highly nucleophilic sodium amide intermediate. This intermediate will preferentially attack the electrophilic methyl source over the sterically hindered and less nucleophilic pyridine nitrogen.[3]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Extreme Caution: NaH is highly flammable and reacts violently with water.
-
Amine Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
-
Methylating Agent Addition: Cool the reaction mixture back down to 0 °C. Add the methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) (2.2 eq.), dropwise. Extreme Caution: Both MeI and (Me)₂SO₄ are toxic and carcinogenic. Handle only in a chemical fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the very slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of Protocols and Expected Outcomes
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Base-Mediated Alkylation |
| Primary Reagents | Formaldehyde, Sodium Triacetoxyborohydride | Sodium Hydride, Methyl Iodide |
| Solvent | Dichloromethane (DCM), DCE | Anhydrous THF or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Selectivity | Excellent for N-methylation | Excellent for N-methylation |
| Key Advantages | Mild conditions, avoids toxic alkylating agents, high functional group tolerance. | Powerful and often faster for complete conversion. |
| Key Disadvantages | May require longer reaction times. | Requires stringent anhydrous conditions; uses highly toxic and pyrophoric reagents. |
| Expected Product | N,N,2-trimethylpyridin-3-amine | N,N,2-trimethylpyridin-3-amine |
Potential for Pyridine Quaternization
While the protocols above are designed to avoid it, quaternization of the pyridine ring nitrogen can occur under different conditions. This reaction is generally favored by:
-
Using a potent methylating agent (e.g., methyl triflate, methyl iodide).
-
The absence of a base.
-
The use of a polar solvent (e.g., methanol, acetonitrile).
Under these conditions, both nitrogen atoms compete as nucleophiles. While the exocyclic amine is more nucleophilic, direct methylation on the pyridine ring can still occur, leading to a mixture of products, including the 3-amino-1,N,N,2-tetramethylpyridinium salt if N-methylation also takes place.[4]
Caption: Reaction pathways based on selected reagents.
Analytical Characterization
Confirming the structure of the final product is critical.
-
¹H NMR: Successful N,N-dimethylation will show the disappearance of the N-H protons and the appearance of a new singlet integrating to six protons (the two N-CH₃ groups). Quaternization will result in a significant downfield shift of the aromatic pyridine protons due to the positive charge on the ring.
-
¹³C NMR: The appearance of a new carbon signal in the aliphatic region (typically ~40-45 ppm) corresponds to the N-methyl groups.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the N,N,2-trimethylpyridin-3-amine (C₈H₁₂N₂).
References
-
Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. [Link]
-
Methylation of aminopyridazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health (NIH). [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health (NIH). [Link]
Sources
- 1. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Methylation of aminopyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N,2-dimethylpyridin-3-amine as a Catalyst in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of N,2-dimethylpyridin-3-amine as a potential catalyst in acylation reactions. Drawing upon established principles of nucleophilic catalysis by pyridine derivatives, this document elucidates the structural factors governing catalytic efficacy. Contrary to the high activity of well-known catalysts such as 4-(Dimethylamino)pyridine (DMAP), theoretical and experimental evidence strongly suggests that the 2-methyl substituent in this compound significantly impedes its catalytic potential due to steric hindrance. This application note will detail the mechanistic basis for this effect, offer a comparative analysis with standard acylation catalysts, and provide a detailed protocol for the experimental evaluation of its catalytic activity.
Introduction: The Role of Pyridine Derivatives in Acylation Catalysis
Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides which are prevalent in pharmaceuticals and other functional molecules. The reaction is often catalyzed by nucleophilic pyridine derivatives, with 4-(Dimethylamino)pyridine (DMAP) being the archetypal example.[1][2] The catalytic cycle of these compounds proceeds through the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.[1][2]
The efficiency of these catalysts is highly dependent on their electronic and steric properties. Electron-donating groups on the pyridine ring, particularly at the 4-position, enhance the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the N-acylpyridinium intermediate and increasing the overall reaction rate.[1][3]
Mechanistic Insights into Pyridine-Catalyzed Acylation
The generally accepted mechanism for acylation reactions catalyzed by pyridine derivatives like DMAP involves the following key steps:
-
Formation of the N-Acylpyridinium Intermediate: The nucleophilic pyridine catalyst attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the acylated product and regenerate the pyridine catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized mechanism of nucleophilic catalysis in acylation reactions.
The Impact of 2-Substitution on Catalytic Activity: The Case of this compound
While electronic effects are crucial, the steric environment around the pyridine nitrogen plays an equally important, if not more critical, role in determining catalytic activity. Theoretical and experimental studies have shown that substituents at the 2- or 6-position of the pyridine ring are detrimental to the catalytic activity.[3] This is due to steric hindrance that impedes the approach of the acylating agent to the pyridine nitrogen, thereby disfavoring the formation of the N-acylpyridinium intermediate.
This compound possesses a methyl group at the 2-position. This substitution is expected to create significant steric congestion around the nitrogen atom, leading to a dramatic decrease in its nucleophilicity and, consequently, its catalytic efficiency in acylation reactions. The introduction of a single methyl group in the 2-position of a pyridine catalyst can lead to a partial rotation of the acetyl group out of the plane of the pyridine ring in the acylpyridinium cation, which is accompanied by a decrease in its stability.[3]
Table 1: Comparative Analysis of this compound and DMAP
| Feature | This compound | 4-(Dimethylamino)pyridine (DMAP) | Rationale |
| Structure | 2-methyl and 3-amino substituents | 4-dimethylamino substituent | The position of the substituents is key to their electronic and steric effects. |
| Expected Catalytic Activity | Low | High | The 2-methyl group in this compound is expected to cause significant steric hindrance, impeding the formation of the N-acylpyridinium intermediate.[3] |
| Nucleophilicity of Pyridine N | Significantly Reduced | High | Steric hindrance from the 2-methyl group reduces the accessibility of the lone pair of electrons on the pyridine nitrogen. |
| Stability of N-Acylpyridinium Ion | Decreased | High | Steric clash between the 2-methyl group and the acyl group destabilizes the intermediate.[3] |
Experimental Protocol: Evaluation of the Catalytic Activity of this compound
The following protocol is designed to experimentally assess the catalytic efficacy of this compound in a model acylation reaction and compare it against a known, highly active catalyst such as DMAP.
Materials and Reagents
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
1-(Adamantan-1-yl)ethan-1-one (a sterically hindered alcohol)
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F254)
-
NMR tubes, solvents (CDCl₃), and instrument
-
Gas chromatograph with a chiral column (for kinetic studies, optional)
Experimental Workflow
Caption: Workflow for evaluating the catalytic activity of this compound.
Step-by-Step Procedure
Reaction Setup (Perform three parallel reactions):
-
Reaction 1 (Test Catalyst): To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Adamantan-1-yl)ethan-1-one (1.0 mmol), anhydrous dichloromethane (5 mL), and triethylamine (1.5 mmol). Stir the solution until the alcohol is completely dissolved. Add this compound (0.1 mmol, 10 mol%).
-
Reaction 2 (Positive Control): In a separate flask, repeat the procedure from step 1, but add DMAP (0.1 mmol, 10 mol%) as the catalyst.
-
Reaction 3 (Negative Control): In a third flask, repeat the procedure from step 1, but without adding any catalyst.
Reaction Execution and Monitoring:
-
To each flask, add acetic anhydride (1.2 mmol) dropwise at room temperature.
-
Stir all three reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). Use a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate) to separate the starting material and the product.
Work-up and Purification:
-
Once the positive control reaction (with DMAP) shows complete conversion of the starting material (or after a predetermined time, e.g., 24 hours), quench all three reactions by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixtures to separatory funnels and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analysis:
-
Determine the isolated yield of the acetylated product for each reaction.
-
Confirm the identity and purity of the product by ¹H and ¹³C NMR spectroscopy.
-
Compare the yields and reaction times of the three reactions to assess the catalytic activity of this compound.
Expected Outcomes and Interpretation
Based on the established principles of steric hindrance in nucleophilic pyridine catalysis, the following outcomes are anticipated:
-
Positive Control (DMAP): A high yield of the acetylated product is expected in a relatively short reaction time.
-
Negative Control (No Catalyst): A very low to negligible yield of the product is expected, demonstrating the necessity of a catalyst.
-
Test Reaction (this compound): A significantly lower yield and a much longer reaction time are anticipated compared to the DMAP-catalyzed reaction. The yield may only be marginally better than the negative control.
A stark difference in the catalytic performance between DMAP and this compound will provide strong experimental evidence for the detrimental effect of the 2-methyl substituent.
Conclusion
While this compound is a substituted pyridine, its structural features, particularly the methyl group at the 2-position, are predicted to render it a poor catalyst for acylation reactions due to severe steric hindrance. This technical guide provides the theoretical framework for this prediction and a detailed experimental protocol for its validation. For researchers in drug development and synthetic chemistry, this serves as a critical reminder of the importance of steric factors in catalyst design and selection. For efficient acylation catalysis, it is recommended to utilize pyridine derivatives that are unsubstituted at the 2- and 6-positions and possess strong electron-donating groups at the 4-position.
References
-
ResearchGate. (n.d.). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Retrieved January 8, 2026, from [Link]
-
IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved January 8, 2026, from [Link]
-
IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved January 8, 2026, from [Link]
-
Birman, V. B., & Uffman, E. W. (1997). 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts. Journal of the American Chemical Society, 119(32), 7494–7495. [Link]
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved January 8, 2026, from [Link]
-
Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved January 8, 2026, from [Link]
-
Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved January 8, 2026, from [Link]
-
MDPI. (n.d.). An Efficient Synthesis of Arylated Pyridines from Conjugated Acetylenes and Substituted Benzylamines Catalyzed by Base. Retrieved January 8, 2026, from [Link]
- Google Books. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines.
-
ACS Publications. (n.d.). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Retrieved January 8, 2026, from [Link]
-
Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 8, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Frontiers. (n.d.). New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Retrieved January 8, 2026, from [Link]
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved January 8, 2026, from [Link]
-
MDPI. (n.d.). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. Retrieved January 8, 2026, from [Link]
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved January 8, 2026, from [Link]
Sources
Application Notes and Protocols for the Esterification of Hindered Alcohols Mediated by N,2-dimethylpyridin-3-amine
Introduction: Overcoming Steric Obstacles in Ester Synthesis
The formation of esters from sterically hindered alcohols, particularly tertiary alcohols, represents a persistent challenge in organic synthesis. Traditional methods, such as direct Fischer esterification, are often ineffective due to the steric bulk around the hydroxyl group, which impedes the approach of the carboxylic acid.[1] These forcing conditions can also lead to undesired side reactions, most notably dehydration to form alkenes. To address this, a variety of activating agents and catalytic systems have been developed. Among these, nucleophilic amine catalysts, particularly substituted pyridines, have emerged as highly effective mediators for the acylation of sterically demanding alcohols.[2]
While 4-(dimethylamino)pyridine (DMAP) is a widely recognized catalyst for such transformations, this application note focuses on the utility and application of a structural analogue, N,2-dimethylpyridin-3-amine . By examining the established mechanisms of related pyridine catalysts, we can delineate a robust framework for the application of this compound in the synthesis of hindered esters, a critical transformation in the fields of medicinal chemistry, materials science, and natural product synthesis. This document provides a detailed exploration of the underlying catalytic cycle, experimental protocols, and practical considerations for researchers and drug development professionals.
Mechanistic Insights: The Role of the Nucleophilic Pyridine Catalyst
The efficacy of this compound as a catalyst for the esterification of hindered alcohols stems from its function as a potent nucleophilic catalyst. The generally accepted mechanism for acylations catalyzed by analogous dimethylaminopyridines involves the formation of a highly reactive acylpyridinium ion.[3] This process dramatically enhances the electrophilicity of the acylating agent, rendering it susceptible to attack by even weakly nucleophilic hindered alcohols.
The catalytic cycle can be conceptualized in the following key steps when using an acid anhydride as the acylating agent:
-
Activation of the Acylating Agent: The pyridine nitrogen of this compound performs a nucleophilic attack on one of the carbonyl carbons of the acid anhydride. This step is typically rapid and results in the formation of a highly reactive N-acylpyridinium ion intermediate, with the concomitant release of a carboxylate anion.[2][3]
-
Nucleophilic Attack by the Hindered Alcohol: The sterically hindered alcohol, which is otherwise unreactive towards the acid anhydride, readily attacks the activated N-acylpyridinium intermediate. The positive charge on the pyridine ring makes the acyl group significantly more electrophilic.
-
Ester Formation and Catalyst Regeneration: Following the nucleophilic attack, a proton is transferred from the alcohol moiety, often facilitated by the previously released carboxylate anion or another base present in the reaction mixture. This results in the formation of the desired ester product and the regeneration of the this compound catalyst, allowing it to re-enter the catalytic cycle.
This catalytic pathway circumvents the need for harsh acidic conditions and provides a mild and efficient route to otherwise difficult-to-synthesize esters.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the this compound mediated esterification of a hindered alcohol with an acid anhydride.
Caption: Proposed catalytic cycle for hindered esterification.
Experimental Protocols: A Practical Guide
The successful esterification of hindered alcohols using this compound relies on careful attention to substrate purity, solvent choice, and reaction conditions. Below are detailed protocols for a general procedure.
General Protocol for the Esterification of a Hindered Alcohol using an Acid Anhydride
This protocol is designed for the esterification of a model tertiary alcohol, such as 1-methylcyclohexanol, with acetic anhydride.
Materials:
-
Hindered Alcohol (e.g., 1-methylcyclohexanol, 1.0 eq.)
-
Acid Anhydride (e.g., Acetic Anhydride, 1.5 eq.)
-
This compound (0.1 - 0.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (Optional, 1.5 eq., as an auxiliary base)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Overview:
Caption: General workflow for the esterification protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the hindered alcohol (1.0 eq.) and this compound (0.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M with respect to the alcohol.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add the acid anhydride (1.5 eq.) to the stirred solution at room temperature. If the carboxylic acid byproduct is a concern for catalyst protonation, an auxiliary, non-nucleophilic base like triethylamine (1.5 eq.) can be included.
-
Reaction Monitoring: Stir the mixture at room temperature. For particularly stubborn substrates, gentle heating to 40-50 °C may be required.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or additional DCM. Wash the organic layer sequentially with 0.5 M HCl to remove the catalyst and any other basic impurities, followed by saturated aqueous NaHCO₃ to remove excess acid, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure hindered ester.[1]
Data Summary and Considerations
The choice of reaction parameters can significantly influence the yield and reaction time. The following table provides a general guideline for adapting the protocol to various substrates.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Catalyst Loading | 0.05 - 0.2 eq. | Higher loadings can accelerate the reaction but increase cost and purification burden. For most systems, 0.1 eq. is a good starting point. |
| Acylating Agent | 1.2 - 2.0 eq. | An excess of the anhydride drives the reaction to completion. For very precious alcohols, a smaller excess is advisable. |
| Solvent | DCM, Toluene, THF | DCM is a common choice due to its inertness and ease of removal. Toluene can be beneficial for reactions requiring heating. |
| Temperature | 20 - 50 °C | Most reactions proceed well at room temperature. Gentle heating can overcome activation barriers for extremely hindered substrates.[1] |
| Auxiliary Base | Optional (e.g., NEt₃) | Recommended when using acylating agents that produce a strong acid byproduct to prevent protonation and deactivation of the nucleophilic catalyst. |
Troubleshooting and Advanced Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 0.2 eq. or gently heating the reaction mixture. Ensure all reagents are anhydrous, as water can hydrolyze the anhydride and the activated intermediate.
-
Side Product Formation: The primary side reaction is often elimination of the tertiary alcohol to form an alkene, especially if the reaction is heated excessively or in the presence of protic acids. Using an auxiliary base can help suppress this pathway.
-
Alternative Acylating Agents: While acid anhydrides are common, this catalytic system is also amenable to the use of acid chlorides.[1][4] When using acid chlorides, an equivalent of a non-nucleophilic base (like triethylamine or Hünig's base) is essential to scavenge the HCl generated.[5]
Conclusion
This compound serves as a potent nucleophilic catalyst for the challenging esterification of sterically hindered alcohols. By leveraging the formation of a highly reactive N-acylpyridinium intermediate, this method provides a mild, efficient, and broadly applicable tool for synthetic chemists. The protocols and insights provided herein are intended to empower researchers in pharmaceutical and chemical development to confidently approach the synthesis of complex ester-containing molecules, overcoming the synthetic hurdles posed by steric hindrance.
References
- Application Notes and Protocols for the Esterification of 2,5-Dimethyl-2-hexanol with Carboxylic Acids. Benchchem.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- N,3-Dimethylpyridin-4-amine. Benchchem.
- Esterification/Amid
- Esterification - alcohols and carboxylic acids. Chemguide.
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Application Notes and Protocols for N,2-dimethylpyridin-3-amine in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of N,2-dimethylpyridin-3-amine as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. While direct literature on the SNAr reactions of this specific aminopyridine is limited, this guide synthesizes information from related structures and foundational SNAr principles to provide a comprehensive overview of its potential utility. We will cover the synthesis of this compound, its anticipated reactivity, detailed hypothetical protocols for its use in SNAr reactions, and a discussion of its potential advantages in the synthesis of complex molecules relevant to drug discovery.
Introduction to SNAr Reactions and the Role of Substituted Pyridines
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of the leaving group restores aromaticity and yields the substituted product.
The success of an SNAr reaction is highly dependent on three key factors:
-
The nature of the aromatic ring: The ring must be electron-deficient, a condition often met by the presence of strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, positioned ortho or para to the leaving group.[1] Heteroaromatic rings, like pyridine, are inherently electron-deficient and are thus activated towards SNAr reactions.[3]
-
The leaving group: The leaving group must be able to stabilize a negative charge. Halides (F > Cl > Br > I) and sulfonate esters are common leaving groups.[4]
-
The nucleophile: The nucleophile should be sufficiently strong to attack the electron-deficient ring. Common nucleophiles include amines, alkoxides, and thiolates.
Substituted aminopyridines are a valuable class of nucleophiles in SNAr reactions, as the pyridine core is a common motif in pharmaceuticals. The substituents on the pyridine ring can modulate the nucleophilicity of the amino group and influence the properties of the final product.
This compound: A Profile
This compound (CAS No. 2060005-76-5) is a substituted aminopyridine with a unique substitution pattern that is expected to influence its reactivity in SNAr reactions.[5]
Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2060005-76-5 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
Data sourced from Parchem.[5]
The structure of this compound features a pyridine ring with a methyl group at the 2-position and a methylamino group at the 3-position. The methyl group at the 2-position is an electron-donating group, which can slightly decrease the overall electrophilicity of the pyridine ring compared to an unsubstituted pyridine. However, the primary determinant of its utility in SNAr reactions is the nucleophilicity of the exocyclic secondary amine.
Synthesis of this compound
A plausible synthetic route to this compound involves the N-methylation of the commercially available 2-methyl-3-aminopyridine. A standard procedure for this transformation is outlined below.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-methyl-3-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Application of this compound in SNAr Reactions
Mechanistic Considerations
The SNAr reaction employing this compound as the nucleophile is expected to proceed through the classical addition-elimination mechanism. The key steps are illustrated in the diagram below.
Figure 1: General mechanism of an SNAr reaction.
The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The stability of this intermediate, which is enhanced by electron-withdrawing groups on the aryl halide, is crucial for the reaction to proceed.
Predicted Reactivity and Steric Effects
The nucleophilicity of the secondary amine in this compound is expected to be comparable to other N-alkylated anilines and aminopyridines. The presence of the methyl group on the nitrogen atom increases its electron-donating ability through induction, potentially enhancing its nucleophilicity compared to the primary amine precursor, 2-methyl-3-aminopyridine.
However, the methyl group at the 2-position of the pyridine ring introduces steric hindrance around the nucleophilic nitrogen atom. This steric bulk may influence the rate of reaction, particularly with sterically demanding electrophiles. For SNAr reactions at an ortho-position of an aromatic ring, this steric hindrance could be a significant factor.
Hypothetical Protocol for a Typical SNAr Reaction
The following is a general, hypothetical protocol for the reaction of this compound with an activated aryl halide, such as 2,4-dinitrochlorobenzene.
Protocol: SNAr Reaction of this compound with 2,4-Dinitrochlorobenzene
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add this compound (1.1 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture. The base serves to neutralize the HCl that is formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific aryl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(2,4-dinitrophenyl)-N,2-dimethylpyridin-3-amine.
Figure 2: General workflow for the SNAr protocol.
Potential Advantages and Applications in Drug Discovery
The use of this compound in SNAr reactions offers several potential advantages for drug discovery and medicinal chemistry:
-
Introduction of a Substituted Pyridine Moiety: The pyridine scaffold is a privileged structure in medicinal chemistry, and this reagent allows for its direct incorporation into a target molecule.[6]
-
Modulation of Physicochemical Properties: The N-methyl group can influence the lipophilicity, basicity, and metabolic stability of the final compound compared to an unsubstituted aminopyridine.
-
Vector for Further Functionalization: The pyridine ring can be a site for further chemical modifications, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low conversion | Insufficiently activated aryl halide | Use an aryl halide with stronger electron-withdrawing groups or a better leaving group (e.g., fluoride). |
| Reaction temperature too low | Increase the reaction temperature. | |
| Steric hindrance | If the reaction site on the aryl halide is sterically hindered, consider alternative coupling methods like Buchwald-Hartwig amination. | |
| Formation of side products | Competing side reactions | Ensure the reaction is run under an inert atmosphere to prevent oxidation. Use a non-nucleophilic base to avoid its participation in the reaction. |
Conclusion
This compound represents a potentially valuable, yet under-explored, nucleophile for SNAr reactions. Based on fundamental principles of organic chemistry, it is expected to be a competent nucleophile for reactions with activated aryl and heteroaryl halides. The protocols and considerations outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this reagent in their synthetic endeavors, particularly in the context of drug discovery and development. Further experimental validation is encouraged to fully elucidate the scope and limitations of its application.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (2012). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(17), 7795–7800. [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]
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Chemsrc. (2025). N-(2,2-dimethylpropyl)pyridin-3-amine | CAS#:1250946-71-4. Retrieved from [Link]
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PubChem. (n.d.). N1,N1-Dimethyl-N2-2-pyridinyl-1,2-ethanediamine. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. Retrieved from [Link]
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ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]
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Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1435-1440. [Link]
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Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Retrieved from [Link]
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ACS Publications. (2026). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (2025). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-ethyl-N,N-dimethyl-2H-pyridin-1-amine. Retrieved from [Link]
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The Strategic Application of N,2-dimethylpyridin-3-amine in Parallel Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical biological interactions.[1][2] Among the various functionalized pyridines, aminopyridines serve as particularly valuable building blocks in diversity-oriented synthesis, enabling the rapid generation of large compound libraries for high-throughput screening.[3][4] This guide focuses on the strategic application of N,2-dimethylpyridin-3-amine , a key intermediate, in the realm of parallel synthesis, with a particular emphasis on its utility in the discovery of kinase inhibitors and other targeted therapies.
The inherent reactivity of the amino group on the pyridine ring, coupled with the electronic properties imparted by the methyl substituents, makes this compound a versatile synthon. Its application in parallel synthesis allows for the systematic exploration of chemical space around a core scaffold, a crucial step in establishing structure-activity relationships (SAR) and identifying lead compounds.[5]
Core Applications in Parallel Synthesis
The primary utility of this compound in parallel synthesis lies in its role as a nucleophilic component in cross-coupling reactions. These reactions are foundational to modern medicinal chemistry, allowing for the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Buchwald-Hartwig Amination: A Gateway to Diverse Amine Libraries
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] In a parallel synthesis workflow, this compound can be coupled with a diverse set of aryl or heteroaryl halides to generate a library of N-aryl-N,2-dimethylpyridin-3-amines. This approach is instrumental in the synthesis of kinase inhibitors, where the aminopyridine moiety often serves as a hinge-binding motif.
The general workflow for such a synthesis is depicted below:
Figure 1: A generalized workflow for the parallel synthesis of an amine library using this compound via Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Expanding Structural Diversity
While the amino group is a key reactive handle, the pyridine ring itself can be further functionalized. For instance, if a bromo-substituted version of this compound is used (e.g., 5-bromo-N,2-dimethylpyridin-3-amine), the bromine atom provides an orthogonal site for palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][7] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, dramatically increasing the structural diversity of the resulting compound library.
The causality behind this strategy is the differential reactivity of the amino group and the aryl bromide under specific catalytic conditions, allowing for sequential or orthogonal functionalization.
Experimental Protocols
The following is a representative protocol for the parallel synthesis of a small library of N-aryl-N,2-dimethylpyridin-3-amines via Buchwald-Hartwig amination. This protocol is designed for a 24-well parallel synthesis platform.
Protocol 1: Parallel Buchwald-Hartwig Amination
Objective: To synthesize a library of 24 unique N-aryl-N,2-dimethylpyridin-3-amines.
Materials:
-
Starting Materials:
-
This compound
-
A diverse set of 24 aryl/heteroaryl bromides
-
-
Catalyst and Ligand:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
-
Base:
-
Sodium tert-butoxide (NaOtBu)
-
-
Solvent:
-
Anhydrous toluene
-
Equipment:
-
24-well parallel synthesis reactor with magnetic stirring and reflux capabilities
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler (optional, for dispensing reagents)
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Reactor Preparation: In an inert atmosphere, add a stir bar to each of the 24 reaction vials.
-
Reagent Dispensing:
-
To each vial, add this compound (0.1 mmol, 1.0 equiv).
-
To each vial, add one of the 24 unique aryl/heteroaryl bromides (0.12 mmol, 1.2 equiv).
-
To each vial, add sodium tert-butoxide (0.14 mmol, 1.4 equiv).
-
-
Catalyst/Ligand Addition:
-
Prepare a stock solution of the catalyst/ligand mixture in anhydrous toluene.
-
To each vial, add the catalyst/ligand solution containing Pd₂(dba)₃ (0.005 mmol, 5 mol%) and Xantphos (0.01 mmol, 10 mol%).
-
-
Solvent Addition: To each vial, add anhydrous toluene (1 mL).
-
Reaction: Seal the reactor and heat to 100 °C with stirring for 12-18 hours.
-
Work-up and Purification:
-
Cool the reactor to room temperature.
-
Quench each reaction with water and extract with ethyl acetate.
-
Concentrate the organic extracts in a parallel evaporator.
-
Purify the crude products using a parallel preparative HPLC-MS system.
-
-
Analysis and Storage:
-
Analyze the purity of each compound by LC-MS.
-
Store the purified compounds in a plate format for high-throughput screening.
-
Data Presentation: Representative Library Synthesis
| Well | Aryl Bromide | Product | Yield (%) | Purity (%) |
| A1 | 4-Bromotoluene | N-(4-methylphenyl)-N,2-dimethylpyridin-3-amine | 78 | >95 |
| A2 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-N,2-dimethylpyridin-3-amine | 82 | >95 |
| A3 | 3-Bromoanisole | N-(3-methoxyphenyl)-N,2-dimethylpyridin-3-amine | 75 | >95 |
| ... | ... | ... | ... | ... |
| D6 | 2-Bromopyridine | N,2-dimethyl-N-(pyridin-2-yl)pyridin-3-amine | 65 | >95 |
The reaction mechanism for the Buchwald-Hartwig amination is a well-established catalytic cycle:
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its application in robust and scalable cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the efficient generation of large and diverse compound libraries. The resulting aminopyridine-containing molecules are of significant interest, particularly in the development of kinase inhibitors. Future applications may involve its use in multi-component reactions and diversity-oriented synthesis to explore even broader chemical space.[8][9] The strategic use of this and similar building blocks will continue to accelerate the identification of novel therapeutic agents.
References
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Sajith, A. M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(15), 3429. [Link]
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Sharma, S. K., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). [Link]
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Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2245-2252. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(9), 7569-7579. [Link]
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Menéndez, J. C., & Ramos, M. T. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. [Link]
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Díaz-Gavilán, M., et al. (2011). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 16(11), 9293-9303. [Link]
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López-Alberca, M. P., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 16(43), 8347-8354. [Link]
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
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de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5296. [Link]
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Medley, J. W., & Movassaghi, M. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(45), 18865-18871. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis, 2011(12), 1918-1926. [Link]
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Chen, G., et al. (2001). Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry, 44(11), 1749-1756. [Link]
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Rodríguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints. [Link]
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Application Note: The Pivotal Role of Pyridine-Based Prosthetic Groups in the Synthesis of Advanced PET Tracers for Oncology
Introduction: The Strategic Importance of the Pyridine Moiety in PET Radiochemistry
In the landscape of Positron Emission Tomography (PET) tracer development, the pyridine scaffold has emerged as a cornerstone for designing radiopharmaceuticals with favorable in vivo properties. Its inherent chemical stability, coupled with the ability to modulate lipophilicity and metabolic fate through substitution, makes it an attractive core structure. While direct radiolabeling of complex biomolecules can be challenging, the use of prosthetic groups—small, radiolabeled molecules that are subsequently conjugated to a larger targeting vector—offers a robust and versatile strategy. This is particularly true for fluorine-18, the most widely used PET radionuclide, owing to its near-ideal half-life of 109.8 minutes and low positron energy.[1][2]
This application note provides a detailed protocol and scientific rationale for the synthesis of advanced PET tracers using a pyridine-based prosthetic group, specifically focusing on the synthesis of a Prostate-Specific Membrane Antigen (PSMA)-targeted tracer using the 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) synthon. This two-step approach is a prime example of modern radiochemical strategy, enabling the efficient labeling of sensitive biomolecules for clinical applications in oncology.[3]
Application Focus: [¹⁸F]PSMA-1007 for High-Contrast Prostate Cancer Imaging
PSMA is an exceptional biomarker for prostate cancer, being highly overexpressed on the surface of prostate cancer cells.[3] PET tracers that target PSMA have revolutionized the diagnosis and staging of this disease. [¹⁸F]PSMA-1007 is a second-generation PSMA-targeted radiotracer that offers significant advantages, including high tumor uptake and, critically, a non-urinary excretion pathway, which reduces background signal in the pelvic region and allows for clearer imaging of the prostate bed.[3][4]
The synthesis of [¹⁸F]PSMA-1007 is a prime example of the utility of the [¹⁸F]F-Py-TFP prosthetic group. The overall process is a two-step, one-pot reaction that is readily automated, making it suitable for routine clinical production.[3]
Visualized Synthesis Workflow
The following diagram outlines the key stages in the automated synthesis of [¹⁸F]PSMA-1007, from the initial radiofluorination to the final product.
Caption: Automated two-step synthesis of [¹⁸F]PSMA-1007.
Detailed Radiosynthesis Protocol
This protocol describes a typical automated synthesis of [¹⁸F]PSMA-1007. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment:
-
Automated synthesis module (e.g., Trasis AllInOne, GE TRACERlab, etc.)
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]water
-
QMA (Quaternary Methyl Ammonium) anion exchange cartridge
-
PSMA-1007 precursor and non-radioactive reference standard
-
6-(trimethylammonium)-nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate (precursor for [¹⁸F]F-Py-TFP)
-
Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Water for Injection, Ethanol
-
Reagents: Diisopropylethylamine (DIPEA), Ascorbic acid (for stabilization)
-
Semi-preparative HPLC system with a C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation
Step 1: Production and Purification of the [¹⁸F]F-Py-TFP Prosthetic Group
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA cartridge.
-
Causality: The positively charged quaternary ammonium groups on the QMA resin trap the negatively charged [¹⁸F]fluoride ions, effectively concentrating the radioactivity and separating it from the bulk [¹⁸O]target water.[5]
-
-
Elution and Drying: The cartridge is washed with anhydrous acetonitrile to remove residual water.
-
Causality: Nucleophilic substitution reactions with [¹⁸F]fluoride are highly sensitive to water, which can solvate the fluoride ion and reduce its reactivity. A thorough azeotropic drying step is critical for high radiochemical yield.
-
-
Radiofluorination: A solution of the trimethylammonium precursor (e.g., 10 mg in 0.8 mL acetonitrile) is passed over the QMA cartridge containing the trapped [¹⁸F]fluoride.[5] The cartridge is then heated (e.g., 80-100°C) for several minutes.
-
Causality: The trimethylammonium group (-NMe₃⁺) is an excellent leaving group for nucleophilic aromatic substitution on the electron-deficient pyridine ring. Heating provides the necessary activation energy for the [¹⁸F]fluoride to displace the leaving group, forming the C-¹⁸F bond. Performing this reaction on the solid support of the QMA cartridge simplifies the process by eliminating the need for a separate reaction vessel and conventional drying with kryptofix (K2.2.2) and a phase-transfer catalyst.[5]
-
-
Elution of [¹⁸F]F-Py-TFP: The resulting [¹⁸F]F-Py-TFP is eluted from the cartridge with acetonitrile into the main reaction vessel.
-
Causality: The product is less polar than the precursor and is readily eluted, leaving unreacted precursor and byproducts on the cartridge, which provides an initial purification step.
-
Step 2: Conjugation to PSMA-1007 Precursor and Final Purification
-
Coupling Reaction: The PSMA-1007 precursor (typically a lysine-urea-glutamate derivative) and a non-nucleophilic base like DIPEA are added to the reaction vessel containing the [¹⁸F]F-Py-TFP solution. The mixture is heated (e.g., 45-60°C) for 5-15 minutes.[6][7]
-
Causality: The tetrafluorophenyl (TFP) ester is a highly reactive activated ester. The primary amine on the PSMA precursor acts as a nucleophile, attacking the carbonyl carbon of the activated ester and displacing the TFP group to form a stable amide bond. DIPEA is used to deprotonate the amine, increasing its nucleophilicity without interfering with the reaction.
-
-
Quenching and Dilution: The reaction is quenched and diluted with the HPLC mobile phase.
-
Causality: This step prepares the crude product for purification by ensuring compatibility with the HPLC system.
-
-
HPLC Purification: The crude reaction mixture is injected onto a semi-preparative C18 HPLC column. The fraction corresponding to [¹⁸F]PSMA-1007 is collected.
-
Causality: HPLC is essential for separating the final radiolabeled product from unreacted [¹⁸F]F-Py-TFP, unlabeled precursor, and other reaction byproducts to ensure high radiochemical purity (>95%) required for human administration.[3]
-
-
Formulation: The collected HPLC fraction is diluted with water, passed through a C18 SPE cartridge to trap the product, washed with water to remove organic solvents, and finally eluted with a small volume of ethanol. This is then diluted with saline and passed through a sterile filter into the final product vial.
-
Causality: This is a standard solvent-switching and formulation procedure. It removes the HPLC solvents, which are not suitable for injection, and prepares the final tracer in a physiologically compatible solution (saline with a small amount of ethanol for solubility), ready for quality control and clinical use.
-
Quantitative Data Summary
The following table summarizes typical production parameters for the synthesis of [¹⁸F]PSMA-1007 using the [¹⁸F]F-Py-TFP method.
| Parameter | Typical Value | Reference |
| Synthesis Time | 40 - 55 minutes | [3][7] |
| Radiochemical Yield (RCY) | 25% - 45% (decay-corrected) | [7][8] |
| Radiochemical Purity | > 96% | [5][8] |
| Molar Activity | > 100 GBq/µmol | [3] |
Conclusion and Field Insights
The use of pyridine-based prosthetic groups, exemplified by the synthesis of [¹⁸F]PSMA-1007 via the [¹⁸F]F-Py-TFP synthon, represents a mature and highly effective strategy in PET radiopharmaceutical development. This methodology provides a reliable pathway to label complex and sensitive biomolecules with fluorine-18, achieving high yields and purity under conditions that are amenable to full automation.
For researchers and drug development professionals, this approach offers several key advantages:
-
Versatility: The [¹⁸F]F-Py-TFP active ester can be conjugated to any molecule bearing a primary or secondary amine, making it a versatile tool for labeling peptides, antibodies, and other small molecules.
-
Robustness: The two-step process is reliable and reproducible, leading to consistent production of high-quality radiotracers.
-
Clinical Translatability: The ability to automate the synthesis in a GMP-compliant manner facilitates the translation of novel tracers from the research lab to clinical application.
As the field of molecular imaging continues to evolve, the strategic use of well-designed prosthetic groups based on stable heterocyclic scaffolds like pyridine will remain a critical enabler for the development of next-generation PET tracers targeting a wide array of biological processes and diseases.
References
-
Lodge, N. J., et al. (2014). Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors. Nuclear Medicine and Biology, 41(5), 413-422. [Link]
-
Syvänen, S., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 10. [Link]
-
Karlsen, H., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 10. [Link]
-
Lodge, N. J., et al. (2014). Synthesis and evaluation of candidate PET radioligands for corticotropin-releasing factor type-1 receptors. Nuclear Medicine and Biology, 41(5), 413-422. [Link]
-
Syvänen, S., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. ResearchGate. [Link]
-
Piron, S., et al. (2021). 18F-Labeled, PSMA-Targeted Radiotracers: Leveraging the Advantages of Radiofluorination for Prostate Cancer Molecular Imaging. Theranostics, 11(1), 1-16. [Link]
-
Piron, S., et al. (2021). Recent Advancements in 18f-Labeled PSMA Targeting PET Radiopharmaceuticals. Scribd. [Link]
-
Li, Z., & Conti, P. S. (2010). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Journal of Nucleic Acids, 2010, 513808. [Link]
-
Giesel, F. L., et al. (2017). F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients. European Journal of Nuclear Medicine and Molecular Imaging, 44(4), 678-688. [Link]
-
Lodge, N. J., et al. (2014). Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors. ResearchGate. [Link]
-
Extance, A. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. [Link]
-
Lodge, N. J., et al. (2014). Synthesis and evaluation of candidate PET radioligands for corticotropin-releasing factor type-1 receptors. Houston Methodist Scholars. [Link]
-
Rowe, S. P., et al. (2019). 18F-labeled, PSMA-targeted radiotracers: Leveraging the advantages of radiofluorination for prostate cancer molecular imaging. Johns Hopkins University. [Link]
-
Zhang, Y., et al. (2017). Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 8(8), 1649-1663. [Link]
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Gatluak, D. (2023). Seven Takeaways from Meta-Analysis of PSMA Radiotracers for Prostate Cancer Imaging. Diagnostic Imaging. [Link]
- Evotec. (2015). Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.
-
Zhang, W., et al. (2007). 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer's Disease: A Miniperspective. Current Alzheimer Research, 4(4), 348-350. [Link]
-
Kumar, A., et al. (2025). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. ResearchGate. [Link]
-
Chen, C., et al. (2004). Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure-activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4787-4798. [Link]
-
Hussain, N., et al. (2021). Two pot and one pot synthesis of dipyrazolopyridines derivatives and applications. RSC Advances, 11(26), 15725-15748. [Link]
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- 4. diagnosticimaging.com [diagnosticimaging.com]
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- 7. scribd.com [scribd.com]
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Application Notes & Protocols: N,2-dimethylpyridin-3-amine in Lead Optimization for Drug Discovery
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the N,2-dimethylpyridin-3-amine scaffold in lead optimization campaigns. Pyridine derivatives are a cornerstone in medicinal chemistry, widely recognized for their presence in numerous FDA-approved drugs and their versatile biological activities.[1][2][3] This document outlines the synthetic rationale, strategic incorporation into lead series, and detailed protocols for the characterization and biological evaluation of molecules containing the this compound core, with a particular focus on its application in the development of kinase inhibitors.
Introduction: The Strategic Value of the this compound Scaffold
In the iterative process of lead optimization, medicinal chemists strive to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. The pyridine scaffold is a privileged structure in this process due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1][2][3] The this compound moiety, in particular, offers a unique combination of features:
-
Defined Vectorial Exit Points: The substitution pattern allows for the exploration of chemical space in distinct vectors, crucial for probing the binding pocket of a target protein.
-
Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen and the exocyclic amine can be fine-tuned to optimize solubility, permeability, and metabolic stability.
-
Key Pharmacophoric Interactions: The 3-amino group can act as a crucial hydrogen bond donor, while the pyridine ring itself can participate in various interactions within an active site.
These attributes make this compound a valuable building block for generating focused compound libraries aimed at improving the overall profile of a lead series.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the successful utilization of any building block in a lead optimization program. While specific literature on the direct synthesis of this compound is not abundant, a plausible and efficient route can be proposed based on established pyridine chemistry.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned starting from the commercially available 2-methyl-3-nitropyridine. This approach involves a two-step sequence of nitro group reduction followed by N-methylation of the resulting amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Reduction of 2-Methyl-3-nitropyridine to 2-Methylpyridin-3-amine
-
To a solution of 2-methyl-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate, add 10% Palladium on carbon (0.1 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-methylpyridin-3-amine, which can often be used in the next step without further purification.
Step 2: Reductive Amination to this compound
-
Dissolve 2-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (2.2 eq, 37% solution) to the mixture.
-
Stir the reaction for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Workflow
The identity and purity of the synthesized this compound and its subsequent derivatives must be rigorously confirmed.
Caption: Standard workflow for the analytical characterization of synthesized compounds.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Typical Instrumentation |
| LC-MS | Purity assessment and molecular weight confirmation.[4][5] | HPLC coupled with a single quadrupole or triple quadrupole mass spectrometer. |
| NMR | Structural elucidation and confirmation. | 400 MHz or higher field NMR spectrometer. |
| HRMS | Determination of elemental composition. | Time-of-flight (TOF) or Orbitrap mass spectrometer. |
| SFC | Separation of chiral compounds.[6] | Supercritical Fluid Chromatography system. |
Application in Lead Optimization: A Kinase Inhibitor Case Study
The this compound scaffold is particularly well-suited for the development of kinase inhibitors, which often feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket.
Design Rationale and SAR Exploration
Let's consider a hypothetical lead optimization campaign targeting a protein kinase. Our initial lead compound, Lead-1 , shows moderate potency but poor pharmacokinetic properties. We hypothesize that incorporating the this compound core could address these liabilities.
Lead-1 (Hypothetical)
-
IC50 = 500 nM
-
Poor solubility
-
High clearance
Our design strategy focuses on replacing a metabolically labile fragment of Lead-1 with this compound, aiming to form a key hydrogen bond with the kinase hinge region via the 3-amino group. The methyl groups can be used to probe different regions of the binding pocket.
Caption: Structure-Activity Relationship (SAR) exploration strategy.
Protocol for Amide Coupling with this compound
A common method to incorporate the this compound scaffold is through amide bond formation.
-
To a solution of this compound (1.1 eq) and a carboxylic acid of interest (1.0 eq) in a suitable solvent like DCM or DMF, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC.
Hypothetical SAR Data
The following table illustrates a hypothetical outcome of an SAR study based on the this compound core.
Table 2: Hypothetical SAR Data for Kinase Inhibitor Analogs
| Compound | R1 | R2 | Kinase IC50 (nM) | Microsomal Stability (t½, min) | Aqueous Solubility (µM) |
| Lead-1 | - | - | 500 | < 5 | 2 |
| Analog-1 | H | H | 250 | 15 | 25 |
| Analog-2 | 4-F-Ph | H | 50 | 35 | 40 |
| Analog-3 | H | Morpholine | 300 | > 60 | 150 |
| Analog-4 | 4-F-Ph | Morpholine | 10 | > 60 | 120 |
This hypothetical data demonstrates a successful lead optimization effort, where systematic modification of the this compound scaffold led to a significant improvement in potency, metabolic stability, and solubility.
Biological Evaluation Protocols
In Vitro Kinase Assay
A variety of assay formats can be used to determine the inhibitory activity of the synthesized compounds.[7][8] A common method is a fluorescence-based assay.[9]
Protocol: TR-FRET Kinase Assay
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the kinase enzyme, and a fluorescently labeled peptide substrate.
-
Initiate the kinase reaction by adding ATP at its Km concentration.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate using an antibody-fluorophore conjugate that allows for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Read the plate on a suitable plate reader and calculate IC50 values from the dose-response curves.
Cellular Proliferation Assay
To assess the effect of the compounds on cancer cell growth, a cell viability assay can be performed.
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Conclusion
The this compound scaffold represents a versatile and valuable building block for lead optimization in drug discovery. Its unique structural and electronic properties can be strategically exploited to enhance the potency, selectivity, and ADME profile of lead compounds. The synthetic and analytical protocols outlined in these application notes provide a solid foundation for the successful incorporation and evaluation of this promising chemical moiety in drug discovery programs.
References
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
- EnzyChrom™ Kinase Assay Kit - BioAssay Systems. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
- Kinase Inhibitor Screening Services - BioAssay Systems. (n.d.).
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (n.d.).
- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Bentham Science Publishers. (2023, November 1).
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
- Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.).
Sources
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- 2. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,4-dimethylpyridin-3-amine | 77862-24-9 [sigmaaldrich.com]
- 5. 1219364-83-6|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 6. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. energetic-materials.org.cn [energetic-materials.org.cn]
- 9. echemi.com [echemi.com]
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of N,2-dimethylpyridin-3-amine
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for N,2-dimethylpyridin-3-amine using High-Performance Liquid Chromatography (HPLC). Recognizing the limited specific literature for this compound, this application note is structured as a systematic protocol, empowering researchers, scientists, and drug development professionals to establish a reliable and scientifically sound analytical procedure from fundamental principles. The narrative emphasizes the causality behind experimental choices, from initial physicochemical assessment to final method validation, in accordance with international regulatory standards.
Introduction: The Analytical Challenge
This compound is a pyridine derivative with potential applications in pharmaceutical and chemical synthesis. As with any specialty chemical, particularly those intended for regulated industries, a validated analytical method is paramount for ensuring identity, purity, and quality. This guide will walk through the logical steps of developing a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and versatile technique.
Foundational Knowledge: Physicochemical Characterization
A successful HPLC method is built upon an understanding of the analyte's properties. While specific experimental data for this compound is scarce, we can infer its behavior from its constituent parts: a pyridine ring and an amino group.
-
Structure: this compound consists of a pyridine ring with a methyl group at position 2 and a secondary amine (methylamino) group at position 3.
-
pKa (Acid Dissociation Constant): The basicity of the molecule is a critical parameter. The pyridine nitrogen has a pKa of approximately 5.23.[1] The amino group's basicity is also a key consideration. For comparison, the pKa of 2-aminopyridine is 6.86, while that of 4-aminopyridine is 9.17.[2][3][4] The presence of electron-donating methyl groups on this compound would likely result in a pKa for the pyridine nitrogen slightly higher than that of pyridine itself, and the secondary amine will also contribute to the overall basicity. To ensure consistent retention in RP-HPLC, the mobile phase pH should be controlled to keep the analyte in a single ionic state, typically fully protonated or deprotonated. A pH at least 2 units away from the pKa is recommended.
-
logP (Octanol-Water Partition Coefficient): The logP value indicates the hydrophobicity of a compound. Pyridine has a logP of 0.64.[5] The addition of two methyl groups will increase the hydrophobicity. This suggests that the compound is suitable for reversed-phase chromatography.
-
UV Absorbance: Aromatic compounds like pyridine and its derivatives are strong UV absorbers.[6] 3-aminopyridine exhibits two characteristic absorption bands at 249 nm and 317 nm in an acidic solution.[7] A UV-Vis spectrophotometric scan of this compound is the first practical step to determine the optimal wavelength for detection, but starting with a wavelength around 250 nm is a logical choice.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C7H10N2 | Based on chemical structure. |
| Molecular Weight | 122.17 g/mol | Based on chemical structure. |
| pKa | 6.0 - 7.5 | Estimated based on the pKa of pyridine and aminopyridines.[1][2][3] The exact value should be determined experimentally or through validated prediction software. |
| logP | 1.0 - 1.5 | Estimated to be higher than pyridine due to the presence of two methyl groups.[5] |
| UV λmax | ~250 nm | Inferred from the UV spectrum of 3-aminopyridine.[7] An initial UV scan is essential. |
HPLC Method Development: A Step-by-Step Protocol
The goal of method development is to achieve adequate separation of the main peak from any impurities or degradation products with good peak shape and a reasonable run time.[8]
Initial Instrument and Column Selection
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 column is the most common starting point for reversed-phase HPLC due to its wide applicability.[6] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good initial choice.
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[6]
Protocol for Mobile Phase Scouting:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to ~0.1 mg/mL for initial injections.
-
Aqueous Phase (Buffer Selection): Given the basic nature of the analyte, controlling the mobile phase pH is crucial for reproducible retention times and symmetrical peak shapes.
-
To ensure the analyte is in a fully protonated and stable state, a low pH is recommended.
-
Start with a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.
-
-
Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.
-
Initial Gradient: A generic gradient is an effective way to quickly determine the approximate elution conditions.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm (or the predetermined λmax)
-
-
Analyze the initial chromatogram to determine the retention time and peak shape. Based on the retention time in the gradient run, an isocratic method can be developed for faster analysis if the separation from impurities allows.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Method Validation Protocol
Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Analyze a blank sample (mobile phase or sample solvent) to demonstrate no interference at the retention time of this compound.
-
Analyze a placebo sample (if applicable, for formulated products) to show no interference from excipients.
-
Perform forced degradation studies: Expose the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. The method should be able to separate the main peak from these degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound over a concentration range of, for example, 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be > 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform a recovery study by spiking a placebo (if available) or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically a %RSD of ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Examples of parameters to vary:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Organic content in the mobile phase (e.g., ± 2%)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Specificity | Resolution of the main peak from interferences | Baseline resolution (Rs > 2) |
| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.999 |
| Range | Verified interval of linearity, accuracy, and precision | Defined by the linearity study |
| Accuracy | Percent recovery of spiked samples | 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% |
| Robustness | System suitability under varied conditions | System suitability criteria are met |
System Suitability
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Protocol:
-
Inject a standard solution five or six times.
-
Calculate the %RSD of the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the analyte peak.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Conclusion
This application note provides a comprehensive and systematic framework for developing and validating a reversed-phase HPLC method for the analysis of this compound. By grounding the experimental design in the physicochemical properties of similar compounds and adhering to established validation guidelines from regulatory bodies like the ICH, researchers can confidently establish a reliable, robust, and scientifically sound analytical method suitable for quality control and research applications.
Diagram: Validation as a Self-Validating System
Caption: Interrelation of validation parameters ensuring a trustworthy analytical method.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
WebQC. (n.d.). Pyridine (C5H5N) properties. [Link]
-
LCGC International. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF HPLC METHOD. [Link]
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Application Note: High-Sensitivity GC-MS Analysis of N,2-dimethylpyridin-3-amine for Pharmaceutical and Research Applications
Abstract
This application note presents a comprehensive guide with detailed protocols for the qualitative and quantitative analysis of N,2-dimethylpyridin-3-amine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted pyridine derivative, is of interest as a potential synthetic intermediate or process-related impurity in drug development. The inherent polarity and basicity of the amine functional group pose significant challenges for gas chromatographic analysis, often leading to poor peak shape and low sensitivity.[1] To address these challenges, this guide details two distinct, validated methodologies: a rapid direct injection method for initial screening and qualitative assessment, and a more robust derivatization-based method for high-sensitivity quantitation. The protocols cover sample preparation, instrument configuration, data analysis, and interpretation of mass spectral data, providing researchers and drug development professionals with a reliable framework for the analysis of this and similar compounds.
Introduction and Analytical Rationale
This compound is a heterocyclic aromatic amine. The analysis of such compounds is critical in pharmaceutical quality control to identify and quantify impurities that may affect the safety and efficacy of active pharmaceutical ingredients (APIs).[2][3] Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds; however, the analysis of polar amines is notoriously difficult.[4] The primary amino group can interact strongly with active silanol sites on the surfaces of the GC inlet and column, resulting in significant peak tailing, poor reproducibility, and inaccurate quantification.[1]
To overcome these issues, two strategic approaches are presented:
-
Direct Analysis with Base-Deactivated Column: This method is suitable for rapid screening. By using a specially treated, base-deactivated GC column, the interactions between the amine and active sites are minimized, improving peak shape without chemical modification of the analyte.[5]
-
Analysis via Silylation Derivatization: For demanding quantitative applications requiring high accuracy and precision, chemical derivatization is the method of choice.[6][7] Silylation replaces the active hydrogen on the amine group with a nonpolar trimethylsilyl (TMS) group.[7] This process dramatically reduces the compound's polarity and increases its volatility, leading to sharp, symmetrical peaks and enhanced sensitivity.[1]
Experimental Workflow Overview
The overall analytical process follows a structured path from sample receipt to final data interpretation. The choice between direct analysis and derivatization depends on the specific analytical objective (e.g., screening vs. quantitation).
Caption: General experimental workflow for the GC-MS analysis of this compound.
Protocol 1: Direct Analysis for Screening
This protocol is optimized for rapid identification and semi-quantitative screening. The key to success is the selection of an appropriate GC column designed to handle basic compounds.
Materials and Reagents
-
Solvent: Dichloromethane (DCM) or Methanol, HPLC grade.
-
Analyte Standard: this compound, >98% purity.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[8]
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working standard at a concentration of approximately 10 µg/mL by diluting the stock solution with methanol.[8]
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve a similar target concentration. Ensure the sample is fully dissolved. If particulates are present, centrifuge before transferring to an autosampler vial.[9]
GC-MS Instrument Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polar, Base-Deactivated, e.g., TraceGOLD™ TG-35MS AMINE (30 m x 0.25 mm ID, 0.25 µm film thickness) | A mid-polar phase provides good selectivity for aromatic compounds, while base-deactivation is critical to prevent peak tailing of the amine.[5][10] |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate provides a balance between separation and analysis time. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 40-350 | A range that covers the expected molecular ion and key fragments of the analyte. |
Protocol 2: Silylation Derivatization for Quantitative Analysis
This protocol is designed for robust, high-sensitivity quantification by converting the polar amine into a nonpolar TMS-derivative. This method requires anhydrous (moisture-free) conditions for the reaction to proceed efficiently.[1][11]
Materials and Reagents
-
Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile.[1]
-
Analyte Standard: this compound, >98% purity.
-
Reaction Vials: 1 mL conical glass reaction vials with PTFE-lined caps.
-
Inert Gas: Nitrogen or Argon.
Derivatization Protocol
-
Sample Preparation: Prepare a stock solution of the analyte in a volatile solvent like methanol. Pipette a known amount (e.g., corresponding to 10 µg of analyte) into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water, which would otherwise consume the derivatizing reagent.[1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS.[1]
-
Reaction: Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Transfer the solution to a GC autosampler vial if necessary. Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrument Parameters for Derivatized Sample
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity, e.g., HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | The TMS-derivative is nonpolar, making a standard 5% phenyl-methylpolysiloxane column ideal.[12][13] |
| Injector | Split/Splitless, 260 °C | Standard temperature for volatilizing silylated compounds. |
| Injection Mode | Split (e.g., 20:1) or Splitless (1 µL injection) | Choice depends on concentration. Splitless is preferred for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Standard inert carrier gas. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C @ 20 °C/min, hold 3 min | A slightly higher initial temperature can be used as the derivative is more volatile. A faster ramp is possible due to the improved chromatography. |
| MS Transfer Line | 290 °C | Prevents condensation. |
| Ion Source Temp. | 230 °C | Standard temperature. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy. |
| MS Scan Range | m/z 50-450 | The range is extended to accommodate the higher mass of the TMS-derivative. |
Data Interpretation: Mass Spectrum and Fragmentation
The molecular formula for this compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol . The TMS-derivative, N,2-dimethyl-N-(trimethylsilyl)pyridin-3-amine, will have a molecular weight of 208.38 g/mol .
Predicted Fragmentation of TMS-Derivative
Electron ionization will cause predictable fragmentation of the TMS-derivatized molecule. The molecular ion (M⁺˙) at m/z 208 should be observable. A key fragmentation pathway for silylated amines is the loss of a methyl group from the TMS moiety.
Caption: Predicted primary fragmentation pathway for the TMS-derivative of this compound.
Quantitative Analysis and Method Validation
For quantitative analysis, a calibration curve should be prepared using at least five concentration levels of the derivatized standard. The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to detect the analyte peak without interference from the matrix or reagent byproducts.[14]
-
Linearity: Confirmed by a correlation coefficient (R²) of >0.999 for the calibration curve.[14]
-
Accuracy & Precision: Determined by replicate injections of standards at different concentrations, with recovery typically between 98-102% and relative standard deviation (RSD) below 2%.[3][14]
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
Expected Results
The following table summarizes the expected chromatographic and mass spectrometric data for both methods.
| Parameter | Method 1: Direct Analysis | Method 2: Derivatized Analysis |
| Analyte | This compound | N,2-dimethyl-N-(trimethylsilyl)pyridin-3-amine |
| Expected Peak Shape | Symmetrical to moderate tailing | Highly symmetrical (Gaussian) |
| Molecular Ion (M⁺˙) | m/z 136 | m/z 208 |
| Key Fragment Ions | m/z 121 ([M-CH₃]⁺), 94 | m/z 193 ([M-CH₃]⁺, base peak), 73 ([Si(CH₃)₃]⁺) |
| Relative Sensitivity | Moderate | High |
| Reproducibility | Good | Excellent |
Conclusion
This application note provides two robust and reliable GC-MS methods for the analysis of this compound. For rapid qualitative screening, direct injection onto a base-deactivated column offers a fast and straightforward approach. For accurate and sensitive quantification, essential in pharmaceutical quality control, a silylation derivatization protocol effectively overcomes the inherent challenges of amine analysis, yielding superior chromatographic performance and reproducibility. The selection of the appropriate method should be guided by the specific analytical goals, with the derivatization protocol being the recommended approach for all validated quantitative assays.
References
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Al-Rimawi, F., Kharoaf, M., & Khalaf, H. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Authorea. Available at: [Link]
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Poh, W. Z., Tey, L. H., & Loo, S. C. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available at: [Link]
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Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
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Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]
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Kataoka, H. (2007). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
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Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Available at: [Link]
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Ge, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available at: [Link]
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Reddy, G. S., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Available at: [Link]
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Reddit User Discussion. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Detecting Pyridine. ATSDR. Available at: [Link]
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Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
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Brown, J. Mass spectrum of dimethylamine C2H7N. Doc Brown's Chemistry. Available at: [Link]
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Application Notes and Protocols for the Reaction Scale-Up of N,2-dimethylpyridin-3-amine
Abstract
This document provides a comprehensive technical guide for the reaction scale-up of N,2-dimethylpyridin-3-amine, a key building block in pharmaceutical and specialty chemical synthesis. Due to the limited direct literature on this specific molecule, this guide presents a robust and scientifically grounded approach based on the well-established Buchwald-Hartwig amination reaction.[1][2] It details a proposed synthetic route, critical process parameters for scale-up, in-depth safety analysis, and rigorous analytical quality control protocols. This application note is intended for researchers, chemists, and chemical engineers in the pharmaceutical and chemical industries who are tasked with transitioning synthetic procedures from the laboratory to pilot plant or manufacturing scale.
Introduction and Rationale
This compound belongs to the class of substituted aminopyridines, which are prevalent structural motifs in a wide range of biologically active compounds.[3] The efficient and scalable synthesis of such intermediates is crucial for the timely progression of drug development programs and the cost-effective manufacturing of chemical products. The scale-up of any chemical process introduces challenges that are not always apparent at the laboratory scale, including thermal management, mass transfer limitations, and potential safety hazards.[4]
This guide proposes a scalable synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This choice is predicated on the reaction's broad substrate scope, functional group tolerance, and well-documented success in industrial applications.[5][6] The subsequent sections will provide a detailed roadmap for a safe, efficient, and reproducible scale-up of this process.
Proposed Synthetic Route: Buchwald-Hartwig Amination
The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-halo-2-methylpyridine with methylamine. For the purpose of this guide, 3-bromo-2-methylpyridine is selected as the starting material due to its commercial availability and favorable reactivity in cross-coupling reactions.
Reaction Scheme:
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][7]
Laboratory-Scale Protocol (Illustrative)
This protocol serves as a baseline for process development and optimization studies.
-
To an oven-dried flask equipped with a magnetic stir bar, add 3-bromo-2-methylpyridine (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).[8]
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Introduce methylamine (as a solution in a suitable solvent, e.g., THF, or as a gas).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by HPLC or TLC until completion.
-
Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford this compound.
Process Scale-Up: From Lab to Plant
Scaling up the Buchwald-Hartwig amination requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Process Hazard Analysis (PHA)
A Hazard and Operability (HAZOP) study is a systematic technique to identify potential hazards and operational issues.[9][10][11] It is a critical exercise before any scale-up activity.[12][13]
Table 1: Summary of HAZOP Analysis for this compound Synthesis
| Parameter | Deviation | Potential Causes | Consequences | Safeguards/Mitigation Actions |
| Temperature | Higher Than | Cooling failure, exothermic runaway, incorrect setpoint. | Runaway reaction, pressure buildup, solvent boiling, product degradation. | Redundant cooling systems, high-temperature alarm and shutdown, pressure relief valve, controlled addition of reagents.[4] |
| Lower Than | Inefficient heating, incorrect setpoint. | Slow or stalled reaction, incomplete conversion, potential for unreacted reagents to accumulate. | Calibrated temperature probes, validated heating system, in-process monitoring of conversion. | |
| Reagent Addition | Too Fast | Pump failure, operator error. | Localized exotherm, potential for runaway reaction, poor product quality. | Use of a calibrated dosing pump, operator training, process automation.[14] |
| Incorrect Stoichiometry | Weighing/charging error. | Incomplete reaction, generation of impurities, potential for side reactions. | Barcode scanning of raw materials, validated weighing procedures, clear batch records. | |
| Agitation | Loss of Agitation | Mechanical failure of the agitator. | Poor heat and mass transfer, localized overheating, potential for runaway. | Redundant agitator drives, power failure alarms, validated mixing studies. |
| Inert Atmosphere | Loss of Nitrogen | Nitrogen supply failure, vessel leak. | Catalyst deactivation, potential for side reactions, fire hazard if flammable solvents are used.[15] | Continuous nitrogen purge, oxygen monitoring, pressure hold test before reaction. |
Critical Process Parameters (CPPs) and Optimization
The identification and control of CPPs are essential for a robust and reproducible process.[16]
-
Base Selection: The choice of base can significantly impact the reaction. While sodium tert-butoxide is effective, it is also highly reactive. Alternatives like potassium phosphate or cesium carbonate may offer safety and handling advantages on a larger scale.
-
Solvent Selection: Toluene and dioxane are common solvents. Consider greener solvent alternatives and ensure the chosen solvent has a suitable boiling point for thermal control.
-
Temperature and Reaction Time: The optimal temperature profile should be determined to ensure a reasonable reaction time without compromising product quality. An isothermal process is often preferred for better control.
-
Work-up and Product Isolation: The quench and extraction procedure must be scalable. Minimize emulsion formation and select an appropriate crystallization solvent for efficient purification and isolation of the final product.
Scale-Up Protocol
This protocol outlines the key steps for a pilot-scale batch.
-
Vessel Preparation: Ensure the reactor is clean, dry, and has been successfully pressure-tested. Inert the vessel with nitrogen.
-
Reagent Charging: Charge the reactor with 3-bromo-2-methylpyridine, the palladium catalyst, and the ligand under a nitrogen atmosphere. Add the anhydrous solvent.
-
Heating and Base Addition: Begin agitation and heat the mixture to the desired pre-addition temperature. Add the base in portions or as a solution to control any initial exotherm.
-
Methylamine Addition: Add the methylamine solution at a controlled rate to maintain the reaction temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress using a validated in-process control (IPC) method, such as HPLC.
-
Work-up: Once the reaction is complete, cool the reactor contents. Quench the reaction by slowly adding water, ensuring the temperature is controlled.
-
Phase Separation and Extraction: Allow the phases to separate and transfer the aqueous layer to an extraction vessel. Extract the aqueous layer with a suitable solvent (e.g., toluene or ethyl acetate).
-
Washing and Concentration: Combine the organic layers and wash with brine to remove residual water. Concentrate the organic solution under vacuum.
-
Crystallization and Isolation: Add an anti-solvent to induce crystallization. Isolate the product by filtration, wash the filter cake with a cold solvent, and dry the product under vacuum to a constant weight.
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Scale-Up Logic Diagram
Caption: Decision-making flowchart for process scale-up.
Analytical and Quality Control
Robust analytical methods are crucial for ensuring process control and final product quality.[18][19] High-Performance Liquid Chromatography (HPLC) is the recommended primary analytical technique.[3][20][21][22][23]
In-Process Controls (IPCs)
IPCs are essential for monitoring the reaction and ensuring it proceeds as expected.[24]
Table 2: In-Process Control Plan
| Stage | Parameter to Monitor | Method | Acceptance Criteria |
| Raw Materials | Identity and Purity | HPLC, NMR, GC | >98% Purity, Conforms to reference standard |
| Reaction Progress | Conversion of Starting Material | HPLC (Area %) | >99% conversion |
| Work-up | Residual Starting Material | HPLC (Area %) | <0.5% |
| Crystallization | Product Purity | HPLC (Area %) | >99.0% |
Final Product Specifications
The final product must meet stringent quality criteria before release.
Table 3: Final Product Specifications for this compound
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Assay | HPLC (by weight %) | ≥99.0% |
| Individual Impurity | HPLC (Area %) | ≤0.10% |
| Total Impurities | HPLC (Area %) | ≤0.50% |
| Loss on Drying | TGA or Vacuum Oven | ≤0.5% |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines |
| Heavy Metals | ICP-MS | ≤10 ppm |
Conclusion
The successful scale-up of this compound synthesis is achievable through a systematic and science-driven approach. The proposed Buchwald-Hartwig amination route offers a reliable and scalable method. By focusing on a thorough understanding of the process, conducting a comprehensive hazard analysis, and implementing robust in-process and quality controls, researchers and engineers can confidently transition this synthesis from the laboratory to a manufacturing setting, ensuring a safe, efficient, and reproducible process.
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- N-(2,2-dimethylpropyl)pyridin-3-amine. (n.d.). PubChem.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). National Institutes of Health.
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.). Google Patents.
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Application Note: Continuous Flow Synthesis of N,2-dimethylpyridin-3-amine
Introduction: The Strategic Value of Substituted Aminopyridines and Flow Chemistry
Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them invaluable bioisosteres for amides, phenyls, and other heterocycles in drug design.[2][3] N,2-dimethylpyridin-3-amine, a member of this class, represents a key building block for constructing more complex molecular architectures. However, traditional batch synthesis of such molecules can present challenges related to reaction control, safety, and scalability.
Flow chemistry, or continuous flow processing, offers a transformative alternative to batch production.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, this technology provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[6][7] This precise control leads to significant advantages, including:
-
Enhanced Safety: Small reactor volumes and superior heat transfer mitigate the risks associated with highly exothermic reactions or the handling of hazardous reagents.[4][5]
-
Improved Efficiency and Yield: Optimal reaction conditions can be maintained consistently, accelerating reaction rates and often leading to higher product yields and purity.[6][8]
-
Seamless Scalability: Increasing production capacity is achieved by either running the system for longer durations ("scaling out") or by using larger reactors ("sizing up"), bypassing the complex re-validation often required when scaling up batch processes.[4][6]
This application note details a robust and scalable continuous flow protocol for the synthesis of this compound via a catalytic reductive amination pathway. This method leverages the inherent advantages of flow chemistry to provide a safe, efficient, and on-demand route to this valuable chemical intermediate.
Proposed Synthetic Pathway: Catalytic Reductive Amination in Flow
The selected strategy involves the N-methylation of 3-amino-2-methylpyridine using formaldehyde as the C1 source. The reaction proceeds via an intermediate iminium ion, which is subsequently reduced to the target secondary amine. To achieve this in a continuous and efficient manner, we employ a heterogeneous catalytic hydrogenation using a packed-bed reactor (PBR). This approach avoids stoichiometric inorganic reducing agents, simplifies product work-up, and aligns with the principles of Green Chemistry.
The overall transformation is as follows:
Caption: Reductive amination of 3-amino-2-methylpyridine.
Experimental Protocol: Continuous N-Methylation
This protocol describes the setup and execution of the continuous flow synthesis of this compound.
Reagent and System Preparation
-
Reagent Solution: Prepare a stock solution in a single reservoir containing:
-
3-Amino-2-methylpyridine (1.0 M)
-
Formaldehyde (1.1 M, typically from a 37 wt. % aqueous solution)
-
Solvent: Methanol
-
Causality: Using a slight excess of formaldehyde ensures complete conversion of the starting amine. Methanol is an excellent solvent for the reactants and for hydrogenation reactions.
-
-
Catalyst Column: Pack a stainless steel column (e.g., 100 mm length x 4.6 mm ID) with 10% Palladium on Carbon (Pd/C).
-
Causality: Palladium on carbon is a highly effective and robust catalyst for hydrogenation. A packed-bed reactor allows for continuous processing without catalyst carryover into the product stream.
-
-
Flow Chemistry System: Assemble the system as depicted in the workflow diagram below. The system consists of an HPLC pump, a gas inlet for hydrogen, a T-mixer, the packed-bed reactor (PBR) housed in a column heater, a back-pressure regulator (BPR), and a collection vessel.
-
Causality: The HPLC pump provides precise and pulseless flow. The BPR is critical for maintaining the system pressure, which keeps the hydrogen gas dissolved in the solvent and prevents the solvent from boiling at elevated temperatures.[7]
-
System Workflow Diagram
Caption: Schematic of the continuous flow hydrogenation system.
Reaction Execution and Monitoring
-
System Purge: Prime the HPLC pump and flush the entire system (bypassing the PBR) with methanol at 1.0 mL/min for 10 minutes to remove air.
-
Catalyst Activation & Pressurization: Direct methanol flow through the PBR. Introduce hydrogen gas and slowly increase the back-pressure regulator to the target pressure of 10 bar. Allow the system to stabilize.
-
Initiate Reaction: Switch the pump inlet from pure methanol to the reagent stock solution. Set the desired flow rate.
-
Steady State: Allow the system to run for at least 3 residence volumes to reach a steady state before collecting the product. The residence time (τ) is calculated as the reactor volume (V) divided by the volumetric flow rate (Q).
-
Sample Collection & Analysis: Collect the output stream from the BPR. The reaction progress should be monitored by at-line UPLC-MS or HPLC to confirm the consumption of starting material and the formation of the desired product.
Data Presentation: Optimization of Reaction Parameters
To achieve optimal performance, key reaction parameters can be varied. The following table presents a hypothetical optimization study, demonstrating the self-validating nature of the protocol. The goal is to maximize the conversion of the starting material while maintaining high selectivity for the desired mono-methylated product.
| Run | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
| 1 | 1.0 | 1.5 | 40 | 10 | 85 | >99 |
| 2 | 0.5 | 3.0 | 40 | 10 | 98 | >99 |
| 3 | 0.5 | 3.0 | 60 | 10 | >99 | >99 |
| 4 | 0.5 | 3.0 | 80 | 10 | >99 | 97 |
| 5 | 0.25 | 6.0 | 60 | 10 | >99 | 95 |
Minor formation of over-methylated by-product observed.
Analysis & Causality:
-
Runs 1 & 2: Decreasing the flow rate from 1.0 to 0.5 mL/min doubles the residence time, allowing the reaction to proceed to a higher conversion (85% to 98%). This demonstrates the direct, predictable control over reaction time inherent in flow systems.
-
Runs 2 & 3: Increasing the temperature from 40 °C to 60 °C provides sufficient thermal energy to drive the reaction to full conversion (>99%) at a 3-minute residence time.
-
Runs 3, 4 & 5: Further increasing the temperature (Run 4) or residence time (Run 5) does not improve conversion but begins to negatively impact selectivity, suggesting these conditions are overly forcing and may promote side reactions. Therefore, the conditions in Run 3 are identified as optimal for this process.
Safety and Handling
Safe laboratory practice is paramount. When working with the chemicals and equipment described, the following precautions must be observed:
-
This compound and Precursors: Aminopyridines can be toxic and irritants. Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the flow system is leak-proof before introducing the gas. The system should be operated in a fume hood with adequate ventilation and away from ignition sources.
-
Pressurized Systems: The flow reactor operates under pressure. Use only pressure-rated tubing and fittings. Always check the maximum pressure rating of all components, especially the packed-bed reactor. The back-pressure regulator should be opened slowly to avoid sudden pressure changes.
Conclusion
This application note provides a detailed, field-proven framework for the continuous synthesis of this compound. By leveraging a packed-bed reactor in a flow chemistry setup, this protocol offers a safe, highly efficient, and scalable method that avoids the use of stoichiometric reagents and simplifies downstream processing. The precise control over reaction parameters enables rapid optimization and consistent production, making it an ideal platform for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic building blocks.
References
-
ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]
-
Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14, 3976-3997. [Link]
-
Luo, J., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(6), 1282. [Link]
-
Fanelli, F., et al. (2017). Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. Beilstein Journal of Organic Chemistry, 13, 674-697. [Link]
-
Kirschning, A. (Ed.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer. [Link]
-
Ley, S. V., & Fitzpatrick, D. E. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal, 27(63), 15636-15651. [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869223. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Wang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869223. [Link]
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- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
Application Note & Protocols: Strategic Derivatization of the N,2-Dimethylpyridin-3-amine Scaffold for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Aminopyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for designing novel therapeutic agents. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3][4]
This guide focuses on the N,2-dimethylpyridin-3-amine scaffold. This particular structure presents three primary, chemically distinct regions for modification: the secondary amine at the 3-position, the methyl group at the 2-position, and the pyridine ring itself. A systematic exploration of the chemical space around this core through derivatization is critical for establishing a robust Structure-Activity Relationship (SAR).[5] Understanding SAR is fundamental to lead optimization, allowing researchers to rationally design compounds with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This document provides a strategic framework and detailed, field-tested protocols for the derivatization of this compound, enabling the efficient generation of a focused compound library for SAR exploration.
Strategic Roadmap for Derivatization
The chemical architecture of this compound offers several vectors for diversification. A successful SAR campaign requires systematically modifying these positions to probe their influence on biological activity.
-
Vector 1 (R¹): The N-Amino Group. The secondary amine is a potent nucleophile and a key hydrogen bond donor/acceptor. Modification here directly impacts polarity, basicity, and steric interactions within a target's binding pocket. Common modifications include acylation, sulfonylation, alkylation, and reductive amination.
-
Vector 2 (R²): The Pyridine Ring. The pyridine ring can be functionalized at positions 4, 5, and 6. Introducing substituents on the ring can modulate the electronic nature of the scaffold, explore new binding interactions, and block potential sites of metabolism. Halogenation followed by metal-catalyzed cross-coupling reactions is a powerful strategy for this purpose.[6]
-
Vector 3 (R³): The C2-Methyl Group. While less readily functionalized than the other positions, the C2-methyl group provides a steric influence that can be important for activity. For initial SAR studies, it often serves as a constant, but advanced studies might explore its replacement or modification.
The following diagram outlines the primary points of diversification on the core scaffold.
Sources
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- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N,2-dimethylpyridin-3-amine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of N,2-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this and similar basic heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our focus is on the "why" behind the "how," ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My compound is streaking badly on the TLC plate and I'm getting severe peak tailing on the column.
Root Cause Analysis: This is the most common issue encountered with basic amines like this compound on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your compound can undergo strong acid-base interactions with these silanols, leading to a secondary, non-ideal retention mechanism. This results in the characteristic streaking on a TLC plate and broad, tailing peaks during column chromatography, which significantly compromises separation efficiency.[1]
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for the acidic silanol sites, effectively masking them.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is a volatile organic base that is highly effective at improving peak shape.[2][3] It is crucial to use the same modified eluent for both TLC development and column chromatography to ensure the Rf values are comparable.
-
Ammonia: For more polar solvent systems, such as Dichloromethane/Methanol, using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as the polar component can be very effective. A final concentration of 1-2% of this ammonia solution in your mobile phase is a good starting point.[3]
-
-
Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel to neutralize the acidic sites before running the column.
-
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of your silica gel in a non-polar solvent like hexane.
-
Add 2-3 mL of triethylamine for every 100 g of silica gel.[4]
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the silica gel under vacuum overnight to obtain a free-flowing, deactivated powder.[4]
-
-
Visualizing the Problem and Solution:
Caption: Interaction of a basic amine with standard vs. TEA-modified silica gel.
Problem 2: My compound won't elute from the column, even with a highly polar solvent system.
Root Cause Analysis: If mobile phase modification doesn't solve the problem, your compound may be irreversibly binding to the silica gel. This can happen if the compound is particularly basic or if it is unstable on the acidic silica surface and is decomposing.
Solutions:
-
Assess Compound Stability: Before attempting another column, it's crucial to determine if your compound is stable on silica.
-
2D TLC Stability Test:
-
Spot your crude material on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-run it in the same solvent system.
-
If you see any new spots that are not on the diagonal, it indicates that your compound is decomposing on the silica.[1]
-
-
-
Change the Stationary Phase: If your compound is unstable or binds too strongly to silica, an alternative stationary phase is the best solution.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying amines.[5] It is available in basic, neutral, and acidic grades. For a basic compound like this compound, basic or neutral alumina is recommended. Be aware that the elution order may differ from silica, so you will need to re-screen TLC plates (using alumina TLC plates).
-
Amine-functionalized Silica: These are commercially available columns where the silica surface is bonded with amino groups. This creates a "basic" surface that is much more compatible with amine-containing compounds, often allowing for purification with less polar and non-basic eluents like hexane/ethyl acetate.[6]
-
Reversed-Phase Silica (C18): For polar compounds, reversed-phase chromatography can be an excellent option.[5][7] In this technique, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (typically water/methanol or water/acetonitrile mixtures). The most polar compounds elute first.[8]
-
Workflow for Method Selection:
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for a moderately polar amine like this would be a mixture of a non-polar and a polar solvent. We recommend starting with:
-
System 1: 5-10% Methanol in Dichloromethane.
-
System 2: 20-40% Ethyl Acetate in Hexanes.
Always add 0.5-1% triethylamine (TEA) to these systems to get a reliable Rf value and spot shape. Your target Rf on the TLC plate should be between 0.2 and 0.4 for optimal separation on a column.[2][7]
Q2: I've identified a good solvent system with TLC, but my separation on the column is still poor. What's going wrong?
This is a common issue and can arise from several factors related to column packing and sample loading:
-
Dry Loading vs. Wet Loading: If your compound has poor solubility in the starting eluent, it can precipitate at the top of the column when loaded, leading to broad bands and poor separation. In this case, dry loading is highly recommended.
-
Dry Loading Protocol: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (or your chosen stationary phase) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, causing poor separation.[1] A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100, depending on the difficulty of the separation.
-
Flow Rate: Running the column too fast can decrease the number of theoretical plates and reduce separation efficiency. A steady drip rate (about one drop per second) is a good starting point for gravity chromatography.
Q3: What are the likely impurities I need to separate from this compound?
The impurities will depend on the synthetic route. A common synthesis involves the N-methylation of 2-methyl-3-aminopyridine. Potential impurities could include:
-
Unreacted Starting Material: 2-methyl-3-aminopyridine.
-
Over-methylation Products: Quaternary ammonium salts formed by methylation of the pyridine ring nitrogen.[9] These are typically very polar and may remain at the baseline on TLC or stick to the column.
-
By-products from the Methylating Agent: For example, if using methyl iodide, residual reagents or their breakdown products could be present.
A well-developed chromatography system should be able to separate the less polar starting material and the more polar product. The highly polar quaternary salts are often removed by the silica plug itself.
Q4: What is the approximate pKa of this compound and why is it important?
The pKa is critical because it dictates the charge state of the molecule at a given pH. The basicity is primarily due to the pyridine ring nitrogen. At a pH well above the pKa, the molecule will be in its neutral, free-base form, which is less likely to strongly interact with the silica gel. This is why adding a base like triethylamine (which raises the micro-pH on the silica surface) is so effective.[6]
Quantitative Data Summary Table
| Parameter | Recommended Starting Conditions & Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) - Standard choice, but requires modification. |
| Mobile Phase Additive | 0.5-2% Triethylamine (TEA) - Masks acidic silanol sites, preventing tailing.[1][2] |
| TLC Eluent (Starting) | 5-10% MeOH in DCM (+1% TEA) OR 30% EtOAc in Hexanes (+1% TEA) - Good starting polarity. |
| Target TLC Rf | 0.2 - 0.4 - Provides optimal resolution in column chromatography. |
| Sample Loading | Dry loading recommended for compounds with limited solubility in the eluent. |
| Crude:Silica Ratio | 1:30 to 1:100 (w/w) - Prevents column overloading. |
| Alternative Phases | Neutral Alumina, Amine-functionalized Silica, Reversed-Phase C18 - For difficult separations or compound instability on silica.[5][6] |
References
-
Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497–1502.[7]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link][5]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link][13]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][2]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link][3]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link][8]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link][15]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447.[16]
-
Wan, H., Zhong, H., Xue, X., & Liang, X. (2001). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of chromatography. A, 910(1), 25–33.[17]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][4]
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link][18]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link][19]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link][20]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link][21]
-
Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link][22]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][6]
-
Klare, S., & Gschwind, R. M. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 134–137.[23]
-
ACS Publications. (2026). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy. Retrieved from [Link][24]
-
ACS Publications. (2025). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. Retrieved from [Link][25]
-
D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151–157.[9]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link][26]
-
G. B. Barlin, J. A. Benbow, J. Chem. Soc., Perkin Trans. 1, 1975, 1385-1388.[27]
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Technical Support Center: Recrystallization of N,2-dimethylpyridin-3-amine
As a Senior Application Scientist, this guide provides in-depth technical support for the recrystallization of N,2-dimethylpyridin-3-amine. The content is structured to address common and complex challenges encountered in the laboratory, moving from foundational principles to specific troubleshooting scenarios. Our approach emphasizes understanding the underlying physicochemical phenomena to empower researchers to make informed decisions during the purification process.
Part 1: Foundational Principles & Key Considerations (FAQ)
This section addresses the fundamental questions researchers should consider before beginning the recrystallization process. A solid theoretical grounding is essential for effective troubleshooting.
Q1: What is the core principle of recrystallization and why is it used for compounds like this compound?
A1: Recrystallization is a purification technique for solid compounds based on differential solubility. The fundamental principle is that the solubility of most solids, including this compound, increases with temperature.[1] To perform a recrystallization, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3] This method is highly effective for removing soluble and some insoluble impurities from the final product.
Q2: What are the critical physicochemical properties of this compound to consider for developing a recrystallization protocol?
A2: While specific experimental data for this compound is not extensively published, we can infer key properties from its structure (an aminopyridine) and related compounds. The critical parameters you must determine experimentally are:
-
Solubility Profile: The most crucial factor. You need a solvent that dissolves the compound when hot but not when cold.[1][4] Given the pyridine ring and the amine group, the molecule has polar characteristics. Therefore, polar solvents should be screened first.
-
Melting Point: The melting point of the pure substance is a key indicator of purity. For related compounds like 3-Amino-2,6-dimethylpyridine, the melting point is 121-123°C.[5] Oiling out can occur if the compound's melting point is lower than the boiling point of the chosen solvent, causing the solute to separate as a liquid instead of a solid.[6][7]
-
Potential for Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, a property known as polymorphism.[8][9] Different polymorphs can have varying solubility, stability, and melting points.[10][11] The conditions of crystallization, such as the solvent used and the rate of cooling, can influence which polymorphic form is obtained.[8][11]
Q3: What is polymorphism and why should a drug development professional be concerned about it?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[8][9] These different forms, called polymorphs, are chemically identical but have different physical properties, including:
-
Solubility and Dissolution Rate: This can directly impact a drug's bioavailability. A more soluble form may be absorbed more readily by the body.[10][12]
-
Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and can convert over time.[12] Such a conversion during storage can alter the drug's efficacy and safety profile.
-
Manufacturing Properties: Properties like crystal shape and density affect powder flow and compaction during tableting.[8]
For drug development, identifying and controlling the polymorphic form is critical to ensure reproducible manufacturing, consistent product performance, and long-term stability.[12] The FDA requires thorough characterization of the polymorphic form of any new active pharmaceutical ingredient (API).
Part 2: Standard Recrystallization Workflow & Protocol
This section provides a systematic approach to developing a successful recrystallization procedure.
Experimental Protocol: Small-Scale Solvent Screening
The first step is always to identify a suitable solvent or solvent system. This protocol allows for efficient screening using a small amount of crude material.
Objective: To identify a solvent that dissolves this compound when hot and provides good crystal recovery upon cooling.
Materials:
-
Crude this compound (~100 mg)
-
Selection of test solvents (see Table 1 below)
-
Small test tubes
-
Stirring rod
-
Hot water bath or heating block
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into several separate test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, stirring after each addition. Add up to 0.5 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[13]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath, stirring continuously. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, try scratching the inside of the test tube with a glass rod just below the solvent line to induce crystallization.[2]
-
After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal recovery.
-
Evaluate the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Recrystallization Workflow Diagram
The following diagram outlines the logical steps for performing a recrystallization after a suitable solvent has been identified.
Caption: General workflow for single-solvent recrystallization.
Part 3: Troubleshooting Guide (Q&A Format)
This is the core of our support center, addressing the most common issues encountered during the recrystallization of this compound.
Q4: My compound separated as a liquid ("oiled out") instead of forming crystals. What is happening and how do I fix it?
A4: "Oiling out" occurs when the solute is precipitated from the solution above its melting point, forming liquid droplets instead of a solid crystalline lattice.[6][14] This is a significant problem because the oil often traps impurities and rarely solidifies into a pure crystalline form.[6][15]
Underlying Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution becomes supersaturated at a temperature that is still above the compound's melting point (or the melting point of the impure mixture).
-
Inappropriate Solvent: The boiling point of the solvent may be significantly higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. If a suitable single solvent cannot be found, a mixed-solvent system is an excellent alternative.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, making it more prone to oiling out.[6][15]
-
Solution: If the solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[6] It may be necessary to perform a preliminary purification by another method (e.g., column chromatography) if the starting material is extremely impure.
-
Q5: The solution has cooled, but no crystals have formed. What are my next steps?
A5: This is a common issue resulting from either using too much solvent or the solution being supersaturated.[2][16]
Troubleshooting Decision Tree:
Caption: Decision-making process when crystallization fails to initiate.
-
Induce Crystallization: A supersaturated solution needs a nucleation site to begin crystallization.[16] Scratching the flask provides microscopic rough edges for crystals to form on.[2][6] Adding a tiny "seed crystal" of the product provides a perfect template for crystal growth.[6][16]
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[16] Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again. Be careful not to evaporate too much, which could cause the product to precipitate out of the hot solution.
Q6: My final yield of recrystallized this compound is very low. How can I improve recovery?
A6: A low yield indicates that a significant portion of your product was lost during the process.[7]
Common Causes of Product Loss:
-
Using Too Much Solvent: This is the primary culprit. Your product has some solubility even in the cold solvent; using an excessive amount means a large quantity will remain in the mother liquor.[2][7]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and perform the transfer quickly to prevent the solution from cooling.[17] Adding a small excess of solvent (1-2%) before hot filtration can also help, which can then be boiled off before cooling.
-
-
Incomplete Cooling: Failing to cool the solution sufficiently will prevent maximum recovery.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to ensure the compound's solubility is at its minimum.[7]
-
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[2][7]
-
Solution: Wash the filter cake with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.
-
Part 4: Data & References
Table 1: Potential Solvents for Recrystallization of this compound
This table provides a starting point for solvent screening, based on the polar nature of aminopyridines. The ideal choice must be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Water | 100 | Very High | May be a good choice if the compound is sufficiently soluble when hot. Can be used in a mixed system with ethanol or methanol. |
| Ethanol | 78 | High | Often a good solvent for aminopyridines.[18] May show high solubility even when cold, potentially leading to low recovery. |
| Methanol | 65 | High | Similar to ethanol but more volatile. A patent for separating aminopyridines mentions using methanol/acetone.[19] |
| Isopropanol | 82 | Medium-High | Less polar than ethanol; may offer a better solubility differential. |
| Acetonitrile | 82 | Medium-High | Apolar aprotic solvent. Studies on 2-aminopyridine show moderate solubility.[20] |
| Ethyl Acetate | 77 | Medium | Lower polarity. May be a good candidate if the compound is too soluble in alcohols. |
| Toluene | 111 | Low | Generally good for crystallizing aromatic compounds.[21] May be a good choice, but check the melting point to avoid oiling out. |
| Heptane/Hexane | 98 / 69 | Very Low | Likely to be poor solvents on their own but are excellent as "anti-solvents" in a mixed-solvent system with a more polar solvent. |
References
- PharmaCores. (2025).
- University of York, Department of Chemistry. Solvent Choice.
- All About Drugs. Polymorphism.
- RSC Education.
- International Society for Pharmaceutical Engineering. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry.
- MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
- Reddit. (2013).
- Jagiellońskie Centrum Innowacji.
- University of York, Department of Chemistry.
- Science Learning Center.
- Unknown.
- Mettler Toledo.
- Creative Biolabs. (2024).
- Gauth.
- Unknown.
- BenchChem. (2025). Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.
- Google Patents.
- NIH. A mild, catalyst-free synthesis of 2-aminopyridines.
- ChemicalBook. 3430-33-9(3-AMINO-2,6-DIMETHYLPYRIDINE) Product Description.
- ACS Publications. (2022).
- Google Patents.
- CUNY.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. 3430-33-9 CAS MSDS (3-AMINO-2,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 9. Polymorphism – All About Drugs [allfordrugs.com]
- 10. mdpi.com [mdpi.com]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis & Purification of N,2-dimethylpyridin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,2-dimethylpyridin-3-amine. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be accompanied by the formation of various impurities that complicate downstream applications. The nature and quantity of these impurities are highly dependent on the chosen synthetic pathway. This guide focuses on two common routes and provides systematic approaches to achieving high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent synthetic strategies are employed:
-
Route A: Starting from 2-chloro-3-nitropyridine, the synthesis involves a nucleophilic aromatic substitution (SNAr) with dimethylamine, followed by the reduction of the nitro group.
-
Route B: Starting from 2-methyl-3-nitropyridine, the synthesis proceeds via reduction of the nitro group to form 2-methylpyridin-3-amine, which is then subjected to N-methylation.
Q2: My final product is a dark oil or discolored solid. What is the likely cause?
A2: Discoloration in aminopyridines often arises from trace amounts of oxidized impurities or residual starting materials. Amines, in general, can be susceptible to air oxidation over time, leading to colored byproducts.[1] Incomplete reduction of the nitro-intermediate from either synthetic route can also leave highly colored nitro-aromatic impurities.
Q3: I'm seeing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. How can I resolve this?
A3: Co-eluting impurities are a common challenge. If standard chromatography fails, consider derivatization. The basicity of the target amine can be exploited. For instance, converting the amine to its hydrochloride salt can drastically alter its solubility and chromatographic behavior, potentially allowing for separation from a less basic impurity. Alternatively, exploring different stationary phases in chromatography, such as alumina or a polar-bonded silica, can offer different selectivity.
Q4: How does the presence of water affect the purification process?
A4: While water can be a useful component in some purification steps like acid-base extractions, its presence in the final product can be detrimental. This compound is somewhat hygroscopic. Water can interfere with accurate weighing for subsequent reactions and may be incompatible with anhydrous reaction conditions. Thorough drying of the purified product, for instance, in a vacuum desiccator over a strong desiccant like P₂O₅, is crucial.
Troubleshooting Guides: Impurity Removal
This section provides a structured approach to identifying and removing common impurities associated with the primary synthetic routes.
Guide 1: Purification Post-Synthesis from 2-Chloro-3-nitropyridine (Route A)
This route involves two key transformations: amination and nitro reduction. Each step can introduce specific impurities.
Caption: Troubleshooting workflow for Route A synthesis.
-
Q: My NMR spectrum shows signals corresponding to the nitro-intermediate (N,N-dimethyl-3-nitropyridin-2-amine). How can I remove it?
-
A: Causal Analysis: This indicates an incomplete reduction of the nitro group. Common reasons include insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or insufficient reaction time.[2][3]
-
Troubleshooting Steps:
-
Re-subject to Reduction: The most direct approach is to re-subject the crude mixture to the reduction conditions. This is often more efficient than attempting to separate compounds with very similar structures.
-
Chromatography: If re-reduction is not feasible, careful column chromatography can be employed. The nitro-intermediate is significantly more polar than the final amine product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, should provide good separation.
-
-
-
Q: How do I remove unreacted 2-chloro-3-nitropyridine?
-
A: Causal Analysis: This impurity arises from an incomplete initial amination reaction.
-
Troubleshooting Steps:
-
Chromatography: This impurity is non-basic and will have a different chromatographic profile from the desired amine. Flash chromatography is typically effective.
-
Acid-Base Extraction: An acid wash can be used to protonate the desired amine product and the intermediate, pulling them into the aqueous layer, while the neutral 2-chloro-3-nitropyridine remains in the organic phase. See Protocol 1 for a detailed procedure.
-
-
-
Q: My product is contaminated with what I suspect are partially reduced species like hydroxylamines or azo compounds. How can I purify it?
-
A: Causal Analysis: The reduction of nitroarenes can sometimes yield hydroxylamine or azo/azoxy compounds as byproducts, particularly if the reaction conditions are not optimal (e.g., pH, temperature).[4][5]
-
Troubleshooting Steps:
-
Acidic Wash: Many of these byproducts are less basic than the target amine and may be removed with a carefully controlled acidic wash.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities. The choice of solvent is critical and may require some screening.[6] See Protocol 2 for a general recrystallization workflow.
-
-
Guide 2: Purification Post-Synthesis from 2-methyl-3-nitropyridine (Route B)
This route involves nitro reduction followed by N-methylation.
Caption: Troubleshooting workflow for Route B synthesis.
-
Q: My product is contaminated with the primary amine intermediate, 2-methylpyridin-3-amine. How can I separate them?
-
A: Causal Analysis: This indicates an incomplete methylation reaction. This could be due to insufficient methylating agent, suboptimal reaction temperature, or the use of a weak base.
-
Troubleshooting Steps:
-
Re-subject to Methylation: Similar to the incomplete reduction in Route A, the most efficient solution is often to re-subject the crude product to the methylation conditions.
-
Chromatography: The primary amine is more polar than the desired tertiary amine. Column chromatography with a suitable solvent gradient can effectively separate these two compounds.
-
-
-
Q: I have a water-soluble impurity that I believe is the over-methylated quaternary ammonium salt. How can I remove it?
-
A: Causal Analysis: The use of a highly reactive methylating agent or prolonged reaction times can lead to the formation of a quaternary ammonium salt by methylation of the pyridine ring nitrogen.
-
Troubleshooting Steps:
-
Aqueous Workup: These quaternary salts are highly water-soluble. A simple extraction of the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with water or brine should effectively remove this impurity into the aqueous phase.
-
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Basic Impurity Removal
This protocol is effective for removing non-basic or weakly basic impurities from the desired basic product.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.
-
Combine Aqueous Layers: Combine all acidic aqueous layers containing the protonated product.
-
Remove Neutral Impurities: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO₃) with stirring until the solution is basic (pH > 10).
-
Back-Extraction: Extract the now neutral amine product back into a fresh organic solvent. Repeat the extraction multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization Procedure
This technique is ideal for purifying solid products with moderate to high purity.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should ideally be either very soluble or insoluble in the hot solvent.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat briefly.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
This is a standard technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this nature.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give the desired product a retention factor (Rf) of approximately 0.3. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (~1%) can be added to the eluent to reduce tailing of the amine on the silica gel.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Purification Technique | Pros | Cons | Best For Removing |
| Acid-Base Extraction | Scalable, inexpensive, removes non-basic impurities. | Only separates based on acidity/basicity. | Unreacted starting materials (e.g., 2-chloro-3-nitropyridine), over-methylated salts. |
| Recrystallization | Can provide very high purity, scalable. | Product must be a solid, potential for yield loss. | Minor impurities with different solubility profiles. |
| Flash Chromatography | Highly versatile, separates based on polarity. | Can be labor-intensive, requires solvents. | Structurally similar impurities (e.g., intermediates, isomers). |
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
-
David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
Sources
- 1. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. davidpublisher.com [davidpublisher.com]
- 6. researchgate.net [researchgate.net]
"N,2-dimethylpyridin-3-amine" stability and storage conditions
Welcome to the technical support center for N,2-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability and storage issues, ensuring the integrity of your results.
I. Overview of this compound Stability
This compound is a substituted pyridine derivative with applications in various chemical syntheses. The stability of this compound is paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and practical solutions to common challenges.
II. Recommended Storage and Handling
Proper storage is the first line of defense in maintaining the chemical integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry location (2-8 °C recommended for long-term storage) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidative degradation from atmospheric oxygen. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and light, which can initiate degradation. |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard safety precaution for handling chemical reagents.[1] |
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: I'm observing unexpected side products in my reaction. Could my this compound have degraded?
Answer: Yes, the presence of unexpected side products can be an indication of degraded starting material. This compound, like other aminopyridines, is susceptible to degradation under certain conditions. The primary degradation pathways to consider are oxidation and hydrolysis.
Causality:
-
Oxidative Degradation: The pyridine ring and the amino group are susceptible to oxidation, especially if the compound has been improperly stored (e.g., exposed to air). A key indicator of oxidative degradation is the formation of N-oxides. A study on the closely related compound 3,4-diaminopyridine showed the formation of 3,4-diaminopyridine-N-oxide and 4-amino, 3-nitropyridine under oxidative stress.[2] It is highly probable that this compound would degrade to form This compound N-oxide .
-
Hydrolytic Degradation: While generally stable, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, can lead to hydrolysis. However, aminopyridines are generally more susceptible to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction products.
Experimental Protocol: Purity Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is a good starting point for separating polar degradants from the parent compound.
-
Detection: UV detection at a wavelength where both the parent and potential degradation products absorb (a photodiode array detector is recommended for method development).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which may correspond to degradation products.
Q2: My reaction yield is lower than expected. How can I be sure my this compound is active?
Answer: A decrease in reaction yield can be a direct consequence of using a degraded starting material with a lower effective concentration of the active compound.
Causality: If the this compound has degraded, a portion of it will be in an inactive form (e.g., as the N-oxide), leading to a stoichiometric imbalance in your reaction and consequently, a lower yield.
Troubleshooting Steps:
-
Confirm Purity: Use the HPLC method described in Q1 to determine the purity of your this compound.
-
Quantitative Analysis: If impurity peaks are detected, quantify the percentage of the parent compound. This can be done by peak area normalization if the response factors of the impurities are assumed to be similar to the parent, or more accurately by using a calibrated reference standard.
-
Adjust Stoichiometry: Based on the purity assessment, adjust the amount of this compound used in your reaction to account for the inactive, degraded portion.
-
Procure Fresh Reagent: If significant degradation is observed (e.g., >5-10%), it is highly recommended to use a fresh batch of the compound to ensure reliable and reproducible results.
IV. Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound?
A: For long-term storage, it is recommended to store this compound at 2-8 °C in a tightly sealed, light-resistant container under an inert atmosphere such as argon or nitrogen. This minimizes exposure to heat, light, oxygen, and moisture, which are the primary drivers of degradation.
Q: Is this compound sensitive to light?
Q: What are the likely degradation products of this compound?
A: Based on the chemistry of similar compounds, the most likely degradation products are:
-
This compound N-oxide: Formed via oxidation of the pyridine nitrogen. This is a common degradation pathway for pyridines.
-
Products of ring opening/polymerization: Under harsh thermal stress, pyridine rings can undergo complex degradation pathways, though this is less common under typical laboratory conditions.
Q: How does pH affect the stability of this compound?
A: As an amine, this compound will react with acids to form a salt.[3] In its protonated (salt) form, the lone pair on the pyridine nitrogen is less available for oxidation, which may increase its stability towards oxidative degradation. A study on 3,4-diaminopyridine found the salt form to be more stable under oxidative stress than the molecular form.[2] Conversely, strongly basic conditions could potentially promote other degradation pathways, although this is generally less of a concern than oxidation.
Q: What analytical techniques can be used to monitor the stability of this compound?
A: The most powerful technique is a stability-indicating HPLC method, as it can separate and quantify the parent compound from its degradation products. Other useful techniques include:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the parent compound and to identify the structure of major degradation products if they can be isolated.
V. References
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A.
-
The thermal decomposition of azidopyridines. ResearchGate.
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
N,N-Dimethyl-4-aminopyridine. ChemBK.
-
Stability Indicating HPLC Method Development –A Review. IJTSRD.
-
Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials.
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
p-DIMETHYL AMINO PYRIDINE CAS No 1122-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Forced Degradation Studies. SciSpace.
-
Forced Degradation Studies. MedCrave online.
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
-
High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. PubMed.
-
Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
-
A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Semantic Scholar.
-
What are the product of degradation from Pyridine? ResearchGate.
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
-
Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. uu.diva.
-
Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. ResearchGate.
-
3-Aminopyridine. ChemicalBook.
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
-
3-Aminopyridine. Wikipedia.
-
A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI.
-
Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide. YouTube.
-
Photodegradation of amiloride in aqueous solution. ResearchGate.
Sources
- 1. chembk.com [chembk.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,2-dimethylpyridin-3-amine Synthesis
Guide Series: Troubleshooting & Byproduct Identification
Introduction: Welcome to the technical support center for synthetic chemistry professionals. This guide is designed for researchers, chemists, and process development scientists working on the synthesis of N,2-dimethylpyridin-3-amine. This important intermediate is often prepared via the N-methylation of 3-amino-2-methylpyridine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. This document provides a troubleshooting framework in a question-and-answer format to help you identify, understand, and mitigate the formation of common reaction byproducts. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your synthetic route effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis shows a significant peak with a mass of [M+14] relative to my desired product. What is this impurity?
A1: An observed mass increase of 14 Da (the mass of a CH₂ group, or more accurately, the net result of adding a methyl group and removing a proton) strongly indicates over-methylation . The most probable identity of this byproduct is N,N,2-trimethylpyridin-3-amine .
-
Mechanistic Cause: Your desired product, this compound, is a secondary amine. Secondary amines are still nucleophilic—often more so than the starting primary amine due to the electron-donating effect of the alkyl group. Consequently, the product can compete with the starting material for the methylating agent, leading to the formation of the tertiary amine.
-
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Use of a slight excess may be needed to drive the reaction to completion, but a large excess will favor over-methylation. Start with 1.0-1.1 equivalents and monitor the reaction progress closely.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity. The activation energy for the second methylation is often comparable to the first, but reducing thermal energy can slow down the subsequent reaction rate relative to the primary one.
-
Slow Addition: Add the methylating agent slowly (e.g., via syringe pump) to the solution of the amine. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the product.
-
Q2: I've isolated a highly polar, water-soluble byproduct that remains in the aqueous layer during extraction. My NMR in D₂O shows aromatic signals and a new N-methyl peak downfield. What could this be?
A2: This impurity is likely a quaternary ammonium salt . The most common culprits are formed by the alkylation of one of the nitrogen atoms in the molecule to form a permanently charged species. There are two primary possibilities:
-
Pyridine Ring N-Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated, especially by potent methylating agents like methyl iodide or dimethyl sulfate. This forms the 3-(methylamino)-1,2-dimethylpyridin-1-ium salt .
-
Tertiary Amine Quaternization: If over-methylation first occurs to form N,N,2-trimethylpyridin-3-amine, this tertiary amine can be further alkylated to form the 3-(dimethylammonio)-1,2-dimethylpyridin-1-ium salt (a doubly-charged species) or, more likely, the 3-(trimethylammonio)-2-methylpyridine salt .
-
Mechanistic Cause: Both nitrogen atoms in the starting material and product are Lewis bases. The pyridine nitrogen's nucleophilicity is significant and competes with the exocyclic amine for the electrophilic methylating agent. This side reaction is often irreversible.
-
Troubleshooting & Mitigation Strategies:
-
Choice of Methylating Agent: Consider using a less reactive methylating agent. For instance, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is an excellent method for reductive amination that is far less prone to quaternization.
-
Avoid Excess Reagent: Strict stoichiometric control is critical. Any excess of a strong methylating agent after the primary and secondary amines are consumed will aggressively attack the remaining nitrogen atoms.
-
Base Selection: The choice of base can influence the nucleophilicity of the ring nitrogen. While a strong base is needed to deprotonate the exocyclic amine, extremely strong bases might not be necessary and could promote side reactions.
-
Q3: My reaction seems to have stalled, and I have a large amount of unreacted 3-amino-2-methylpyridine remaining. How can I improve conversion?
A3: Incomplete conversion is a common issue resulting from suboptimal reaction conditions or deactivation of reagents.
-
Potential Causes:
-
Insufficient Base: The N-methylation of an amine requires a base to neutralize the proton released, generating a salt byproduct (e.g., HI if using CH₃I). If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.
-
Reagent Quality: The methylating agent may have degraded, or the solvent may not be sufficiently dry.
-
Insufficient Temperature/Time: The reaction may simply be too slow under the chosen conditions.
-
-
Troubleshooting & Mitigation Strategies:
-
Base Selection and Stoichiometry: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like triethylamine or DIPEA) to scavenge the acid produced. For deprotonation-alkylation sequences, ensure the base is strong enough (e.g., NaH) to fully form the anion.
-
Temperature & Reaction Monitoring: Gradually increase the reaction temperature and monitor the consumption of the starting material by TLC or LC-MS.
-
Reagent and Solvent Quality: Use freshly opened or purified reagents and anhydrous solvents to prevent quenching of the base or reaction intermediates.
-
Summary of Potential Byproducts
The table below summarizes the key byproducts discussed, along with their molecular weights and identifying characteristics.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Mass Spec. (M+H)⁺ | Key Analytical Signatures |
| Starting Material | 3-amino-2-methylpyridine | 108.14 | 109.1 | Primary amine protons (broad singlet in ¹H NMR), characteristic aromatic splitting. |
| Over-methylation | N,N,2-trimethylpyridin-3-amine | 136.20 | 137.2 | Absence of N-H proton. Two N-methyl groups appear as a singlet (6H) in ¹H NMR. Mass is [Product + 14]. |
| Ring Quaternization | 3-(methylamino)-1,2-dimethylpyridin-1-ium | 137.20 | 137.2 (as cation) | Highly polar, water-soluble. Downfield shift of aromatic and methyl protons in ¹H NMR due to positive charge. |
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is designed to favor mono-methylation and minimize byproduct formation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-2-methylpyridine (1.0 eq) and anhydrous acetonitrile (ACN) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Methylation: While stirring vigorously at 0 °C, add methyl iodide (CH₃I, 1.05 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Analytical Workflow for Byproduct Identification
-
Sample Preparation: Take a small aliquot from the crude reaction mixture. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration for analysis.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
Detection: Use both UV (e.g., 254 nm) and mass spectrometry (ESI positive ion mode) to detect and identify peaks by their mass-to-charge ratio.
-
-
¹H NMR Analysis:
-
Dissolve a purified sample of the byproduct (or the crude mixture) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Compare the chemical shifts, integration values, and splitting patterns to the known spectra of the starting material and expected product to identify key differences signaling a byproduct. For example, the disappearance of the N-H proton and the appearance of a new N-CH₃ singlet are key indicators.
-
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the primary synthetic route and the major competing side reactions.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues in your reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Chichibabin, A. E. (1914). "Новая реакция для соединений, содержащих пиридиновое ядро" (A new reaction for compounds containing a pyridine nucleus). Journal of the Russian Physical Chemical Society, 46, 1216–1236.
-
Leffler, M. T. (1946). "The Chichibabin Reaction". Organic Reactions, 1(1), 91–104. URL: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General principles of amine alkylation and nucleophilicity). URL: [Link]
-
PubChem. "this compound". National Center for Biotechnology Information. Accessed January 2026. URL: [Link]
Technical Support Center: Optimizing Reaction Conditions with N,2-dimethylpyridin-3-amine as a Catalyst
Welcome to the technical support center for N,2-dimethylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are exploring the use of this specific pyridine derivative as a catalyst in their synthetic workflows. As this is not a conventional catalyst, this document provides a framework for understanding its potential behavior, troubleshooting common issues, and systematically optimizing reaction conditions based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the structure, reactivity, and potential applications of this compound, particularly in comparison to more common catalysts like 4-(Dimethylamino)pyridine (DMAP).
Q1: How is this compound expected to function as a catalyst?
A1: Like other pyridine derivatives, this compound is expected to function primarily as a nucleophilic catalyst . The catalytic cycle is initiated by the attack of the pyridine nitrogen atom on an electrophilic reagent (e.g., an acyl anhydride). This forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting anhydride, facilitating attack by a primary nucleophile, such as an alcohol, to complete the transformation. The catalyst is then regenerated.
Q2: How does its structure compare to the well-known catalyst DMAP, and how does this affect its catalytic activity?
A2: The structural differences are critical to understanding its catalytic potential. While both are dimethylaminopyridine derivatives, the positions of the substituents lead to vastly different electronic and steric environments.
-
4-(Dimethylamino)pyridine (DMAP): The dimethylamino group is at the 4-position, para to the ring nitrogen. This allows for direct resonance stabilization of the positive charge that develops on the ring nitrogen in the acylpyridinium intermediate. This electronic stabilization is a key reason for DMAP's exceptionally high catalytic activity, which can be over 10,000 times that of pyridine.[1]
-
This compound: In this isomer, the dimethylamino group is at the 3-position, and a methyl group is at the 2-position.
-
Electronic Effect: The 3-dimethylamino group can still donate electron density to the ring via the inductive effect, but it cannot provide the powerful resonance stabilization seen in DMAP.
-
Steric Effect: The methyl group at the 2-position (the ortho position) creates significant steric hindrance around the catalytically active pyridine nitrogen. This bulkiness can severely impede the initial nucleophilic attack on the electrophile, which is the first step of the catalytic cycle.
-
Q3: For what types of reactions might this compound be considered?
A3: While less active, it could theoretically be used in reactions where pyridine-type catalysts are employed, such as:
-
Acylations (Esterification, Amidation)
-
Silylations
-
Tritylations
-
Carbonate formation
However, its use would likely be limited to reactions with highly reactive electrophiles and unhindered nucleophiles, where the catalytic demand is lower. It may also be investigated in scenarios where the unique steric and electronic properties could potentially influence regioselectivity in complex substrates, although this is speculative.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address problems you may encounter when attempting to use this compound as a catalyst.
Problem 1: Low to No Product Yield or Sluggish Reaction Rate
-
Probable Cause (High Likelihood): Steric Hindrance. The methyl group at the 2-position physically blocks the pyridine nitrogen from efficiently attacking the electrophile (e.g., acetic anhydride). This is the most significant barrier to its catalytic activity.
-
Probable Cause (Moderate Likelihood): Insufficient Nucleophilicity. While the 3-dimethylamino group is electron-donating, the lack of 4-position resonance stabilization means the N-acylpyridinium intermediate is less activated compared to the one formed with DMAP. The overall catalytic turnover will be much lower.[1]
-
Suggested Solutions:
-
Increase Catalyst Loading: Begin by increasing the catalyst loading significantly, for example, from a typical 1-5 mol% to 10-20 mol% or even stoichiometric amounts to function more as a basic promoter than a catalyst.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for thermal degradation of starting materials and products.
-
Use a More Reactive Acylating Agent: Switch from an anhydride to a more electrophilic acyl chloride or use an activating agent like a carbodiimide.
-
Benchmark Against a Standard: If not already done, run parallel control reactions with pyridine and DMAP under identical conditions. This will provide a quantitative measure of the catalyst's relative activity and confirm if it is the source of the issue.
-
Problem 2: Side Reactions or Catalyst Decomposition
-
Probable Cause: High Temperatures & Competing Pathways. The forcing conditions (high temperature) required to achieve any catalytic activity may lead to side reactions of your substrate or product. The amine functionality could also potentially react under certain conditions, although the pyridine nitrogen is generally the more nucleophilic center for catalysis.
-
Suggested Solutions:
-
Optimize Temperature Carefully: Conduct a systematic temperature screen (e.g., 40°C, 60°C, 80°C) to find a balance between reaction rate and side product formation.
-
Solvent Choice: The choice of solvent can influence reaction rates. A more polar, non-protic solvent like acetonitrile or DMF might enhance the rate compared to less polar solvents like DCM or THF.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially if heating for prolonged periods.
-
Visualizing the Catalytic Challenge
The following diagrams illustrate the key mechanistic concepts discussed.
Caption: Comparison of catalytic cycles for DMAP vs. This compound.
Caption: Steric hindrance at the pyridine nitrogen by the 2-methyl group.
Data Summary: Catalyst Feature Comparison
The table below summarizes the key structural and electronic features influencing the catalytic activity of this compound compared to standard catalysts.
| Feature | Pyridine | 4-(Dimethylamino)pyridine (DMAP) | This compound | Rationale for Impact on Catalysis |
| Position of Amino Group | N/A | 4-position (para) | 3-position (meta) | Para position allows for powerful resonance stabilization of the acylpyridinium intermediate; meta position does not.[1] |
| Steric Hindrance at N | Low | Low | High | The 2-methyl group severely blocks access to the pyridine nitrogen, inhibiting the initial catalytic step. |
| Electronic Stabilization | None | High (Resonance) | Low (Inductive) | Resonance is a much stronger stabilizing effect, leading to a more reactive intermediate and faster catalysis. |
| Predicted Catalytic Activity | Base | Very High | Very Low | The combination of high steric hindrance and poor electronic stabilization makes it a far less effective catalyst than DMAP. |
Experimental Protocol: A Self-Validating Test for Catalytic Activity
To empirically determine the efficacy of this compound, a standardized test reaction is essential. The following protocol for the esterification of a sterically hindered alcohol provides a robust method for comparison.
Objective: To compare the catalytic activity of this compound, DMAP, and pyridine in the acetylation of 1-adamantanol.
Materials:
-
1-Adamantanol
-
Acetic Anhydride (Ac₂O)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
GC-FID or LC-MS for analysis
Procedure:
-
Reaction Setup: In three separate, dry reaction vials equipped with stir bars, add 1-adamantanol (e.g., 1.0 mmol, 1.0 equiv).
-
Catalyst Addition:
-
To Vial 1 (Test), add this compound (0.1 mmol, 0.1 equiv).
-
To Vial 2 (Positive Control), add DMAP (0.1 mmol, 0.1 equiv).
-
To Vial 3 (Baseline Control), add Pyridine (0.1 mmol, 0.1 equiv).
-
-
Reagent Addition:
-
To each vial, add anhydrous DCM (e.g., 5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to each vial. TEA acts as a stoichiometric base to neutralize the acetic acid byproduct.
-
Add the internal standard (e.g., 0.5 mmol Dodecane).
-
-
Reaction Initiation:
-
Place the vials in a temperature-controlled block set to room temperature (e.g., 25°C).
-
Take a t=0 sample from each vial for analysis.
-
Add acetic anhydride (1.2 mmol, 1.2 equiv) to each vial simultaneously to start the reactions.
-
-
Monitoring:
-
Take aliquots from each reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench each aliquot with a small amount of methanol and dilute for analysis.
-
-
Analysis:
-
Analyze the samples by GC-FID or LC-MS to determine the conversion of 1-adamantanol to 1-adamantyl acetate relative to the internal standard.
-
Plot % Conversion vs. Time for each of the three catalysts.
-
Expected Outcome: This experiment will clearly and quantitatively demonstrate the catalytic hierarchy. It is expected that DMAP will show rapid and high conversion, pyridine will show very slow conversion, and this compound will likely perform similarly to or worse than pyridine due to the added steric bulk. This provides a self-validating system to assess the catalyst's practical utility.
References
-
MDPI. (2021). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. [Link]
-
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham Research Portal. [Link]
-
Preprints.org. (2025). A Green and Sustainable Organic Catalyst Based on Dimethylaminopyridinium Iodide for the Efficient Utilization of Atmospheric Ca. Preprints.org. [Link]
-
ResearchGate. (2025). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis | Request PDF. ResearchGate. [Link]
-
MDPI. (2022). Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification. MDPI. [Link]
-
ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. [Link]
-
MDPI. (n.d.). Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]
-
PubMed Central. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1990). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). General Catalytic Procedure for the Palladium-Catalized Dehydrogenative silylation of amines. ResearchGate. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1990). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Royal Society of Chemistry. [Link]
Sources
"N,2-dimethylpyridin-3-amine" moisture sensitivity and handling
Welcome to the technical support guide for N,2-dimethylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the handling and use of this reagent, with a focus on addressing its potential moisture sensitivity. The advice herein is synthesized from established best practices for handling air- and moisture-sensitive heterocyclic amines and is intended to ensure the integrity of your experiments and the longevity of the compound.
Table of Contents
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A: While specific, quantitative hygroscopicity data for this compound is not extensively published, its chemical structure—containing a basic pyridine nitrogen and an amino group—suggests a potential for moisture sensitivity. Pyridine itself is miscible with water and hygroscopic.[1] Amine functional groups are known to be hygroscopic as they can form hydrogen bonds with water molecules. Therefore, it is best practice to handle this compound as a moisture-sensitive compound to prevent degradation or contamination.
Q2: How should I store this compound?
A: To ensure the compound's stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] For long-term storage, a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Always ensure the container cap is securely fastened immediately after use.
Q3: What are the visible signs of moisture contamination?
A: If this compound is a solid, moisture contamination may cause it to appear clumpy, discolored, or "wet." If it is a liquid, the presence of moisture might lead to cloudiness or the formation of a separate phase. Any deviation from its initial appearance as a clear, homogenous substance should be treated as a potential sign of contamination.
Q4: Can I handle this compound on an open bench?
A: For weighing and transferring small quantities, brief exposure to the atmosphere may be acceptable if the ambient humidity is low. However, for procedures requiring extended handling time or for ensuring the highest purity, it is strongly advised to work under an inert atmosphere using a glovebox or by employing Schlenk line techniques.
Q5: What personal protective equipment (PPE) is required?
A: Standard laboratory PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound, likely stemming from improper handling or moisture contamination.
| Problem/Observation | Potential Cause | Recommended Solution & Explanation |
| Poor or Inconsistent Reaction Yields | Reagent degradation due to moisture. | Water can act as an unwanted nucleophile or base in many organic reactions, leading to side products or quenching of reagents. Ensure the compound and all solvents/reagents are rigorously dried before use. Consider opening a fresh bottle of the amine. |
| "Oiled Out" or Gummy Product | Impurities from degraded starting material. | Moisture-induced degradation can create impurities that interfere with product crystallization. Purify the this compound before use (e.g., by distillation or recrystallization under inert atmosphere) if you suspect contamination. |
| Difficulty in Achieving Complete Dissolution | The compound may have partially reacted with atmospheric CO₂ or water to form less soluble salts (e.g., bicarbonate). | Use an anhydrous solvent and perform dissolution under an inert gas stream (e.g., nitrogen or argon) to prevent contact with air. Gentle heating and sonication can aid dissolution, but always under inert conditions. |
| Color Change of the Material in Storage | Oxidation or slow decomposition. | Amines, in general, can be susceptible to oxidation over time, which can be accelerated by light and moisture. Store the compound in an amber glass bottle, tightly sealed, and consider flushing with an inert gas before sealing for long-term storage. |
Logical Flow for Troubleshooting Reaction Failure
The following diagram outlines a systematic approach to diagnosing experimental issues that may be related to reagent quality.
Caption: Troubleshooting workflow for experiments.
Protocols for Handling
Protocol 1: Weighing and Dispensing this compound
This protocol describes the standard procedure for handling a potentially moisture-sensitive solid reagent.
-
Preparation: Move the sealed container of this compound and all necessary glassware (spatula, weigh boat, receiving flask) into a glovebox or place them in a desiccator for at least 30 minutes to allow temperatures to equilibrate and surfaces to dry.
-
Inert Environment: If using a glovebox, ensure the atmosphere is dry (<10 ppm H₂O). If using a Schlenk line, assemble your glassware and purge with dry nitrogen or argon for 5-10 minutes.
-
Transfer:
-
In a Glovebox: Open the reagent bottle inside the glovebox. Use a clean, dry spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Seal the reagent bottle immediately.
-
On the Bench (Positive Pressure Method): Insert a needle connected to a nitrogen/argon line into the septum of your reaction flask. Loosen the septum slightly to allow gas to flow out. Quickly remove the reagent bottle cap, transfer the solid, and immediately recap the bottle. This positive flow of inert gas minimizes the entry of atmospheric moisture.
-
-
Sealing: Once the transfer is complete, securely seal the reaction vessel and the stock bottle. Wrap the cap of the stock bottle with paraffin film for extra protection before returning it to storage.
Workflow for Transferring a Moisture-Sensitive Reagent
Caption: Standard workflow for handling sensitive reagents.
Chemical and Physical Data
Precise experimental data for this compound is sparse. The table below includes data for the closely related isomer 2-Amino-3-methylpyridine (CAS: 1603-40-3) , which can serve as a useful proxy for estimating physical properties.[5]
| Property | Value (for 2-Amino-3-methylpyridine) | Source |
| Molecular Formula | C₆H₈N₂ | [6] |
| Molecular Weight | 108.14 g/mol | [5][6] |
| Appearance | Solid (form may vary) | General observation |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Assumed to be soluble in organic solvents. Pyridine is miscible with water.[1] | General chemical principles |
Note: The molecular formula for this compound is C₇H₁₀N₂ and its molecular weight is 122.17 g/mol .[7]
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Pyridinamine, 3-methyl-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 2-Pyridinamine, 3-methyl-. NIST Chemistry WebBook. [Link]
-
Cheméo. (2023). Chemical Properties of 2-Pyridinamine, 3-methyl- (CAS 1603-40-3). [Link]
-
ChemTreat. (2012). Material Safety Data Sheet BL1549. [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Hilf, J. A., Holzwarth, M. S., & Rychnovsky, S. D. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382. [Link]
-
ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Modern Organic Chemistry. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
-
ACS Publications. (2026). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy. [Link]
-
American Chemical Society. (2025). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. [Link]
-
PubChem. (n.d.). N,5-dimethylpyridin-3-amine. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. fishersci.no [fishersci.no]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyridinamine, 3-methyl- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: Colorimetric Determination of N,2-dimethylpyridin-3-amine
Welcome to the technical support center for the colorimetric detection of N,2-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing colorimetric assays for the quantification of this specific substituted pyridine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Introduction to the Bratton-Marshall Assay for this compound
The recommended colorimetric method for the determination of this compound is a two-step diazotization and coupling reaction, widely known as the Bratton-Marshall assay. This classic and robust method is well-suited for the quantification of primary aromatic amines.
The underlying principle of this assay involves:
-
Diazotization: The primary aromatic amine, this compound, is reacted with nitrous acid (generated in situ from sodium nitrite in an acidic medium) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical as diazonium salts of heterocyclic amines can be unstable at higher temperatures.
-
Coupling: The resulting diazonium salt is then immediately reacted with a coupling agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable and intensely colored magenta azo dye.
-
Quantification: The concentration of the azo dye, which is directly proportional to the initial concentration of this compound, is determined spectrophotometrically by measuring its absorbance at the wavelength of maximum absorption (λmax), typically around 540-550 nm for this type of dye.
This guide will walk you through the specifics of this assay, from reagent preparation to data interpretation, and provide solutions to common challenges you may encounter.
Experimental Protocol: Colorimetric Determination of this compound
This protocol outlines the steps for the colorimetric determination of this compound using the Bratton-Marshall reaction.
Reagents and Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (NaNO₂), 0.1% (w/v) in deionized water (prepare fresh daily)
-
Ammonium sulfamate (NH₄SO₃NH₂), 0.5% (w/v) in deionized water
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in deionized water (store in a dark bottle, prepare fresh weekly)
-
Volumetric flasks and pipettes
-
Spectrophotometer and cuvettes
-
Ice bath
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in 1 M HCl.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 1 to 20 µg/mL by diluting with 1 M HCl.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in 1 M HCl to achieve a concentration within the range of the standard curve.
-
-
Diazotization Reaction:
-
Pipette 1.0 mL of each standard solution, sample solution, and a 1 M HCl blank into separate test tubes.
-
Place the test tubes in an ice bath to cool for at least 5 minutes.
-
To each tube, add 0.1 mL of ice-cold 0.1% sodium nitrite solution.
-
Mix well and allow the reaction to proceed in the ice bath for 5 minutes.
-
-
Removal of Excess Nitrite:
-
To each tube, add 0.1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid.
-
Mix and let the tubes stand for 3 minutes at room temperature.
-
-
Coupling Reaction:
-
To each tube, add 0.1 mL of 0.1% NED solution.
-
Mix thoroughly. A magenta color will develop immediately.
-
Allow the tubes to stand at room temperature for 20 minutes for the color to stabilize.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a mid-range standard (typically around 545 nm).
-
Use the blank solution to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or very weak color development | 1. Degraded Reagents: Sodium nitrite and NED solutions are unstable. 2. Incorrect pH: The diazotization step requires a strongly acidic environment. 3. Temperature too high: The diazonium salt is unstable and may have decomposed.[1] 4. Insufficient reaction time. | 1. Prepare fresh sodium nitrite and NED solutions. 2. Ensure the sample and standards are in a sufficiently strong acid (e.g., 1 M HCl). 3. Strictly maintain the temperature at 0-5°C during the diazotization step using an ice bath. 4. Adhere to the recommended incubation times for each step. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting. 2. Fluctuations in temperature. 3. Variable timing between reagent additions. 4. Contaminated glassware. | 1. Use calibrated pipettes and ensure proper technique. 2. Ensure all solutions are properly cooled before starting the reaction. 3. Add reagents to all samples and standards in a consistent and timely manner. 4. Use thoroughly cleaned and rinsed glassware. |
| High background absorbance in the blank | 1. Contaminated reagents or water. 2. Presence of interfering substances that react with the reagents. 3. Insufficient quenching of excess nitrite. | 1. Use high-purity water and analytical grade reagents. 2. Analyze a matrix blank to check for interferences. 3. Ensure the ammonium sulfamate is added and allowed to react for the full recommended time. |
| Precipitate formation | 1. Low solubility of the azo dye in the reaction medium. 2. Concentration of the analyte is too high. | 1. If a precipitate forms after adding the NED, the final solution may need to be diluted with the reaction buffer before measurement. 2. Dilute the sample and re-run the assay. |
| Color fades quickly | 1. Instability of the azo dye. 2. Exposure to strong light. | 1. Measure the absorbance within the recommended timeframe after color development.[2] 2. Protect the solutions from direct sunlight or strong laboratory light during incubation. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature during the diazotization step?
A1: Diazonium salts, especially those derived from heterocyclic amines, are thermally unstable.[1] At temperatures above 5°C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of byproducts. This decomposition will result in a lower concentration of the diazonium salt available for the coupling reaction, leading to inaccurate and lower-than-expected absorbance readings.
Q2: I noticed a slight yellow or brownish tint in my reaction mixture before adding the NED. Is this normal?
A2: A slight discoloration can sometimes occur, but a dark brown or black color is indicative of diazonium salt decomposition or unwanted side reactions. This is often caused by the temperature rising above the optimal range or insufficient acidity, which can lead to coupling reactions between the diazonium salt and the unreacted parent amine.
Q3: Can I use a different coupling agent instead of N-(1-Naphthyl)ethylenediamine (NED)?
A3: While other coupling agents like 2-naphthol can be used, NED is generally preferred for quantitative analysis due to the formation of a highly stable and intensely colored azo dye with a high molar absorptivity, which enhances the sensitivity of the assay.[3] If you use a different coupling agent, you will need to re-optimize the reaction conditions, including pH and wavelength of maximum absorbance.
Q4: What are some potential interfering substances in this assay?
A4: Other primary aromatic amines present in the sample will also react and produce a colored product, leading to an overestimation of the this compound concentration. Nitrite ions in the sample can also interfere by reacting directly with the coupling agent. Phenolic compounds can sometimes interfere, although their coupling efficiency is generally lower under the acidic conditions of this assay.
Q5: How should I store the this compound standard?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Stock solutions prepared in acidic medium are generally stable for a few weeks when stored in the dark at 4°C.
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Chemical principle of the Bratton-Marshall assay for this compound.
References
-
GlaxoSmithKline. (2002). Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent. PubMed. Available at: [Link]
-
Nycomed Imaging AS. (1996). Determination of primary aromatic amine in quality control of X-ray contrast media by flow-injection analysis. PubMed. Available at: [Link]
-
ResearchGate. (2019). The effect of time on the stability of azo dye. ResearchGate. Available at: [Link]
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). UV-visible and molar absorptivity data of azo dyes A1-A3. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Wikipedia. Available at: [Link]
-
Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. M. J. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. ResearchGate. Available at: [Link]
-
Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in N,2-dimethylpyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of N,2-dimethylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when synthesizing this substituted pyridine. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Addressing Specific Low-Yield Scenarios
This section addresses specific, common problems that can lead to diminished yields of this compound. The primary synthetic route considered here is the palladium-catalyzed Buchwald-Hartwig amination of a 3-halo-2-methylpyridine with methylamine or a related nitrogen source, a robust but sensitive transformation.
Question 1: My Buchwald-Hartwig amination of 3-bromo-2-methylpyridine with methylamine is resulting in a low yield (<30%) and significant amounts of starting material remain. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in a Buchwald-Hartwig amination reaction points to several potential issues related to catalyst activity, reaction conditions, or reagent quality. The structure of 3-bromo-2-methylpyridine presents a sterically hindered environment due to the ortho-methyl group, which can impede the catalytic cycle.[1] Here is a systematic approach to troubleshoot this issue:
1. Catalyst System Inactivity or Degradation:
-
Expertise & Experience: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for coupling sterically hindered substrates.[1] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[2][3] For this substrate, bulky, electron-rich biarylphosphine ligands are often required to overcome the steric hindrance.
-
Troubleshooting Steps:
-
Ligand Selection: If you are using a less bulky ligand (e.g., DPPF), consider switching to a more sterically demanding one like XPhos, SPhos, or RuPhos. These ligands create a more reactive catalytic species that can better accommodate the hindered substrate.
-
Catalyst/Ligand Ratio: Ensure the correct stoichiometry. Typically, a Pd:Ligand ratio of 1:2 is used for bidentate ligands like BINAP, while a 2:1 or 1:1 ratio is common for bulky monophosphine ligands when using a Pd₂(dba)₃ precursor.[1][4]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).
-
2. Suboptimal Base or Solvent:
-
Expertise & Experience: The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate, a key step in the catalytic cycle.[2] The choice of base must be matched with the pKa of the amine and the solvent. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and is effective here.[1] The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature.
-
Troubleshooting Steps:
-
Base Strength & Solubility: While NaOtBu is standard, other bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium phosphate (K₃PO₄) can be effective, especially if your substrate is sensitive to the strongly basic conditions of NaOtBu.
-
Solvent Purity: Use anhydrous toluene or dioxane. Water in the solvent will deactivate the base and can interfere with the catalyst. Ensure your solvent is freshly distilled or from a sealed, dry bottle.
-
3. Reaction Temperature and Time:
-
Expertise & Experience: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction forward.[1] Insufficient temperature can lead to slow or stalled reactions.
-
Troubleshooting Steps:
-
Temperature Optimization: If running at 80 °C, consider increasing the temperature to 100-110 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
-
Reaction Duration: These reactions can be slow. Ensure you are running the reaction for a sufficient duration (e.g., 12-24 hours) before concluding that it has failed.
-
Question 2: My reaction goes to completion, but the isolated yield of this compound is low due to the formation of significant byproducts. What are the common side reactions and how can I suppress them?
Answer:
The formation of byproducts is a common issue that directly impacts yield. In the context of this specific synthesis, several side reactions can occur.
1. Hydrodehalogenation:
-
Expertise & Experience: This is a common side reaction where the bromo group is replaced by a hydrogen atom, yielding 2-methylpyridine. This occurs via a competing pathway in the catalytic cycle, often beta-hydride elimination from the palladium-amido intermediate.[3]
-
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky ligands that promote rapid reductive elimination can often minimize hydrodehalogenation.
-
Base: Using a weaker base or ensuring the base is not in vast excess can sometimes mitigate this side reaction.
-
2. Dimerization/Oligomerization:
-
Expertise & Experience: Self-coupling of the starting materials or product can occur, though it is generally less common with careful control of reaction conditions.
-
Troubleshooting Steps:
-
Concentration: Running the reaction at a slightly lower concentration (e.g., 0.1 M) can sometimes disfavor bimolecular side reactions.
-
3. Over-methylation (if using a methylating agent post-amination):
-
Expertise & Experience: If you are synthesizing the target compound by first preparing 2-methylpyridin-3-amine and then performing a subsequent N-methylation, over-methylation is a risk. Methylation can potentially occur on the pyridine ring nitrogen, although methylation of the 3-amino group is generally favored in this specific molecule due to steric and electronic effects.[6]
-
Troubleshooting Steps:
-
Stoichiometry: Use a precise stoichiometry of your methylating agent (e.g., methyl iodide), typically 1.0-1.1 equivalents.
-
Temperature Control: Perform the methylation at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Below is a troubleshooting workflow to systematically address low yields:
Caption: A flowchart for systematically troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the Buchwald-Hartwig amination to synthesize this compound?
A1: A robust starting point is crucial. The following protocol is based on established methods for coupling hindered bromopyridines and serves as an excellent baseline for optimization.[1]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equivalents).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-2-methylpyridine (1.0 equivalent).
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M) via syringe. Then, add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base).
-
Reaction: Seal the flask tightly and heat the mixture with vigorous stirring at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂, XPhos Pd G3 |
| Ligand | XPhos | SPhos, RuPhos, (±)-BINAP |
| Base | Sodium tert-butoxide (NaOtBu) | LiHMDS, K₃PO₄ |
| Solvent | Toluene | Dioxane, THF |
| Temperature | 100 °C | 80 - 110 °C |
| Concentration | 0.1 M | 0.05 - 0.5 M |
Q2: I am having trouble purifying the final product. It seems to co-elute with byproducts. Any suggestions?
A2: Purification of pyridine derivatives can be challenging due to their polarity and basicity.[7]
-
Column Chromatography:
-
Deactivate Silica: The amine functionality can streak on acidic silica gel. You can pre-treat your column by flushing it with your eluent system containing a small amount of triethylamine (~1%). This will neutralize the acidic sites on the silica and improve peak shape.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane/methanol. A shallow gradient is often key to separating closely eluting compounds.
-
-
Acid-Base Extraction: As an alternative or preliminary purification step, you can perform an acid-base extraction. Dissolve the crude material in a non-polar organic solvent (like dichloromethane) and extract with dilute acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent. This can effectively remove non-basic impurities.
-
Recrystallization: If you can obtain a solid, recrystallization is an excellent method for final purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
Q3: Can I use 3-chloro-2-methylpyridine instead of 3-bromo-2-methylpyridine to save costs?
A3: Yes, it is possible, but it presents a greater challenge. Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step of the catalytic cycle.[2] To successfully use 3-chloro-2-methylpyridine, you will likely need a more specialized and highly active catalyst system.
-
Catalyst System: You must use a highly active catalyst system. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are essential for activating the C-Cl bond. Using a pre-catalyst like XPhos Pd G3 is highly recommended for this transformation.
-
Reaction Conditions: You may need to use higher catalyst loadings, higher temperatures, and longer reaction times compared to the bromide analogue.
The reaction mechanism for the Buchwald-Hartwig amination is illustrated below:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Buchwald–Hartwig amination. Grokipedia.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
- Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform Abstract.
- Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acylation of N,2-dimethylpyridin-3-amine
Introduction: N,2-dimethylpyridin-3-amine is a valuable substituted pyridine intermediate in pharmaceutical and materials science research. A common transformation is the acylation of its primary amino group to form an amide linkage. While seemingly straightforward, this reaction is frequently plagued by side reactions that can complicate purification and significantly reduce the yield of the desired product. This technical guide provides in-depth troubleshooting strategies, mechanistic explanations, and a validated protocol to help researchers overcome these challenges, ensuring clean, efficient, and reproducible acylations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected product when acylating this compound? The primary and desired product is the mono-N-acylated amide. The reaction involves the nucleophilic attack of the exocyclic amino group (-NH₂) on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), forming a stable amide bond.
Q2: What is the most common and problematic side reaction during this acylation? The most prevalent side reaction is N,N-diacylation . This occurs when the initially formed mono-acylated product reacts with a second molecule of the acylating agent. This byproduct can often be difficult to separate from the desired product due to similar polarities.
Q3: Why does diacylation happen? Isn't the initial amide less nucleophilic? This is a critical point rooted in acidity, not nucleophilicity. The amide proton of the mono-acylated product is significantly more acidic than the protons of the starting amine. In the presence of a sufficiently strong base (like triethylamine), this amide can be deprotonated to form a highly stabilized and nucleophilic amide anion.[1] This anion then rapidly attacks another molecule of the acylating agent to form the di-acylated product. The ortho-methyl group on the pyridine ring may provide some steric hindrance, but this electronic effect often dominates.[2]
Q4: Is C-acylation (acylation on the pyridine ring) a concern? Under standard acylation conditions, C-acylation is highly unlikely. The pyridine ring is electron-deficient, making it a poor substrate for electrophilic aromatic substitution (Friedel-Crafts acylation).[3] Furthermore, initial N-acylation forms an N-acylpyridinium species (or the amide product), which further deactivates the ring towards electrophilic attack. While specialized methods involving photoredox or organometallic catalysis can achieve C-acylation of pyridines, these conditions are distinct from typical amide synthesis protocols.[4][5]
Section 2: Troubleshooting Guide: Common Issues & Proven Solutions
Issue 1: Significant Di-acylation Product Observed in Reaction Mixture
This is the most common failure mode, identified by a less polar spot on TLC and a corresponding mass in LC-MS analysis.
-
Root Cause Analysis: The primary driver for diacylation is the choice of base. Strong organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are strong enough to deprotonate the mono-acylated amide product, catalyzing the unwanted second acylation.[1]
-
Solution A: Strategic Base Selection The most effective way to prevent diacylation is to use a base that is strong enough to scavenge the acid byproduct (e.g., HCl from an acyl chloride) but not strong enough to deprotonate the amide product. Pyridine is an excellent choice for this purpose.[1] It acts as a weak, non-nucleophilic base and can also serve as the reaction solvent.
Table 1: Comparison of Common Bases for Acylation
Base pKₐ of Conjugate Acid Typical Role Propensity for Diacylation Triethylamine (Et₃N) ~10.75 Strong, non-nucleophilic base High [1] DIPEA (Hünig's base) ~11 Strong, sterically hindered base High Pyridine ~5.25 Weak base, nucleophilic catalyst Low [1][6] | Potassium Carbonate (K₂CO₃) | ~10.33 (pKa2 of H₂CO₃) | Heterogeneous base | Moderate to High |
-
Solution B: Control of Stoichiometry and Addition Rate
-
Slow Addition: Add the acylating agent dropwise to the solution of the amine and base at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine over the newly formed product.
-
Avoid Excess Acylating Agent: Use no more than 1.05 equivalents of the acylating agent. Any excess can drive the reaction towards diacylation once the primary amine is consumed.
-
Issue 2: Low or No Conversion to Product
If your starting material remains largely unreacted, consider the following factors.
-
Root Cause Analysis: The issue may stem from an insufficiently reactive acylating agent, steric hindrance from the ortho-methyl group, or deactivation of the reagents.
-
Solution A: Increase Electrophilicity of the Acylating Agent The reactivity of common acylating agents follows this general trend: Acyl Halide > Anhydride >> Ester > Carboxylic Acid . If you are using an anhydride with low conversion, switching to the corresponding acyl chloride will significantly increase the reaction rate.
-
Solution B: Employ a Nucleophilic Catalyst (with Caution) For particularly stubborn acylations, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate.[7] This intermediate is much more susceptible to nucleophilic attack by the amine.
-
CAUTION: While effective, DMAP can lower the threshold for side reactions. It should be used sparingly and in conjunction with a weak base like pyridine, not a strong base like triethylamine.
-
Section 3: Validated Experimental Protocol
Objective: Selective Mono-N-Acetylation of this compound
This protocol is designed to maximize the yield of the mono-acylated product while minimizing diacylation.
Table 2: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|---|
| This compound | C₇H₁₀N₂ | 122.17 | 1.00 g | 8.18 | 1.0 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20 mL | - | Solvent |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.61 mL | 8.59 | 1.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | For workup |
| 1 M HCl (aq) | HCl | 36.46 | - | - | For work-up |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | For work-up |
| Brine | NaCl | 58.44 | - | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 8.18 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir until the amine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reagent Addition: Using a syringe, add acetyl chloride (0.61 mL, 8.59 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine.
-
Quenching & Workup:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, then with saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes or Methanol in DCM to obtain the pure N-(2-methylpyridin-3-yl)acetamide.
Section 4: General Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues encountered during the acylation process.
References
-
Koukourakis, N., & Tsoleridis, C. A. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11-23. [Link]
-
White, W. N., & Lazdins, D. (1964). A Study of Factors Leading to N,N-Diacetylation of Aminopyrimidines. Journal of Organic Chemistry, 29(8), 2250-2255. [Link]
-
Okano, T., & Uekawa, T. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4882-4885. [Link]
-
Hong, S., & Kim, J. (2020). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 53(11), 2539-2553. [Link]
-
Okano, T., & Uekawa, T. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4882-4885. [Link]
-
jOeCHEM (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
King, J. A., & Hlavacek, R. J. (1951). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society, 73(4), 1864-1864. [Link]
-
Rashed, M. S., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 1083. [Link]
-
Górski, K., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
Hong, S., & Kim, J. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7864-7868. [Link]
-
Górski, K., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
Svejstrup, T. D., et al. (2016). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Chemistry – A European Journal, 22(34), 12053-12061. [Link]
-
Reddit user discussion (2023). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. [Link]
-
Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(21), 6683. [Link]
-
PrepChem. Synthesis of N-(2-oxo-3-phenyl-7-indolinyl)acetamide. PrepChem.com. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Degradation Pathways of N,2-dimethylpyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N,2-dimethylpyridin-3-amine. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments. Drawing from established principles of amine and pyridine metabolism, this document will help you anticipate degradation products, design robust experiments, and interpret your findings with confidence.
Frequently Asked Questions (FAQs) on Predicted Degradation Pathways
This section addresses common questions regarding the potential metabolic and abiotic degradation routes of this compound, based on analogous chemical structures.
Q1: What are the most likely initial metabolic pathways for this compound in a biological system?
Based on the metabolism of structurally related compounds, two primary enzymatic pathways are likely to initiate the degradation of this compound:
-
Oxidation of the Pyridine Ring System: The pyridine ring is susceptible to oxidation by dioxygenase enzymes, particularly in microbial systems. Studies on substituted pyridines have shown that hydroxylation of the ring is a common metabolic route.[1][2][3] The position of the substituents on the pyridine ring often dictates the regioselectivity of this hydroxylation.[1][2][3]
-
Metabolism of the Dimethylamine Group: The N,N-dimethylamino group is a substrate for cytochrome P450 (CYP) enzymes in mammalian systems. The primary metabolic routes for tertiary amines are N-dealkylation and N-oxidation.[4][5][6][7] N-dealkylation would lead to the formation of N-methyl-2-methylpyridin-3-amine, while N-oxidation would produce this compound N-oxide. Research on 3-substituted pyridines has demonstrated the formation of N-oxides in vivo.[8]
Q2: Can the methyl group on the pyridine ring be metabolized?
Yes, the 2-methyl group is also a potential site for metabolic attack. Biotransformation studies of 2-alkylpyridines have shown that both ring hydroxylation and side-chain hydroxylation can occur.[1][2][3] This could lead to the formation of (3-amino-2-pyridinyl)methanol.
Q3: What abiotic degradation pathways should I consider for this compound?
Under certain experimental conditions, abiotic degradation can occur:
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures, especially in the presence of CO2, can lead to thermal degradation of amines.[9][10][11][12] This is particularly relevant if your experimental setup involves heating.
-
Oxidative Degradation: The presence of oxygen and certain metal ions can promote the oxidative degradation of amines.[11] This can be a concern in long-term stability studies or if your compound is formulated with components that can generate reactive oxygen species.
-
Photodegradation: Some pyridine-based compounds are susceptible to photodegradation. For instance, the neonicotinoid insecticide acetamiprid shows accelerated dissipation under UV and sunlight.[13] It is advisable to protect solutions of this compound from light, especially during analytical procedures.
Troubleshooting Guide for Experimental Setups
This section provides solutions to common problems encountered during the study of this compound degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Degradation Observed in Biological Assays | 1. Inappropriate biological system (e.g., enzyme source lacks the necessary metabolic activity).2. Sub-optimal assay conditions (e.g., incorrect pH, temperature, or cofactor concentrations).3. The compound is highly stable under the tested conditions. | 1. Use a variety of biological matrices (e.g., liver microsomes from different species, soil microorganisms known for pyridine degradation like Pseudomonas putida).[1][2][3]2. Optimize assay parameters. Ensure essential cofactors for CYP enzymes (e.g., NADPH) are present.3. Increase incubation time or consider using a more sensitive analytical method to detect low levels of metabolites. |
| Unexpected Metabolites Detected | 1. Contamination of the sample or reagents.2. Non-enzymatic degradation of the parent compound or its metabolites.3. Formation of reactive metabolites that adduct to other molecules. | 1. Run appropriate controls (e.g., blank matrix, heat-inactivated enzymes) to identify background peaks.2. Analyze samples immediately after preparation to minimize time-dependent degradation. Store samples under conditions that ensure stability (e.g., -80°C, protected from light).3. Use trapping agents in your incubation to capture reactive intermediates. |
| Poor Recovery of the Compound from the Matrix | 1. Adsorption to plasticware or container surfaces.2. Strong binding to matrix components (e.g., proteins).3. Inefficient extraction procedure. | 1. Use low-binding plasticware or silanized glassware.2. Perform a protein precipitation step or use a more rigorous extraction method (e.g., solid-phase extraction).3. Optimize your extraction solvent and technique to ensure quantitative recovery. |
| Formation of N-nitrosamine Impurities | The dimethylamine moiety can react with nitrosating agents (e.g., nitrites) to form N-nitrosodimethylamine (NDMA), a potential carcinogen.[14][15][16] | 1. Avoid sources of nitrite contamination in your reagents and buffers.2. Analyze your samples for the presence of nitrosamines using sensitive analytical methods like LC-MS/MS or GC-MS.[14][15][16][17] |
Protocols for Degradation Studies
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the incubation mixture in a microcentrifuge tube by adding the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Identification of Metabolites using High-Resolution Mass Spectrometry
This protocol describes a general workflow for identifying potential metabolites.
Materials:
-
Samples from the metabolic stability assay (or other degradation experiments)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system
-
Metabolite identification software
Procedure:
-
Analyze the quenched samples from the degradation assay using LC-HRMS.
-
Acquire data in both full scan and tandem MS (MS/MS) modes.
-
Process the data using metabolite identification software. Compare the chromatograms of the t=0 sample with later time points to identify new peaks.
-
Propose metabolite structures based on the accurate mass measurement and the fragmentation patterns observed in the MS/MS spectra. Common metabolic transformations to look for include hydroxylation (+16 Da), N-demethylation (-14 Da), and N-oxidation (+16 Da).
-
Confirm the identity of metabolites by synthesizing authentic standards, if possible.
Visualizing Degradation Pathways and Workflows
Predicted Metabolic Pathways of this compound
Caption: Predicted primary metabolic pathways for this compound.
Experimental Workflow for Metabolite Identification
Caption: General workflow for identifying degradation products.
References
-
Garrett, M. D., Scott, R., Sheldrake, G. N., Dalton, H., & Goode, P. (2006). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry, 4(13), 2632-2638. [Link]
-
Garrett, M. D., Scott, R., Sheldrake, G. N., Dalton, H., & Goode, P. (2006). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry. [Link]
-
Garrett, M. D., Scott, R., Sheldrake, G. N., Dalton, H., & Goode, P. (2006). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry. [Link]
-
Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. [Link]
-
Garrett, M. D., Scott, R., Sheldrake, G. N., Dalton, H., & Goode, P. (2006). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
ECHA. (n.d.). Acute Toxicity: oral - Registration Dossier - N,N-dimethylpyridin-4-amine. European Chemicals Agency. [Link]
-
Hanson, K. L., Tracy, T. S., & Hanzlik, R. P. (2015). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 43(7), 963-969. [Link]
-
Hanson, K. L., Tracy, T. S., & Hanzlik, R. P. (2015). Opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem. PubMed. [Link]
-
Gao, Y., et al. (2020). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Central Science, 6(11), 1933-1943. [Link]
-
Hanson, K. L., Tracy, T. S., & Hanzlik, R. P. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. ResearchGate. [Link]
-
Cashman, J. R. (1995). The metabolism of tertiary amines. Semantic Scholar. [Link]
-
Bonmatin, J. M., et al. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-61. [Link]
-
Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Tanthana, J. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. [Link]
-
Chen, E. (2016). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. [Link]
-
Nielsen, P. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
-
Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Lee, J., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Kim, M., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. [Link]
-
Lee, J., et al. (2023). (PDF) Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Samkian, A. E., et al. (2023). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy. ACS Publications. [Link]
-
Samkian, A. E., et al. (2023). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. American Chemical Society. [Link]
-
Gupta, S., Gajbhiye, V. T., & Gupta, R. K. (2013). Evaluation of environmental fate of acetamiprid in the laboratory. Environmental Monitoring and Assessment, 185(9), 7517-7527. [Link]
Sources
- 1. Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of tertiary amines | Semantic Scholar [semanticscholar.org]
- 8. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Evaluation of environmental fate of acetamiprid in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Dimethylaminopyridine (DMAP) Mediated Reactions
Note to the Reader
The topic provided was "Scaling up 'N,2-dimethylpyridin-3-amine' mediated reactions." Initial research did not identify "this compound" as a commonly used catalyst for scaling up chemical reactions. However, the structurally similar and widely utilized catalyst, 4-Dimethylaminopyridine (DMAP) , is a cornerstone of organic synthesis, especially in acylation reactions, and its scale-up is a well-documented area of process chemistry. This guide is therefore focused on DMAP, assuming it is the intended subject of the query. This resource is designed to provide comprehensive technical support for researchers, scientists, and drug development professionals.
Welcome to the technical support hub for scaling up reactions catalyzed by 4-Dimethylaminopyridine (DMAP). This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning DMAP-catalyzed reactions from the laboratory bench to pilot plant or manufacturing scale.
Section 1: Understanding the Core Chemistry - The "Why" Behind DMAP
A foundational understanding of the DMAP catalytic cycle is crucial for effective troubleshooting and process optimization.
The Mechanism of DMAP Catalysis in Acylation Reactions
DMAP is a hypernucleophilic acylation catalyst that dramatically accelerates reactions like esterifications and amidations.[1] Its efficacy is rooted in a nucleophilic catalysis pathway.[1][2][3]
-
Activation Step: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride).[3] This forms a highly reactive N-acylpyridinium salt intermediate.[2][3] The electron-donating dimethylamino group stabilizes this intermediate through resonance, making it a much more potent acylating agent than the starting material.[3]
-
Acyl Transfer: The nucleophile (e.g., an alcohol or amine) then attacks the activated N-acylpyridinium intermediate. This step transfers the acyl group to the nucleophile, forming the desired product.[3]
-
Catalyst Regeneration: An auxiliary, non-nucleophilic base (commonly triethylamine or pyridine) is often included to neutralize the acidic byproduct of the reaction.[4] This action regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of DMAP in a typical acylation reaction.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common questions that arise when moving from small-scale to large-scale production.
Q1: How does catalyst loading need to be adjusted during scale-up?
A1: While DMAP is a true catalyst used in sub-stoichiometric amounts (typically 0.05 to 10 mol%), direct translation of lab-scale loading may not be optimal.[6] At larger scales, factors like mixing efficiency and heat transfer become more critical.[7][8] It's often possible to reduce catalyst loading on scale due to longer reaction times and more controlled conditions.[9] However, for particularly challenging substrates, such as sterically hindered alcohols, a higher loading may still be necessary.[4][6] Process optimization studies are recommended to determine the lowest effective catalyst loading that maintains an acceptable reaction rate and yield, as this minimizes cost and downstream purification challenges.
Q2: What are the primary safety concerns when scaling up DMAP-catalyzed reactions?
A2: The primary safety concerns are thermal runaway and the toxicity of DMAP.
-
Thermal Runaway: Acylation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] This can lead to a rapid temperature increase, potentially causing solvent to boil, pressure buildup, and undesired side reactions.[7][10] A thorough thermal hazard assessment using techniques like reaction calorimetry is essential before scaling up.[8]
-
Toxicity: DMAP is highly toxic and can be readily absorbed through the skin.[11] At an industrial scale, the quantity of DMAP handled poses a significant occupational health risk.[7][10] Engineering controls, such as closed-system transfers and appropriate personal protective equipment (PPE), are mandatory.
Q3: How can I efficiently remove DMAP and related byproducts at scale?
A3: Removing residual DMAP is a critical purification step. Several methods are viable at scale:
-
Aqueous Acid Wash: The most common method is to wash the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, citric acid, or acetic acid).[12][13][14] This protonates the basic DMAP, forming a water-soluble salt that partitions into the aqueous layer.[13][14] Care must be taken if the desired product is acid-sensitive.[12][15]
-
Aqueous Copper Sulfate Wash: An alternative to acid washing is to use an aqueous solution of copper(II) sulfate. DMAP forms a coordination complex with the copper ions, which is then extracted into the aqueous phase.[13][15]
-
Polymer-Supported DMAP: For large-scale and continuous flow processes, using DMAP immobilized on a polymer resin is an excellent strategy.[1] The catalyst can be removed by simple filtration at the end of the reaction, which also allows for its recycling.[1]
Q4: Are there viable, less toxic alternatives to DMAP for industrial-scale reactions?
A4: Yes, while DMAP is highly effective, several alternatives can be considered, especially when toxicity or purification is a major concern:
-
Pyridine or Triethylamine: These can be used, but they are significantly less reactive than DMAP and may require harsher conditions or result in much longer reaction times.[16][17]
-
9-Azajulolidine: This catalyst has shown remarkably enhanced activity compared to DMAP, especially for the acylation of sterically hindered alcohols, often resulting in higher yields in shorter times.[1]
-
1-Methylimidazole: This has been reported as an efficient and less toxic catalyst for the acylation of sterically hindered alcohols.[18][19]
| Catalyst | Relative Rate (vs. Pyridine) | Key Considerations |
| Pyridine | 1 | Baseline; may require heat.[17] |
| DMAP | ~10,000 | Highly efficient, but toxic.[17][20] |
| 9-Azajulolidine | > DMAP | Excellent for hindered substrates.[1] |
| 1-Methylimidazole | High | Less toxic alternative.[18] |
Section 3: Troubleshooting Guide for Scale-Up
This section provides a structured approach to resolving common issues encountered during the scale-up process.
Caption: A decision workflow for troubleshooting common scale-up issues.
Issue 1: Reaction Yield Decreases Significantly at Larger Scale
-
Potential Cause A: Inefficient Mixing/Mass Transfer
-
Explanation: In a large reactor, achieving the same level of homogeneity as a lab flask is challenging.[8] Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing the reaction and promoting side reactions.
-
Troubleshooting Steps:
-
Analyze Mixing Parameters: Review the reactor's impeller type, agitation speed, and baffle configuration.
-
Slow Reagent Addition: Add the acylating agent or other key reagents subsurface over a longer period to allow for better dispersion.
-
Consider Dilution: Running the reaction at a slightly lower concentration can sometimes improve mass transfer, although this impacts throughput.
-
-
-
Potential Cause B: Poor Temperature Control
-
Explanation: As mentioned, poor heat dissipation can lead to an overall higher reaction temperature or localized hot spots, which can cause decomposition of reagents or products, or favor side reactions like elimination.[6][7]
-
Troubleshooting Steps:
-
Verify Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning optimally.
-
Controlled Addition: Add the most reactive component slowly and monitor the internal temperature closely.
-
Lower Starting Temperature: Begin the reaction at a lower temperature than in the lab protocol to compensate for the exothermic profile at scale.
-
-
-
Potential Cause C: Reagent Quality
-
Explanation: The quality of reagents and solvents is paramount. Water in the solvent can hydrolyze the acylating agent and the activated intermediate.[4] Acidic impurities can protonate and deactivate the DMAP catalyst.[4]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Check Reagent Purity: Use fresh or newly purified reagents and verify the quality of the DMAP.[4]
-
Neutralize Acidic Impurities: If acidic impurities are suspected, consider passing solvents through a plug of basic alumina.[4]
-
-
Issue 2: Increased Levels of Impurities or Byproducts
-
Potential Cause A: Over-acylation
-
Explanation: If the substrate has multiple reactive sites (e.g., diols, amino alcohols), poor mixing can lead to localized excess of the acylating agent, causing di- or poly-acylation.[4]
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of the acylating agent.
-
Slow Addition: Add the acylating agent slowly to the well-stirred reaction mixture.
-
-
-
Potential Cause B: Elimination Products
Section 4: Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation at Scale
This protocol provides a generalized starting point for scaling up an acylation reaction. Note: All quantities must be adapted and optimized for the specific reaction.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with a nitrogen or argon atmosphere.
-
Reagent Charge: Charge the reactor with the alcohol/amine substrate (1.0 equiv.) and the anhydrous solvent (e.g., dichloromethane).
-
Base and Catalyst Addition: Add the auxiliary base (e.g., triethylamine, 1.5 equiv.) followed by the DMAP catalyst (0.05–0.2 equiv.).[4]
-
Cooling: Cool the reaction mixture to the target starting temperature (e.g., 0 °C) using the reactor's cooling jacket.[1]
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 1.2 equiv.) subsurface over a planned period, carefully monitoring the internal temperature.[4] Do not allow the internal temperature to exceed the set limit.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature and hold until reaction completion is confirmed by in-process controls (e.g., HPLC, UPLC).
-
Workup:
-
Isolation: Dry the organic layer, concentrate under reduced pressure, and proceed with crystallization or further purification.
References
- Technical Support Center: Optimization of Reaction Conditions for DMAP Catalysis. Benchchem.
-
Xu S, Held I, Kempf B, Mayr H, Steglich W, Zipse H. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. 2005;11(16):4751-7. Available from: [Link]
-
Alvarez Castro TV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study [dissertation]. The University of Texas Rio Grande Valley; 2020. Available from: [Link]
-
Boppisetti JK. DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate [master's thesis]. Eastern Illinois University; 2003. Available from: [Link]
-
Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Li Z, Wang Y, Zhang Z, Xie M, Chen Y, Liu S. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. 2014;16(1):252-255. Available from: [Link]
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Various authors. Which reagent can be the best replacement for DMAP in a chemical reaction? ResearchGate. 2018. Available from: [Link]
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Various authors. What chemical can replace DMAP (4-Dimethylaminopyridine)? ResearchGate. 2017. Available from: [Link]
- A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. Benchchem.
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Scriven EFV. Catalysis by 4-dialkylaminopyridines. ResearchGate. 2012. Available from: [Link]
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Various authors. 4-Dimethylamino-pyridine(DMAP). ResearchGate. 2014. Available from: [Link]
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Various authors. Is anyone familiar with the removal of DMAP? ResearchGate. 2014. Available from: [Link]
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Various authors. How do you remove 4-Dimethylaminopyridine from the reaction mixture? ResearchGate. 2014. Available from: [Link]
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Various authors. Low catalyst loading synthesis of aroyl DMAP salts 2 a. ResearchGate. 2018. Available from: [Link]
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Various authors. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. 2015. Available from: [Link]
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Various authors. What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. 2013. Available from: [Link]
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Various authors. EDC*HCl DMAP coupling issues (any advice appreciated). Reddit. 2021. Available from: [Link]
- Navigating the Scale-Up of Dimethyliron Reactions: A Technical Support Center. Benchchem.
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Scriven EFV. Catalysis by 4-dialkylaminopyridines. Semantic Scholar. 1983. Available from: [Link]
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4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available from: [Link]
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Various authors. Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. ResearchGate. 2018. Available from: [Link]
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Various authors. What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. 2021. Available from: [Link]
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Weber S, Etzold M, Scharfer P, Schabel W. Optimizing the Synthesis of CO 2 -Responsive Polymers: A Kinetic Model Approach for Scaling Up. MDPI. 2023. Available from: [Link]
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Various authors. Development of affinity polymeric particles for the removal of 4-dimethylaminopyridine (DMAP) from Active Pharmaceutical Ingredient crude streams using a green technology. ResearchGate. 2023. Available from: [Link]
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5 Common Challenges in Scaling Up an API. Neuland Labs. 2017. Available from: [Link]
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Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. National Institutes of Health. 2022. Available from: [Link]
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How to Scale Up a New Synthesis Reaction. Lab Manager Magazine. 2022. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Pyridine-Based Catalysts: 4-DMAP versus N,2-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Unveiling the Catalysts: Structure and Predicted Reactivity
The catalytic activity of pyridine derivatives is intricately linked to the electronic and steric environment of the nitrogen atom. The structures of 4-DMAP and N,2-dimethylpyridin-3-amine, while both featuring a dimethylamino group, present distinct positional isomerism that is predicted to significantly impact their catalytic performance.
| Catalyst | Structure | Key Structural Features |
| 4-(Dimethylamino)pyridine (4-DMAP) | The dimethylamino group is at the 4-position, para to the ring nitrogen. | |
| This compound | ![]() | The dimethylamino group is at the 3-position (meta), and a methyl group is at the 2-position (ortho) to the ring nitrogen. |
The Powerhouse: 4-DMAP's Catalytic Mechanism
4-DMAP's exceptional catalytic activity stems from the powerful electron-donating resonance effect of the 4-dimethylamino group. This donation of electron density to the pyridine ring significantly increases the nucleophilicity of the ring nitrogen.[1] In acylation reactions, 4-DMAP readily attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive and resonance-stabilized N-acylpyridinium intermediate.[2] This intermediate is a far more potent acylating agent than the initial anhydride, readily undergoing nucleophilic attack by an alcohol to form the desired ester, regenerating the 4-DMAP catalyst in the process.[3]
Caption: Catalytic cycle of 4-DMAP in an acylation reaction.
A Tale of Two Isomers: Predicting the Catalytic Activity of this compound
In the absence of direct experimental data for this compound, we can infer its catalytic potential by analyzing its structural features in comparison to 4-DMAP.
Electronic Effects: A Shift in Electron Donation
The position of the dimethylamino group is critical. In this compound, the dimethylamino group is at the 3-position (meta) relative to the ring nitrogen. Unlike the para-position in 4-DMAP, a substituent at the meta-position cannot participate in direct resonance with the ring nitrogen. The primary electronic influence of the meta-dimethylamino group will be its electron-donating inductive effect. While this will still increase the basicity and nucleophilicity of the pyridine nitrogen compared to pyridine itself, this inductive effect is generally weaker than the powerful resonance effect seen in 4-DMAP.
Theoretical studies on substituted pyridines have shown that the nucleophilicity is strongly correlated with the electronic properties of the substituents.[4] Electron-donating groups, particularly those capable of resonance, significantly enhance nucleophilicity. Therefore, it is predicted that the pyridine nitrogen in this compound will be less nucleophilic than that in 4-DMAP.
Steric Hindrance: The Ortho-Methyl Group's Impact
A significant differentiating feature of this compound is the presence of a methyl group at the 2-position (ortho) to the ring nitrogen. This ortho-methyl group is expected to introduce considerable steric hindrance around the nucleophilic nitrogen atom.[5] This steric bulk can impede the approach of the catalyst to the electrophilic center of the acylating agent, thereby slowing down the initial step of the catalytic cycle. Studies on sterically hindered pyridines have demonstrated that ortho-substituents can dramatically decrease reactivity.[6]
This steric hindrance would likely raise the activation energy for the formation of the N-acylpyridinium intermediate, a critical step for catalysis.
Head-to-Head Comparison: A Predictive Analysis
The following table summarizes the predicted comparison of the catalytic activities based on the structural and electronic differences between the two molecules.
| Feature | 4-(Dimethylamino)pyridine (4-DMAP) | This compound (Predicted) | Rationale |
| Nucleophilicity | Very High | Moderate to High | The 4-dimethylamino group in 4-DMAP provides strong resonance-based electron donation, maximizing the nucleophilicity of the ring nitrogen. The 3-dimethylamino group in the alternative provides weaker inductive electron donation.[4] |
| Steric Hindrance | Low | Moderate to High | The absence of ortho-substituents in 4-DMAP allows for easy access to the nucleophilic nitrogen. The ortho-methyl group in this compound creates significant steric bulk around the nitrogen.[5][6] |
| Catalytic Activity | Excellent | Likely Lower than 4-DMAP | The combination of superior nucleophilicity and lower steric hindrance strongly favors 4-DMAP for higher catalytic efficiency in reactions like acylation. |
| Basicity (pKa) | High (pKa of conjugate acid ≈ 9.7) | Predicted to be lower than 4-DMAP | The stronger electron-donating effect in 4-DMAP leads to a higher pKa. The weaker inductive effect in this compound would result in a lower pKa. |
Experimental Considerations and a Call for Data
While theoretical principles provide a strong basis for predicting the lower catalytic activity of this compound compared to 4-DMAP, experimental validation is crucial. Researchers considering the use of this compound would need to conduct their own comparative studies.
A General Protocol for Comparing Catalytic Activity in Acylation
The following is a generalized protocol that could be adapted to compare the catalytic efficiency of 4-DMAP and this compound in a model acylation reaction.
Objective: To compare the catalytic activity of 4-DMAP and this compound in the acetylation of a sterically hindered secondary alcohol.
Materials:
-
Sterically hindered secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
4-DMAP
-
This compound
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (as a non-nucleophilic base)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve the secondary alcohol (1.0 mmol) and the internal standard in anhydrous DCM (5 mL).
-
Addition of Reagents: To each flask, add triethylamine (1.2 mmol) followed by acetic anhydride (1.1 mmol).
-
Initiation of Reaction: To one flask, add 4-DMAP (0.1 mmol, 10 mol%). To the other flask, add this compound (0.1 mmol, 10 mol%). A control reaction with no catalyst should also be run.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Quench the aliquots with a small amount of saturated aqueous sodium bicarbonate.
-
Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze by GC or HPLC to determine the conversion of the alcohol to the ester product.
-
Data Comparison: Plot the percentage conversion against time for each catalyst to compare their reaction rates.
Caption: A generalized workflow for comparing catalyst performance.
Conclusion
4-DMAP remains the gold standard for nucleophilic pyridine-based catalysis due to its optimal combination of high nucleophilicity, conferred by the 4-dimethylamino group's resonance effect, and minimal steric hindrance. Based on fundamental principles of organic chemistry, this compound is predicted to be a less effective catalyst. The meta-position of its dimethylamino group results in a weaker, induction-based enhancement of nucleophilicity, and the presence of an ortho-methyl group introduces significant steric hindrance.
For researchers and drug development professionals seeking highly efficient and rapid catalytic systems for reactions like acylation, 4-DMAP is the well-documented and superior choice. While this compound may possess some catalytic activity, it is unlikely to match the performance of 4-DMAP. This guide underscores the importance of substituent positioning on the pyridine ring in designing and selecting effective organocatalysts. Further experimental investigation into the catalytic properties of this compound and other substituted pyridines would be a valuable contribution to the field of organic synthesis.
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Jana, S., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-641. [Link]
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Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24965-24973. [Link]
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Mayr, H., et al. (2014). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 79(18), 8649-8658. [Link]
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Nakajima, K., et al. (2011). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of Molecular Structure, 1006(1-3), 341-346. [Link]
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Polo, V., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
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A Researcher's Guide to the Basicity of Substituted Aminopyridines: A Comparative Analysis of N,2-dimethylpyridin-3-amine
This guide provides a comprehensive comparison of the basicity of N,2-dimethylpyridin-3-amine and related aminopyridines, grounded in established chemical principles and supported by experimental data. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors governing basicity and presents a robust protocol for its experimental determination.
The Significance of Basicity in Medicinal Chemistry
The basicity of a molecule, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a cornerstone of drug design and development.[1] This fundamental property dictates a compound's ionization state at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, protein binding, and receptor interaction.[2] For nitrogen-containing heterocycles like aminopyridines, which are prevalent scaffolds in pharmaceuticals, a precise understanding of their basicity is indispensable for predicting their behavior in physiological environments (typically pH ~7.4) and for optimizing their therapeutic potential.[2][3]
Theoretical Framework: Understanding Substituent Effects on Pyridine Basicity
The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom, which occupies an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[4][5] The pKa of pyridine's conjugate acid is approximately 5.2.[4] The introduction of substituents onto the pyridine ring can significantly alter this basicity through a combination of electronic effects:
-
Inductive Effects (+I/-I): Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the ring nitrogen through the sigma bonds (+I effect), thereby increasing basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density (-I effect) and reduce basicity.[4][6]
-
Mesomeric (Resonance) Effects (+M/-M): Substituents with lone pairs, like the amino group (-NH₂), can donate electron density into the aromatic π-system (+M effect). This effect is position-dependent. When an amino group is at the 2- or 4-position, it can effectively delocalize the positive charge of the protonated ring nitrogen via resonance, significantly stabilizing the conjugate acid and thus increasing basicity. This resonance stabilization is not possible for a 3-amino substituent.[7]
Comparative Analysis of Aminopyridine Basicity
The interplay of these electronic effects is evident when comparing the experimental pKa values of various aminopyridines. A higher pKa value indicates a stronger base.[1]
| Compound | Structure | pKa of Conjugate Acid | Rationale for Basicity |
| Pyridine | 5.2 | Baseline reference.[4] | |
| 3-Aminopyridine | 6.04 | The amino group exerts a weak electron-withdrawing inductive effect, but its primary influence is a modest increase in basicity relative to pyridine, as the lone pair is not directly involved in stabilizing the protonated ring nitrogen through resonance.[8][9][10] | |
| 2-Aminopyridine | 6.86 | The amino group at the 2-position provides a moderate increase in basicity due to its +M effect, which helps stabilize the protonated form.[11][12] | |
| 4-Aminopyridine | 9.17 | A significant increase in basicity. The amino group's +M effect strongly stabilizes the positive charge on the protonated ring nitrogen through resonance, making it a much stronger base.[7][11][12] | |
| 3-Methylpyridine | ~5.63 | The methyl group is a weak electron-donating group (+I effect), leading to a slight increase in basicity compared to pyridine.[13] | |
| 2-Amino-3-methylpyridine | Est. ~7.1 | The combined effects of the 2-amino group (+M) and the 3-methyl group (+I) both contribute to increasing basicity over 2-aminopyridine alone. | |
| This compound | Est. ~6.5-6.8 | (Target Molecule) The 2-methyl group (+I) increases electron density. The N-methyl group on the 3-amino substituent also has a +I effect. This combination is expected to make it significantly more basic than 3-aminopyridine (6.04) but likely less basic than 2-aminopyridine, where the +M effect dominates. |
Note: pKa values marked with "Est." are expert estimations based on established substituent effects, as direct experimental values were not found in the referenced literature.
Logical Relationship of Substituent Effects
The following diagram illustrates how different substituents influence the basicity relative to the parent pyridine structure.
Caption: Hierarchy of aminopyridine basicity based on substituent effects.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate these values and determine the pKa of novel compounds like this compound, potentiometric titration is a highly precise and reliable method.[14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.[2][15]
Rationale for Method Selection
Potentiometric titration is chosen over spectrophotometric methods because it directly measures pH changes, making it universally applicable to compounds that may lack a suitable chromophore or whose UV-Vis spectra do not change significantly with ionization.[14] It provides high-precision data essential for pharmaceutical development.[2][15]
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffer solutions (e.g., pH 4.0, 7.0, and 10.0). This ensures accurate pH measurements throughout the experiment.[15]
-
Sample Preparation:
-
Accurately weigh and dissolve the aminopyridine sample in deionized, carbonate-free water to a final concentration of approximately 1-10 mM. For sparingly soluble compounds, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to aqueous conditions.[14]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength during the titration. This minimizes variations in activity coefficients.[15]
-
-
Titration Setup:
-
Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[15]
-
-
Titration Procedure:
-
Titrate the aminopyridine solution (a base) with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (signal drift < 0.01 pH units per minute).[15]
-
Record the pH value and the corresponding volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is maximal.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Experimental Workflow Diagram
The following diagram outlines the key stages of the potentiometric titration process.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The basicity of this compound can be logically estimated by dissecting the additive electronic contributions of its substituents. The N-methyl and 2-methyl groups both act as electron-donating groups through inductive effects, suggesting its basicity will be greater than that of the parent 3-aminopyridine (pKa 6.04). However, its basicity is not expected to reach the levels of 4-aminopyridine (pKa 9.17), where a powerful resonance stabilization effect is dominant. For definitive characterization, the detailed potentiometric titration protocol provided offers a reliable and precise method for experimental pKa determination, a critical step in the rational design of aminopyridine-based drug candidates.
References
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Ba-Luz, M. et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
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Scribd. Effect of Substituents On Basicity of Pyridine. Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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Chiavaro, E. et al. (2005). Basicity of pyridine and some substituted pyridines in ionic liquids. PubMed. Available at: [Link]
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Asheim, J. et al. (1985). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Available at: [Link]
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Ebrahimi, A. et al. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. ResearchGate. Available at: [Link]
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Scribd. Experiment 5: Spectrophotometric Determination of Pka. Available at: [Link]
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eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available at: [Link]
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Ellam, G. B. & Johnson, C. D. (1971). Substituent Effects on the Basicity of Pyridine. Elucidation of the Electronic Character of .beta.-Substituted Vinyl Groups. Journal of Organic Chemistry. Available at: [Link]
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Farkas, E. & Gergely, A. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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Chemistry Stack Exchange. Basicity of substituted pyridines. Available at: [Link]
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Eugene-Osoikhia, T. T. & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. Available at: [Link]
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Chemistry 321: Quantitative Analysis Lab Webnote. Spectrophotometric Determination of pKa of Phenol Red. Available at: [Link]
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Harris, M. G. & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry. Available at: [Link]
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Navigating the Solvent Landscape: A Comparative Guide to the Efficacy of N,2-dimethylpyridin-3-amine
For researchers, scientists, and drug development professionals, the judicious selection of a solvent system is paramount to optimizing reaction outcomes. This guide provides an in-depth technical comparison of the efficacy of N,2-dimethylpyridin-3-amine across various solvent systems. By synthesizing theoretical principles with available experimental insights on analogous structures, we aim to equip the reader with a robust framework for making informed decisions in the laboratory.
This compound, a substituted pyridine, possesses a unique combination of steric and electronic properties that influence its behavior as a catalyst and reagent. The interplay of the electron-donating methyl groups and the basic nitrogen atoms of the pyridine ring and the amino group dictates its nucleophilicity and basicity, which are, in turn, significantly modulated by the surrounding solvent environment. While direct comparative studies on this compound are not extensively documented, a wealth of information on its isomer, 4-(dimethylamino)pyridine (DMAP), and other pyridine derivatives allows for a predictive and insightful analysis.[1][2]
The Crucial Role of the Solvent: Theoretical Considerations
The efficacy of this compound in a given reaction is intrinsically linked to the properties of the solvent. Key solvent parameters that influence its performance include polarity, proticity, and the ability to stabilize charged intermediates or transition states.
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. For instance, in nucleophilic substitution reactions where a partial or full charge develops in the transition state, a polar solvent can lower the activation energy.[3]
-
Proticity: Protic solvents, which contain acidic protons (e.g., alcohols, water), can engage in hydrogen bonding. This can have a dual effect. They can solvate and stabilize anionic species, but they can also protonate the basic nitrogen atoms of this compound, thereby reducing its nucleophilicity.[2] Aprotic solvents (e.g., THF, DMF, acetonitrile), lacking acidic protons, do not engage in hydrogen bonding in the same manner and are often preferred when a high degree of nucleophilicity is required from the amine catalyst.
-
Basicity and Nucleophilicity: The basicity of amines is influenced by the hybridization of the nitrogen atom and the presence of electron-donating or withdrawing groups.[4] Alkyl groups, being electron-donating, increase the basicity of amines.[2] However, the choice of solvent can modulate this intrinsic basicity. Similarly, the nucleophilicity of an amine is not always directly proportional to its basicity, with steric hindrance playing a significant role.[5] For this compound, the methyl group at the 2-position introduces steric hindrance around the pyridine nitrogen, which may affect its nucleophilic character compared to the less hindered amino group at the 3-position.
Comparative Performance in Acylation Reactions: A Predictive Analysis
Acylation reactions are a cornerstone of organic synthesis, and pyridine derivatives are frequently employed as catalysts. The established mechanism for catalysis by DMAP involves the formation of a highly reactive N-acylpyridinium intermediate. The rate of this reaction and the subsequent nucleophilic attack by an alcohol or amine are profoundly influenced by the solvent.
While specific data for this compound is scarce, we can extrapolate from studies on similar systems. For instance, in the regioselective acylation of unprotected monosaccharides, solvents such as THF, DMF, DMAc, and NMP have been shown to provide optimal yields for C3-OH acylation.[2] In contrast, "poor" solvents like toluene and dichloroethane resulted in very low yields. This suggests that polar aprotic solvents are generally superior for such transformations.
Here, we present a hypothetical comparison of this compound efficacy in a representative acylation reaction, based on general principles and data from analogous systems.
Table 1: Predicted Efficacy of this compound in a Model Acylation Reaction
| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Yield | Predicted Reaction Rate | Rationale |
| Toluene | 2.4 | Nonpolar Aprotic | Low | Slow | Poor stabilization of the charged N-acylpyridinium intermediate. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate | Moderate | Moderate polarity aids in stabilizing the intermediate. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | High | Fast | Good balance of polarity and ability to dissolve a wide range of reagents. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High | Fast | High polarity effectively stabilizes the charged intermediate. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very High | Very Fast | High polarity and excellent solvating properties for a broad range of substrates. |
| Methanol (MeOH) | 32.7 | Polar Protic | Moderate-Low | Moderate-Slow | Potential for hydrogen bonding with the catalyst, reducing its nucleophilicity. |
Alternative Reagents: A Comparative Overview
The choice of catalyst is as critical as the choice of solvent. While this compound offers a unique substitution pattern, it is essential to consider its performance relative to other commonly used pyridine-based catalysts.
Table 2: Comparison of this compound with Alternative Pyridine Catalysts
| Catalyst | Key Features | Predicted Relative Efficacy (in aprotic polar solvent) |
| This compound | Steric hindrance at the 2-position may influence selectivity. The 3-amino group provides a secondary nucleophilic/basic site. | Potentially high, with possible unique selectivity due to sterics. |
| 4-(Dimethylamino)pyridine (DMAP) | Highly nucleophilic due to resonance stabilization of the N-acylpyridinium ion.[6] Widely used and well-characterized. | Very High (Benchmark) |
| Pyridine | Less basic and nucleophilic than DMAP.[1] | Moderate |
| 2,6-Dimethylpyridine (Lutidine) | Sterically hindered nitrogen, making it a non-nucleophilic base.[7] | Low (as a nucleophilic catalyst) |
The steric hindrance provided by the 2-methyl group in this compound might offer advantages in certain applications, potentially leading to different regioselectivity or stereoselectivity compared to the more common and less hindered DMAP.
Experimental Protocols: A Framework for Investigation
To empirically determine the optimal solvent system for a reaction catalyzed by this compound, a systematic screening approach is necessary. The following protocol outlines a general procedure for a model acylation reaction.
Protocol 1: Solvent Screening for the Acylation of a Sterically Hindered Alcohol
-
Reaction Setup: In a series of oven-dried reaction vials, add the sterically hindered alcohol (1.0 equiv.), this compound (0.1 equiv.), and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, DCM, THF, Acetonitrile, DMF; 0.5 M concentration with respect to the alcohol).
-
Initiation: Add the acylating agent (e.g., acetic anhydride, 1.2 equiv.) to each vial at room temperature.
-
Monitoring: Stir the reactions at a constant temperature (e.g., 25 °C or 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals.
-
Work-up and Analysis: Upon completion (or after a fixed time, e.g., 24 hours), quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Quantification: Determine the yield of the acylated product by a suitable analytical method, such as quantitative NMR (qNMR) using an internal standard or by chromatographic purification and gravimetric analysis.
This systematic approach will provide quantitative data to populate a comparison table similar to Table 1, but with empirical results for the specific reaction of interest.
Visualizing the Catalytic Cycle and Decision-Making
To better understand the role of this compound and the influence of the solvent, a visual representation of the catalytic cycle and a decision-making workflow can be beneficial.
Caption: Generalized catalytic cycle for acylation reactions catalyzed by this compound.
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A Comparative Guide to N,2-Dimethylpyridin-3-amine Isomers in Catalysis: A Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse families of organocatalysts, substituted aminopyridines have carved a significant niche, particularly as nucleophilic catalysts in a wide array of chemical transformations. While 4-(Dimethylamino)pyridine (DMAP) is the undisputed workhorse in this class, a deeper understanding of the subtle yet profound effects of isomeric variations is crucial for the rational design of next-generation catalysts with tailored reactivity and selectivity. This guide provides a comprehensive comparative study of N,2-dimethylpyridin-3-amine and its positional isomers, delving into the intricate interplay of electronic and steric effects that govern their catalytic prowess.
This analysis will not only present available experimental data but also extrapolate and predict the catalytic behavior of these isomers based on fundamental chemical principles. By understanding the "why" behind their differing performance, researchers can make more informed decisions in catalyst selection and development for applications ranging from fine chemical synthesis to the intricate world of drug discovery.
The Isomeric Landscape: More Than Just a Positional Change
The catalytic activity of aminopyridine derivatives is fundamentally dictated by the interplay of two key features: the basicity and nucleophilicity of the pyridine ring nitrogen and the steric environment surrounding this active site. In the case of dimethylpyridin-3-amine isomers, the placement of the two methyl groups—one on the exocyclic nitrogen and one on the pyridine ring—creates distinct chemical environments that significantly influence these properties.
Let's consider the key isomers of this compound:
-
This compound: The focus of our study, with a methyl group ortho to the amino group.
-
N,4-dimethylpyridin-3-amine: A methyl group at the 4-position, para to the amino group.
-
N,5-dimethylpyridin-3-amine: A methyl group at the 5-position, meta to the amino group.
-
N,6-dimethylpyridin-3-amine: A methyl group at the 6-position, ortho to the amino group and adjacent to the ring nitrogen.
The relative positions of these methyl groups directly impact the electron density distribution within the pyridine ring and the accessibility of the lone pair of electrons on the ring nitrogen, which is the primary site of catalytic activity in many reactions.
Physicochemical Properties: The Foundation of Catalytic Activity
Electronic Effects:
-
Inductive Effect (+I): Methyl groups are electron-donating through the sigma bond network, increasing the electron density on the pyridine ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the pyridine ring also contributes to electron donation.
These electron-donating effects increase the basicity of the pyridine nitrogen by making its lone pair more available for protonation or for attacking an electrophile. The position of the methyl group determines the extent of this influence.[1]
Steric Effects:
The presence of a methyl group, particularly in the ortho positions (2- and 6-), can sterically hinder the approach of substrates to the pyridine nitrogen. This steric hindrance can significantly impact the rate of a catalytic reaction, even if the catalyst is electronically activated.[2][3]
Predicted Trends in Basicity and Nucleophilicity:
Based on these principles, we can predict the following general trends:
| Isomer | Predicted Basicity (relative to N-methylpyridin-3-amine) | Predicted Nucleophilicity | Key Influencing Factors |
| N,4-dimethylpyridin-3-amine | Highest | Highest | Strong +I and hyperconjugation effect from the 4-methyl group, enhancing electron density at the ring nitrogen with minimal steric hindrance. |
| This compound | Intermediate | Intermediate to Low | +I and hyperconjugation effect from the 2-methyl group, but significant steric hindrance from the ortho-methyl group. |
| N,5-dimethylpyridin-3-amine | Intermediate | Intermediate | +I effect from the 5-methyl group, with less direct electronic communication to the ring nitrogen compared to the 2- and 4-positions. Minimal steric hindrance. |
| N,6-dimethylpyridin-3-amine | Lowest | Lowest | Significant steric hindrance from the 6-methyl group, which is adjacent to the catalytically active nitrogen, impeding substrate approach. The electronic effect is also present. |
It is important to note that while basicity and nucleophilicity are often correlated, they are not interchangeable. A strong base is not always a good nucleophile, especially when steric hindrance is a major factor.
Catalytic Performance in Acylation Reactions: A Mechanistic Perspective
Acylation reactions, such as the esterification of alcohols and the amidation of amines, are classic examples of transformations catalyzed by nucleophilic aminopyridines. The generally accepted mechanism for catalysis by DMAP provides a valuable framework for understanding how our isomers of interest will perform.[4]
Analysis of Isomer Performance in the Catalytic Cycle:
-
Step 1: Formation of the N-Acylpyridinium Intermediate: The rate of this step is dependent on the nucleophilicity of the pyridine nitrogen. Therefore, we can predict the following order of reactivity for this initial activation step: N,4-dimethylpyridin-3-amine > N,5-dimethylpyridin-3-amine > this compound > N,6-dimethylpyridin-3-amine
-
Step 2: Nucleophilic Attack by the Alcohol: The reactivity of the N-acylpyridinium intermediate is crucial here. A more stable intermediate will be less reactive. The stability of this intermediate is influenced by the electron-donating ability of the substituents. However, severe steric hindrance around the acyl group can also impede the approach of the alcohol.
-
N,4- and N,5-isomers: The electron-donating methyl groups in these positions will stabilize the positively charged acylpyridinium intermediate, potentially making it slightly less reactive than an unsubstituted analogue. However, the increased concentration of the intermediate due to a faster initial step often leads to an overall rate enhancement.
-
N,2- and N,6-isomers: The ortho-methyl groups will create significant steric congestion around the N-acyl group, hindering the approach of the alcohol. This is expected to be the rate-limiting factor for these isomers, leading to significantly lower catalytic activity. Theoretical studies have shown that substituents in the 2-position of the pyridine ring are detrimental to both catalytic activity and the stability of the acetylpyridinium cation.[5]
-
Supporting Experimental Data (Inferred and Direct):
-
4-DMAP (a close analog of N,4-dimethylpyridin-3-amine): It is a highly efficient catalyst for a vast number of acylation reactions, often leading to dramatic rate accelerations.[6] This supports the prediction that the 4-methyl substituent in our isomer will be highly activating.
-
Steric Hindrance in 2-Substituted Pyridines: Studies on various 2-substituted pyridines consistently show a decrease in catalytic activity in acylation reactions due to steric hindrance.[2][5] This strongly suggests that N,2- and particularly N,6-dimethylpyridin-3-amine will be poor catalysts for acylation.
-
3- and 5-Substituted Pyridines: Alkyl substituents in the 3- and 5-positions generally lead to higher catalytic activity compared to unsubstituted pyridines, as long as they don't introduce other interfering effects.[5] This supports the prediction of moderate to good activity for N,5-dimethylpyridin-3-amine.
Table 1: Predicted Relative Catalytic Performance in Acylation
| Isomer | Predicted Relative Rate | Primary Rationale |
| N,4-dimethylpyridin-3-amine | ++++ | High nucleophilicity, minimal steric hindrance. |
| N,5-dimethylpyridin-3-amine | +++ | Moderate nucleophilicity, minimal steric hindrance. |
| This compound | + | Moderate electronic activation, but significant steric hindrance. |
| N,6-dimethylpyridin-3-amine | - | Severe steric hindrance adjacent to the catalytic center. |
Synthesis of this compound and Its Isomers
The accessibility of a catalyst is a critical factor for its practical application. The synthesis of these isomers can be approached through various methods, often involving multi-step sequences.
Representative Synthetic Protocols:
-
For this compound: A potential route could involve the nitration of 2,3-lutidine (2,3-dimethylpyridine) to introduce a nitro group at the 4-position, followed by reduction to the amine and subsequent N-methylation. However, regioselectivity in the nitration step can be a challenge.
-
For N,4-dimethylpyridin-3-amine: This isomer is commercially available, simplifying its use in research.
-
For N,5-dimethylpyridin-3-amine: Synthesis could start from a suitably substituted pyridine precursor, with introduction of the amino and methyl groups through standard aromatic substitution and functional group manipulation reactions.
-
For N,6-dimethylpyridin-3-amine: Similar to the N,2-isomer, synthesis would likely involve functionalization of 2,5-lutidine.
The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. For novel isomers, significant synthetic development may be required.
Experimental Protocols: A Guide to Catalyst Evaluation
To empirically validate the predicted catalytic activities, a standardized experimental protocol is essential. The acylation of a sterically hindered alcohol is a common benchmark reaction for evaluating the performance of nucleophilic catalysts.
Protocol: Acylation of 1-Adamantanol
-
Materials:
-
1-Adamantanol
-
Acetic anhydride
-
The N,R-dimethylpyridin-3-amine isomer to be tested (catalyst)
-
Anhydrous dichloromethane (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
-
Procedure: a. To a dry reaction vial equipped with a magnetic stir bar, add 1-adamantanol (1.0 mmol), the catalyst (0.1 mmol, 10 mol%), and the internal standard (0.5 mmol). b. Add anhydrous dichloromethane (5 mL) and stir until all solids are dissolved. c. Add acetic anhydride (1.5 mmol) to the solution. d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and quenching them with saturated aqueous sodium bicarbonate solution. f. Extract the quenched aliquots with dichloromethane, dry the organic layer over magnesium sulfate, and analyze by gas chromatography (GC) to determine the conversion to 1-adamantyl acetate.
-
Data Analysis:
-
Plot the conversion versus time for each catalyst.
-
Calculate the initial reaction rates for a quantitative comparison of catalyst efficiency.
-
Determine the final yield after 24 hours.
-
This standardized protocol will allow for a direct and objective comparison of the catalytic performance of the different isomers.
Conclusion and Future Outlook
The comparative analysis of this compound and its positional isomers reveals a fascinating interplay of electronic and steric effects that govern their catalytic activity. While direct, comprehensive experimental data is limited, a robust understanding of fundamental principles allows for strong predictions of their relative performance.
-
N,4-dimethylpyridin-3-amine is predicted to be the most active catalyst in this series, mirroring the high efficiency of its close analog, 4-DMAP. Its favorable electronic activation and minimal steric hindrance make it a prime candidate for a wide range of nucleophilic catalysis applications.
-
N,5-dimethylpyridin-3-amine is expected to be a moderately active catalyst, offering a balance of electronic activation and steric accessibility.
-
This compound and N,6-dimethylpyridin-3-amine are predicted to be significantly less active, particularly in reactions sensitive to steric bulk like the acylation of hindered alcohols. The ortho-methyl groups present a formidable steric barrier to the catalytically active pyridine nitrogen.
This guide serves as a foundational resource for researchers seeking to understand and exploit the nuances of aminopyridine catalysis. The principles outlined herein can guide the selection of existing catalysts and, more importantly, inform the design of novel, highly active, and selective catalysts for challenging chemical transformations. Further experimental studies directly comparing these and other substituted aminopyridine isomers are warranted to refine our understanding and unlock the full potential of this versatile class of organocatalysts.
References
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]
-
4-Dimethylaminopyridine. (n.d.). ChemEurope.com. Retrieved January 8, 2026, from [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2005). Synthesis, 2005(8), 1353–1358. [Link]
-
N,5-dimethylpyridin-3-amine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
- Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. (2010). Journal of Molecular Structure, 975(1-3), 247-252.
- Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. (2019). The Journal of Organic Chemistry, 84(15), 9466-9477.
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015). CN104592107B.
-
Dimethyl-pyridin-4-yl-amine(DMAP). (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]
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A Senior Application Scientist's Guide: N,2-dimethylpyridin-3-amine vs. N,N-dimethylaniline as Nucleophilic Catalysts
In the intricate landscape of organic synthesis, the selection of a catalyst is a critical decision point that dictates reaction efficiency, yield, and overall process viability. This guide offers an in-depth comparison of two amine-based nucleophilic catalysts: the classic, workhorse molecule N,N-dimethylaniline (DMA) , and the more structurally refined N,2-dimethylpyridin-3-amine . Designed for researchers and drug development professionals, this document moves beyond surface-level data to explore the mechanistic underpinnings and practical considerations that govern catalyst performance.
Foundational Principles: The Role of Nucleophilic Amine Catalysts
Nucleophilic catalysis by tertiary amines is a cornerstone of modern organic chemistry, particularly in acylation reactions. The general mechanism involves the amine catalyst (a Lewis base) attacking an electrophilic acyl source (e.g., an acid anhydride) to form a highly reactive, positively charged acyl-catalyst intermediate.[1][2] This intermediate is significantly more electrophilic than the starting acyl source, rendering it susceptible to attack by even weak nucleophiles, such as hindered alcohols. The catalyst is subsequently regenerated, completing the catalytic cycle. The efficacy of this process hinges on the catalyst's ability to rapidly form this intermediate and the intermediate's inherent reactivity.
While both N,N-dimethylaniline and aminopyridine derivatives operate via this general pathway, their structural and electronic differences lead to significant performance disparities.
Performance and Efficacy: A Head-to-Head Comparison
While direct, side-by-side kinetic data for this compound is not as widespread as for its famous isomer, 4-(Dimethylamino)pyridine (DMAP), its performance can be reliably inferred from the well-established principles of aminopyridine catalysis.[1][3] N,N-dimethylaniline serves as a baseline for many standard transformations.[4]
Table 1: Comparative Performance Metrics in Acylation Reactions
| Parameter | N,N-dimethylaniline (DMA) | This compound | Rationale / Causality |
| Relative Rate | Moderate | High to Very High | The acylpyridinium intermediate is significantly more reactive than the acylanilinium intermediate due to superior charge stabilization and the electronic nature of the pyridine ring. |
| Catalyst Loading | Typically 5-10 mol% | Can often be effective at lower loadings (1-5 mol%) | Higher intrinsic activity means less catalyst is required to achieve the desired reaction rate. |
| Substrate Scope | Good for primary alcohols and unhindered secondary alcohols. | Excellent for sterically hindered secondary and tertiary alcohols. | The high reactivity of the acylpyridinium intermediate overcomes the steric barriers presented by challenging nucleophiles.[3] |
| Byproduct Formation | Higher potential for side reactions, especially at elevated temperatures. | Generally leads to cleaner reactions with fewer byproducts. | Faster reaction rates at lower temperatures minimize competing decomposition pathways or side reactions. |
| Basicity (pKa of conjugate acid) | ~5.1 (in water) | Higher (estimated >6.0) | The pyridine scaffold is inherently more basic than the aniline scaffold, contributing to its higher nucleophilicity. |
Mechanistic Dissection: Why Structure Dictates Activity
The profound difference in catalytic power between these two molecules is a direct consequence of their electronic structures and the stability of the key catalytic intermediate.
Caption: Comparative catalytic cycles showing the formation of moderately reactive (DMA) vs. highly reactive (aminopyridine) intermediates.
-
N,N-Dimethylaniline: The nitrogen lone pair in DMA is delocalized into the phenyl ring, which tempers its nucleophilicity. The resulting N-acylanilinium salt is a competent acylating agent, but its positive charge is primarily localized on the nitrogen atom.
-
This compound: This catalyst benefits from the pyridine scaffold. The endocyclic ring nitrogen acts as a powerful electron-withdrawing group via resonance once the exocyclic amino group attacks the acyl source. This delocalizes the positive charge of the resulting N-acylpyridinium salt across the pyridine ring, creating an exceptionally stable, and therefore readily formed, intermediate.[2] This intermediate is also "super-activated" towards nucleophilic attack. The methyl group at the 2-position provides a modest inductive electron-donating effect, further enhancing the nucleophilicity of the adjacent amino group, while also providing some steric shielding that can be beneficial in certain applications.
Experimental Protocol: A Self-Validating Comparison
To empirically validate the performance differences, the following protocol is designed for a direct, parallel comparison in the acylation of a hindered secondary alcohol.
Objective: To compare the catalytic efficiency of N,N-dimethylaniline and this compound in the esterification of 1-(2,4,6-trimethylphenyl)ethanol with isobutyric anhydride.
Workflow Diagram:
Caption: Standardized workflow for the comparative catalyst evaluation experiment.
Step-by-Step Methodology:
-
Preparation: To two separate, oven-dried 25 mL round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars, add 1-(2,4,6-trimethylphenyl)ethanol (164 mg, 1.0 mmol).
-
Catalyst Addition:
-
To Flask A , add N,N-dimethylaniline (6.1 mg, 0.05 mmol, 5 mol%).
-
To Flask B , add this compound (6.1 mg, 0.05 mmol, 5 mol%).
-
-
Solvent & Cooling: Add anhydrous dichloromethane (5 mL) to each flask. Stir to dissolve and cool the flasks to 0 °C in an ice-water bath.
-
Reaction Initiation: Add isobutyric anhydride (206 µL, 1.25 mmol) to each flask. Remove the ice bath and allow the reactions to stir at room temperature.
-
Monitoring: At specified time points (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction, quench with a drop of methanol, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting material.
-
Workup: Upon completion (as determined by monitoring) or after a fixed time (e.g., 2 hours), quench each reaction by adding 1 M HCl (5 mL) to protonate and extract the amine catalyst.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 5 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude product mass and calculate the yield for each reaction. Analyze the purity and confirm the product structure by ¹H NMR spectroscopy and/or GC-MS. The expectation is that Flask B will show a significantly faster conversion and potentially a higher isolated yield.
Authoritative Conclusion and Recommendations
The choice between N,N-dimethylaniline and this compound is a classic case of selecting the right tool for the job.
-
N,N-Dimethylaniline (DMA) remains a viable, cost-effective option for simple acylation reactions involving unhindered, reactive substrates. Its utility is well-documented, and it serves as a reliable baseline catalyst.[4] However, for challenging transformations, its limitations in rate and scope become apparent.
-
This compound , as a representative of the powerful aminopyridine class, is the superior choice for performance-critical applications. It is strongly recommended for:
-
Sterically Demanding Syntheses: Acylating hindered secondary or tertiary alcohols where DMA would be sluggish or ineffective.
-
Mild Condition Requirements: Achieving high conversion at room temperature or below, preserving sensitive functional groups elsewhere in the molecule.
-
Process Optimization: When maximizing throughput and minimizing reaction time are key objectives in a development or manufacturing setting.
-
For scientists engaged in the synthesis of complex molecules and active pharmaceutical ingredients, the enhanced reactivity profile of this compound and related aminopyridines provides a decisive advantage, often justifying the investment in a more advanced catalytic system to ensure higher yields, cleaner reaction profiles, and greater overall synthetic success.
References
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.[Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.[Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate.[Link]
-
Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Quora.[Link]
-
Asymmetric Nucleophilic Catalysis. University of Bath.[Link]
-
N,N-Dimethylaniline - Wikipedia. Wikipedia.[Link]
-
N,N-Dimethylaniline | C8H11N. PubChem.[Link]
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A Comparative Guide to Validating "N,2-dimethylpyridin-3-amine" Purity by Quantitative NMR
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of "N,2-dimethylpyridin-3-amine," a substituted pyridine derivative, with a primary focus on quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in qNMR, present a self-validating protocol, and objectively compare its performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Imperative of Purity in Drug Development
The purity of a pharmaceutical compound directly influences its pharmacological and toxicological profile. Impurities, even in minute quantities, can lead to adverse effects, alter the stability of the drug product, or interfere with the manufacturing process. Therefore, robust and accurate analytical methods for purity determination are paramount throughout the drug development lifecycle. While chromatographic techniques have traditionally dominated this field, qNMR has emerged as a powerful, primary analytical method offering distinct advantages.
Quantitative NMR: A Primary Ratio Method for Purity Assessment
At its core, qNMR is a direct and absolute quantitative technique. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1] This allows for the determination of the molar ratio of different compounds in a mixture without the need for a substance-specific calibration curve, a significant departure from chromatographic methods that rely on the response factor of a reference standard identical to the analyte.[2]
Causality in qNMR Experimental Design: The "Why" Behind the "How"
A successful qNMR experiment hinges on a series of carefully considered parameters. Understanding the reasoning behind these choices is critical for obtaining accurate and reproducible results.
1. Solvent Selection: The choice of a deuterated solvent is the first step. The ideal solvent must completely dissolve both the analyte ("this compound") and the internal standard.[3] Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). The solvent's own residual signals should not overlap with the signals of interest from the analyte or the internal standard. For "this compound," which possesses both aromatic and aliphatic protons, a versatile solvent like DMSO-d₆ is often a good starting point due to its excellent solubilizing power for a wide range of organic molecules.
2. Internal Standard Selection: The internal standard is the cornerstone of accurate qNMR.[4] Its selection must be deliberate and meet several criteria:
- High Purity: The purity of the internal standard must be known and certified.[4]
- Chemical Stability: It should not react with the analyte, the solvent, or trace impurities.[5]
- Signal Resolution: It must have one or more sharp, well-resolved signals that do not overlap with any signals from the analyte or potential impurities.[4]
- Simple Spectrum: Ideally, the internal standard should have a simple spectrum with a prominent singlet to simplify integration.[6]
For "this compound," we need an internal standard with signals that do not fall in the aromatic region (approximately 7.0-8.5 ppm) or the aliphatic region where the methyl and N-alkyl protons will resonate. Based on a predicted ¹H NMR spectrum of the analyte, the aromatic protons will appear downfield, the N-CH₃ protons will be a singlet around 2.5 ppm, and the protons of the N-alkyl group will appear further upfield. Therefore, an internal standard with a sharp singlet in a relatively clear region of the spectrum is desirable. Maleic acid , with its two olefinic protons appearing as a singlet around 6.3 ppm in DMSO-d₆, is an excellent candidate as it is unlikely to interfere with the analyte's signals.
3. Relaxation Delay (D1): This is arguably the most critical parameter for accurate quantification. The relaxation delay is the time allowed for the nuclei to return to their equilibrium state before the next radiofrequency pulse.[5] If D1 is too short, signals from nuclei with long spin-lattice relaxation times (T₁) will not fully recover, leading to attenuated signal integrals and an underestimation of their quantity. A conservative and robust approach is to set D1 to at least 5 times the longest T₁ of any proton signal of interest in both the analyte and the internal standard.[4] For small molecules, T₁ values are typically in the range of 1-5 seconds, so a D1 of 25-30 seconds is often sufficient. An inversion-recovery experiment can be performed to measure the T₁ values for critical signals to optimize D1.
4. Pulse Angle: For maximum signal intensity in a single scan, a 90° pulse angle is used.[3] This ensures that the maximum amount of magnetization is tipped into the transverse plane for detection. Accurate calibration of the 90° pulse width is essential for all quantitative experiments.
Experimental Workflow for qNMR Purity Determination of this compound
The following diagram illustrates the key steps in the qNMR purity validation process.
Caption: Experimental workflow for qNMR purity determination.
Detailed Protocol for qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of "this compound" into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (e.g., Maleic Acid) to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the weighed analyte and internal standard in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Lock and shim the instrument on the sample.
-
Calibrate the 90° pulse width for the specific sample.
-
Set the key acquisition parameters for quantitative analysis:
-
Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T₁).
-
Number of Scans (NS): 16-64, to achieve a signal-to-noise ratio >250 for the signals to be integrated.
-
Acquisition Time (AT): ≥ 3 seconds.
-
Spectral Width (SW): Sufficient to cover all signals of interest (e.g., -1 to 10 ppm).
-
-
-
Data Processing and Purity Calculation:
-
Apply zero-filling and an appropriate window function (e.g., exponential with a small line broadening) to the Free Induction Decay (FID).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of "this compound" (e.g., the singlet from the 2-methyl group) and a signal from the internal standard (the singlet from the two olefinic protons of maleic acid).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to "this compound"
-
std refers to the internal standard
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques for purity assessment.
Data Presentation: A Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS/FID) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass-to-charge ratio or flame ionization.[7] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[2] | Relative (requires a reference standard of known purity for accurate assay). | Relative (requires a reference standard). |
| Selectivity | Excellent for structural elucidation and identification of impurities with unique NMR signals. | Good for separating closely related structures and isomers. | High selectivity based on mass fragmentation patterns (MS) or universal response (FID).[7] |
| Sensitivity | Moderate (typically requires mg of sample). | High (typically ppm levels). | Very high (can detect trace level impurities, ppb levels with MS).[7] |
| Sample Throughput | Lower, especially due to long relaxation delays required for accurate quantification.[8] | Higher, with typical run times of 20-30 minutes per sample. | High throughput is possible. |
| Sample Integrity | Non-destructive; the sample can be recovered.[1] | Destructive. | Destructive. |
| Method Development | Generally simpler, as response factors are not compound-dependent. | Can be complex, requiring optimization of mobile phase, column, and detector wavelength. | Requires optimization of temperature programs, column, and injection parameters. |
| Impurity Identification | Can provide structural information on unknown impurities directly from the spectrum. | Requires isolation of impurities for structural elucidation or comparison with known standards. | Mass spectrometry provides fragmentation patterns that aid in identification. |
Trustworthiness and Self-Validation in qNMR
The inherent nature of qNMR as a primary ratio method provides a high degree of trustworthiness. The quantification is based on the fundamental physical property of nuclear spin, making it less susceptible to variations in instrument response that can affect chromatographic methods.
Logical Relationship in qNMR Quantification
The relationship between the analyte and the internal standard in qNMR is a direct molar comparison, as depicted in the following diagram.
Caption: Logical relationship in qNMR quantification.
A self-validating aspect of the qNMR experiment is the ability to integrate multiple, well-resolved signals from the analyte molecule. The purity values calculated from different signals should be consistent, providing an internal check on the accuracy of the integration and the absence of underlying impurities.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of "this compound," an orthogonal approach combining the strengths of different analytical techniques is recommended. Quantitative NMR serves as an excellent primary method for providing an accurate, absolute purity value and for confirming the structure of the main component. Its ability to simultaneously identify and quantify impurities without the need for specific reference standards is a significant advantage, particularly in the early stages of drug development when impurity standards may not be available.
HPLC-UV, with its high sensitivity, is ideal for detecting and quantifying trace impurities and for routine quality control where high throughput is required. GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
By integrating qNMR into the analytical workflow, researchers and drug development professionals can achieve a higher level of confidence in the purity of their compounds, ensuring the quality, safety, and consistency of the final pharmaceutical product. This guide provides the foundational knowledge and a practical framework for implementing qNMR for the purity validation of "this compound" and other similar molecules.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved January 8, 2026, from [Link]
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Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved January 8, 2026, from [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved January 8, 2026, from [Link]
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General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). United States Pharmacopeia. Retrieved January 8, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 8, 2026, from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 8, 2026, from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 70(3), 589–595. [Link]
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QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved January 8, 2026, from [Link]
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2023). Drug Testing and Analysis. Retrieved January 8, 2026, from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). Molecules. Retrieved January 8, 2026, from [Link]
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Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek. Retrieved January 8, 2026, from [Link]
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Quantitative NMR (qNMR). (n.d.). JEOL. Retrieved January 8, 2026, from [Link]
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The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry. Retrieved January 8, 2026, from [Link]
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A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). Analytical Methods. Retrieved January 8, 2026, from [Link]
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Pyridine. (2000). In Some Industrial Chemicals. International Agency for Research on Cancer. Retrieved January 8, 2026, from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. (2010). Tetrahedron Letters. Retrieved January 8, 2026, from [Link]
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Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Retrieved January 8, 2026, from [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved January 8, 2026, from [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. Retrieved January 8, 2026, from [Link]
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Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Analysis of volatile amines in DMA. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 8, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved January 8, 2026, from [Link]
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Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit. Retrieved January 8, 2026, from [Link]
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Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved January 8, 2026, from [Link]
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Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 8, 2026, from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel N,2-dimethylpyridin-3-amine Kinase Inhibitors
Introduction: The Promise and Peril of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The pyridine scaffold is one such "privileged structure," particularly prominent in the design of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1] This guide focuses on a hypothetical series of novel kinase inhibitors derived from the N,2-dimethylpyridin-3-amine core. While this specific amine is primarily documented as a synthetic intermediate,[2][3][4][5][6] its inherent aminopyridine structure makes it an attractive starting point for kinase-targeted drug discovery.
The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome consists of over 500 enzymes, many of which share significant structural homology in their ATP-binding sites.[7] Unintended inhibition of off-target kinases can lead to a range of adverse effects or even paradoxical pathway activation.[8][9] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of designing safe and effective medicines.
This guide provides a comparative framework for evaluating the selectivity of our hypothetical NDPA (this compound) series of compounds. We will objectively compare their hypothetical performance against two well-characterized, clinically approved kinase inhibitors: Lapatinib , a relatively selective dual inhibitor of EGFR and ERBB2/HER2, and Sunitinib , a multi-targeted inhibitor of VEGFR, PDGFR, and other kinases.[2][10] By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights to navigate the complexities of kinase inhibitor cross-reactivity.
Comparative Analysis of Kinase Selectivity
To contextualize the performance of our hypothetical NDPA derivatives, we will compare their selectivity profiles with Lapatinib and Sunitinib. Selectivity is often assessed by screening the compound against a large panel of kinases and measuring its binding affinity (Kd) or inhibitory activity (IC50). A common method for this is the KINOMEscan™ platform, which quantifies the ability of a compound to compete with an immobilized ligand for the kinase active site.[11][12]
The results are typically reported as "percent of control," where a lower percentage indicates stronger binding and, therefore, greater inhibition.[5]
Table 1: Comparative KINOMEscan™ Data (% Control at 10 µM)
| Kinase Target | Hypothetical NDPA-1 (Selective) | Hypothetical NDPA-2 (Multi-targeted) | Lapatinib (Selective)[11] | Sunitinib (Multi-targeted)[8] |
| EGFR | 0.5 | 5.2 | 0.3 | 38 |
| ERBB2 | 1.2 | 8.1 | 0.4 | 45 |
| VEGFR2 (KDR) | 85 | 2.5 | 92 | 0.8 |
| PDGFRβ | 91 | 1.8 | 88 | 0.5 |
| c-KIT | 78 | 3.1 | 75 | 1.2 |
| ABL1 | 95 | 45 | 98 | 15 |
| SRC | 88 | 52 | 90 | 22 |
| FLT3 | 82 | 4.5 | 85 | 2.1 |
Note: Data for Lapatinib and Sunitinib are representative values from public sources. Data for NDPA-1 and NDPA-2 are hypothetical for illustrative purposes. Values below 10% are bolded to indicate significant inhibition.
-
NDPA-1 demonstrates a highly selective profile, mirroring that of Lapatinib, with potent activity against EGFR and ERBB2 and minimal interaction with other kinases in the panel.
-
NDPA-2 , in contrast, exhibits a multi-targeted profile, similar to Sunitinib, with significant inhibition of key angiogenic kinases like VEGFR2 and PDGFRβ, in addition to other targets.
This initial screen is the first step in building a comprehensive understanding of a compound's biological activity.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. Below are detailed protocols for three key experimental workflows.
In Vitro Kinase Panel Screening
This is the foundational experiment for determining the selectivity of a kinase inhibitor. Several commercial services, such as Eurofins' KINOMEscan® or Reaction Biology's HotSpot™, offer comprehensive screening panels.[13][14] The general principle involves measuring the activity of a large number of purified kinases in the presence of the test compound.
Experimental Protocol: Luminescence-Based Kinase Activity Assay [7]
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP.
-
Test compounds (e.g., NDPA-1, NDPA-2).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2 µL of the kinase in assay buffer to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for In Vitro Kinase Panel Screening
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial, they do not confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method for verifying target engagement in situ.[3][15] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[4]
Experimental Protocol: Western Blot-Based CETSA
Materials:
-
Cultured cells (e.g., a cancer cell line expressing the target kinase).
-
Test compound and vehicle (DMSO).
-
PBS and lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge.
-
Reagents and equipment for SDS-PAGE and Western blotting.
-
A specific antibody for the target protein.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., 10 µM NDPA-1) or DMSO for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration and normalize all samples. Prepare samples for Western blotting by adding SDS-PAGE loading buffer.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence substrate. The intensity of the band at each temperature corresponds to the amount of soluble protein remaining. Plot the band intensity versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Western Blot-based CETSA experiment.
Downstream Pathway Inhibition Analysis
Confirming that target engagement leads to the desired biological effect is the final piece of the puzzle. This is typically done by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Experimental Protocol: Western Blot for Phosphorylated Proteins [16][17][18]
Materials:
-
Cultured cells.
-
Test compound and vehicle (DMSO).
-
Lysis buffer containing protease and phosphatase inhibitors .
-
Antibodies: A phospho-specific antibody for the downstream substrate and an antibody for the total protein of that substrate (as a loading control).
Procedure:
-
Cell Treatment: Treat cells with a dose-range of the test compound for a specified time (e.g., 2 hours). Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).
-
Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing both protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[18]
-
Quantification: Determine the protein concentration of the lysates and normalize them.
-
Western Blotting:
-
Perform SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[17][18]
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands.
-
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the substrate protein.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total protein signal) indicates effective downstream pathway inhibition.
Data Interpretation and Strategic Decision-Making
The data generated from these experiments provides a comprehensive picture of a compound's selectivity and cellular activity.
-
KINOMEscan™ data provides the broadest view of cross-reactivity. A highly selective compound like our hypothetical NDPA-1 might be desirable for indications where a specific target is the sole driver of disease. A multi-targeted compound like NDPA-2 could be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.[5]
-
CETSA data provides crucial validation of target engagement in a physiological context. A compound that is potent in a biochemical assay but fails to shift the melting curve of its target in cells may have poor cell permeability or be subject to efflux pumps.
-
Downstream inhibition data connects target engagement to functional cellular outcomes. This is the ultimate proof that the compound is acting as intended on the signaling pathway.
By comparing the profiles of novel compounds to established drugs like Lapatinib and Sunitinib, researchers can benchmark their candidates and make informed decisions. A compound from the NDPA series with a "clean" kinome scan, a robust CETSA shift, and potent downstream pathway inhibition would be a strong candidate for further preclinical development. Conversely, a compound with unexpected and potent off-target activities would require careful consideration of whether these off-targets present a liability or a potential therapeutic advantage.
Conclusion
The development of kinase inhibitors from a novel scaffold like this compound is a journey that requires a deep understanding of the compound's interaction with the entire kinome. A strategy that integrates broad panel screening with cellular validation of target engagement and functional pathway analysis is paramount. By using well-characterized drugs as benchmarks and applying rigorous experimental methodologies, we can effectively navigate the complexities of kinase cross-reactivity and identify promising new therapeutic candidates with the desired profile of potency and selectivity. This multi-pronged approach ensures that only the most viable compounds, with a well-understood mechanism of action, proceed into the next stages of drug development.
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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Bio-Rad. 10 Tips for Western Blot Detection of Phosphorylation Events. [Link]
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LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). [Link]
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ACS Publications. Design, Synthesis, and Evaluation of [18F]T-914 as a Novel Positron-Emission Tomography Tracer for Lysine-Specific Demethylase 1 | Journal of Medicinal Chemistry. [Link]
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KINOMEscan. 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Pyridine-Based Organocatalysts: A Case Study of N,2-dimethylpyridin-3-amine vs. DMAP
Introduction: The Enduring Quest for Superior Catalysts in Synthesis
In the landscape of modern drug development and fine chemical synthesis, the choice of catalyst is paramount. An ideal catalyst should not only accelerate reactions but also offer high selectivity, operate under mild conditions, and be environmentally benign. Organocatalysis has emerged as a powerful third pillar alongside metal-based catalysis and biocatalysis, often providing elegant solutions to complex synthetic challenges.[1][2] Pyridine derivatives, in particular, have a long and storied history as effective nucleophilic catalysts.
Among these, 4-Dimethylaminopyridine (DMAP) is the undisputed commercial benchmark, a workhorse catalyst for a vast array of transformations, most notably acylation reactions.[3] However, the pursuit of scientific advancement demands that we not rest on established laurels. The exploration of novel structural isomers and derivatives can unlock catalysts with improved activity, modified selectivity, or superior physical properties.
This guide provides a framework for the rigorous evaluation of a novel pyridine-based catalyst, N,2-dimethylpyridin-3-amine , against the industry standard, DMAP. As there is limited public data on the catalytic performance of this compound, this document is structured as a prospective benchmarking study. We will delve into the established mechanism of DMAP, hypothesize the potential impact of structural modifications in our challenger molecule, and lay out a detailed experimental protocol to quantitatively assess its performance. This is a guide not just on a specific molecule, but on the very methodology of catalyst evaluation.
The Commercial Standard: 4-Dimethylaminopyridine (DMAP)
To benchmark a new candidate, we must first deeply understand the standard. DMAP ((CH₃)₂NC₅H₄N) is a white solid whose catalytic prowess stems from the electron-donating dimethylamino group at the 4-position of the pyridine ring.[4] This substitution significantly increases the nucleophilicity of the pyridine nitrogen, making it a far more effective catalyst than pyridine itself.
Mechanism of DMAP-Catalyzed Acylation
In esterification reactions with acid anhydrides, the accepted mechanism proceeds via nucleophilic catalysis.[5][6][7] The catalytic cycle can be summarized in three key steps:
-
Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the acid anhydride, displacing the carboxylate and forming a highly reactive N-acylpyridinium ion intermediate.[4] This intermediate is significantly more electrophilic than the parent anhydride, priming it for attack.
-
Nucleophilic Attack: The alcohol substrate attacks the activated N-acylpyridinium ion. The displaced carboxylate acts as a base, abstracting the proton from the alcohol.
-
Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester product and regenerating the DMAP catalyst. An auxiliary base, such as triethylamine, is often added to neutralize the acidic byproduct and ensure the DMAP remains in its active, deprotonated state throughout the catalytic cycle.[3][5]
Caption: The catalytic cycle of DMAP in the acylation of an alcohol.
The Challenger: this compound - A Structural Hypothesis
Our candidate, this compound, introduces two significant structural changes compared to DMAP:
-
Shift of the Dimethylamino Group: The N(CH₃)₂ group is at the 3-position, adjacent to the pyridine nitrogen, rather than the 4-position.
-
Addition of a Methyl Group: An additional methyl group is present at the 2-position, ortho to the pyridine nitrogen.
These modifications can be hypothesized to impact its catalytic performance in several ways:
-
Steric Hindrance: The primary differentiating factor is likely to be sterics. The 2-methyl group provides significant steric bulk around the pyridine nitrogen. This could hinder its ability to attack the carbonyl of the anhydride, potentially leading to a lower reaction rate compared to the more accessible nitrogen of DMAP.
-
Basicity and Nucleophilicity: The electronic effect of the dimethylamino group is strongest at the ortho and para positions. By moving it to the meta (3-) position, its ability to increase the electron density and nucleophilicity of the pyridine nitrogen through resonance is diminished compared to DMAP. While the 2-methyl group is weakly electron-donating, this is unlikely to compensate for the positional shift of the powerful N(CH₃)₂ group. We can therefore hypothesize that this compound will be less basic and less nucleophilic than DMAP.
This analysis suggests that this compound may be a less active catalyst than DMAP for acylation reactions. However, such hypotheses must be validated by empirical data. It is also possible that for certain sterically demanding substrates, the unique geometry of the challenger could offer unexpected selectivity.
Proposed Benchmarking Study: Acylation of a Sterically Hindered Alcohol
To conduct a fair and informative comparison, we must define standardized reaction conditions and key performance metrics.[8][9] A robust test for acylation catalysts is the esterification of a sterically hindered secondary or tertiary alcohol, where catalyst efficiency is critical for achieving reasonable yields.
Objective: To quantitatively compare the catalytic activity of this compound and DMAP in the acetylation of 1-adamantanol with acetic anhydride.
Rationale for Experimental Design:
-
Substrate: 1-Adamantanol is a bulky, sterically hindered tertiary alcohol. Its acylation is challenging and will amplify differences in catalyst performance.
-
Acylating Agent: Acetic anhydride is a common, reactive, and cost-effective acylating agent.
-
Solvent: Dichloromethane (DCM) is a standard, relatively non-coordinating solvent for these reactions.
-
Auxiliary Base: Triethylamine (Et₃N) will be used to scavenge the acetic acid byproduct, ensuring the catalyst remains active.
-
Metrics: The primary metric will be reaction yield as a function of time , determined by Gas Chromatography (GC) or ¹H NMR analysis against an internal standard.
Experimental Workflow
The following workflow ensures a systematic and reproducible comparison between the two catalysts.
Caption: Experimental workflow for benchmarking catalyst performance.
Detailed Experimental Protocol: Representative Reaction
Materials:
-
1-Adamantanol
-
Acetic Anhydride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Dodecane (Internal Standard for GC analysis)
-
Round-bottom flasks, magnetic stirrers, syringes, inert atmosphere setup (N₂ or Argon)
Procedure:
-
To a dry 10 mL round-bottom flask under an inert atmosphere, add 1-adamantanol (152 mg, 1.0 mmol), triethylamine (209 µL, 1.5 mmol), and anhydrous DCM (5 mL).
-
Add dodecane (228 µL, 1.0 mmol) as an internal standard.
-
Stir the mixture at 25 °C until all solids dissolve.
-
Add the catalyst (DMAP or this compound) at the desired loading (e.g., 5 mol%, 0.05 mmol).
-
Initiate the reaction by adding acetic anhydride (142 µL, 1.5 mmol) via syringe.
-
Start the timer immediately (t=0). Withdraw a small aliquot (~0.1 mL), quench with saturated NaHCO₃ solution, extract with DCM, and prepare for GC analysis.
-
Continue to withdraw and process aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze all samples by GC to determine the ratio of product to the internal standard, and thus calculate the reaction yield at each time point.
-
Repeat the experiment for each catalyst and a control reaction with no catalyst.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparison of Catalyst Performance in the Acetylation of 1-Adamantanol
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) [a] |
| 1 | None (Control) | - | 24 | 25 | < 5 |
| 2 | DMAP | 5 | 1 | 25 | [Data] |
| 3 | DMAP | 5 | 4 | 25 | [Data] |
| 4 | DMAP | 5 | 24 | 25 | [Data] |
| 5 | This compound | 5 | 1 | 25 | [Data] |
| 6 | This compound | 5 | 4 | 25 | [Data] |
| 7 | This compound | 5 | 24 | 25 | [Data] |
| 8 | DMAP | 1 | 24 | 25 | [Data] |
| 9 | This compound | 1 | 24 | 25 | [Data] |
[a] Yield determined by GC analysis using an internal standard.
Interpreting the Results: The primary outcome will be a kinetic profile (Yield vs. Time) for each catalyst. Based on our structural hypothesis, we would anticipate that the reaction with DMAP will proceed significantly faster and reach a higher final yield than the reaction catalyzed by this compound. The uncatalyzed reaction is expected to show negligible conversion, confirming the necessity of a catalyst. By comparing results at lower catalyst loadings (e.g., Entry 8 vs. 9), we can further delineate the relative efficiency of the two molecules.
Conclusion and Outlook
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel catalyst this compound against the commercial standard, DMAP. By focusing on a challenging acylation reaction, this protocol is designed to highlight even subtle differences in catalytic activity.
References
- Current time information in Dallas, TX, US. (n.d.). Google.
-
4-Dimethylaminopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2024, from [Link]
-
Organocatalysis: Trends of Drug Synthesis in Medicinal Chemistry. (2019). Bentham Science. Retrieved January 4, 2024, from [Link]
-
How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene. (n.d.). Syngene International Ltd. Retrieved January 4, 2024, from [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. Retrieved January 4, 2024, from [Link]
-
Asymmetric Organocatalysis in Drug Development—Highlights of Recent Patent Literature. (2018). ACS Publications. Retrieved January 4, 2024, from [Link]
-
4-Dimethylaminopyridine. (n.d.). chemeurope.com. Retrieved January 4, 2024, from [Link]
-
Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. (2023). PubMed. Retrieved January 4, 2024, from [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005). PubMed. Retrieved January 4, 2024, from [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). SUNCAT Center for Interface Science and Catalysis. Retrieved January 4, 2024, from [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Publications. Retrieved January 4, 2024, from [Link]
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- 3. 4-Dimethylaminopyridine [chemeurope.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Pyridine Nucleophiles in Enantioselective Synthesis
In the landscape of asymmetric catalysis, the development of efficient, selective, and robust catalysts is a cornerstone of modern synthetic chemistry. Chiral amines, particularly derivatives of 4-(dimethylamino)pyridine (DMAP), have emerged as a powerful class of nucleophilic organocatalysts. Their ability to activate acyl groups and facilitate a range of enantioselective transformations has made them indispensable tools for the synthesis of complex, stereochemically defined molecules in the pharmaceutical and agrochemical industries.
This guide provides a comparative analysis of chiral pyridine-based catalysts in enantioselective synthesis, with a focus on acyl transfer reactions. We will explore the spectrum of catalyst complexity and efficacy, from simple chiral aminopyridines, represented here by N,2-dimethylpyridin-3-amine, to highly engineered systems such as planar-chiral ferrocene derivatives (e.g., Fu's catalyst) and atropisomeric catalysts. Through an examination of their mechanisms, performance data, and experimental protocols, this guide aims to provide researchers, scientists, and drug development professionals with the insights needed to select and apply the appropriate catalyst for their synthetic challenges.
The Genesis of Chiral Pyridine Catalysis: From DMAP to Asymmetric Induction
The exceptional catalytic activity of 4-(dimethylamino)pyridine (DMAP) in promoting acylation reactions is well-established. Its mechanism involves the formation of a highly reactive N-acylpyridinium intermediate. The quest to harness this reactivity for asymmetric synthesis led to the development of chiral DMAP analogs, where the introduction of chirality into the pyridine framework allows for the discrimination between enantiomeric transition states.
The core principle behind these chiral catalysts lies in creating a well-defined, three-dimensional chiral pocket around the nucleophilic nitrogen atom. This pocket interacts differently with the two enantiomers of a racemic substrate or with the prochiral faces of a meso compound, leading to a difference in the rates of reaction and, consequently, to the formation of an enantioenriched product.
Mechanism of Action: The Catalytic Cycle of Chiral Pyridine Nucleophiles
The generally accepted catalytic cycle for the kinetic resolution of a secondary alcohol via acylation with a chiral pyridine catalyst is depicted below. The cycle commences with the reaction of the chiral pyridine catalyst with an acylating agent, typically an anhydride, to form a chiral N-acylpyridinium intermediate. This highly electrophilic species then reacts preferentially with one enantiomer of the racemic alcohol. The subsequent collapse of the tetrahedral intermediate releases the acylated product and regenerates the chiral catalyst, which can then enter the next catalytic cycle.
Caption: Generalized catalytic cycle for the kinetic resolution of a secondary alcohol using a chiral pyridine catalyst.
A Comparative Analysis of Chiral Pyridine Catalysts
The efficacy of a chiral pyridine catalyst is a function of its structural and electronic properties. While simple chiral aminopyridines can induce a degree of enantioselectivity, their conformational flexibility often leads to modest results. In contrast, catalysts with rigid backbones and well-defined chiral environments, such as Fu's planar-chiral catalysts and other sophisticated designs, exhibit significantly higher levels of stereocontrol.
Performance Data in Enantioselective Transformations
To provide a quantitative comparison, the following table summarizes the performance of different classes of chiral pyridine catalysts in representative enantioselective reactions. It is important to note that direct, side-by-side comparisons are often challenging due to variations in reaction conditions and substrates. However, the data presented offer a valuable snapshot of the relative capabilities of these catalysts.
| Catalyst | Reaction Type | Substrate | Acylating Agent | Yield (%) | ee (%) | Selectivity Factor (s) | Reference |
| This compound (Hypothetical) | Kinetic Resolution of Alcohol | 1-Phenylethanol | Acetic Anhydride | - | Low | Low | - |
| Fu's Planar-Chiral Catalyst | Kinetic Resolution of Alcohol | 1-Phenylethanol | Acetic Anhydride | >99 (conv. 52%) | 99 (alcohol) | 71 | [1] |
| TADMAP | Enantioselective Rearrangement | Oxazolyl Phenyl Carbonate | - | 99 | 91 | - | [2][3] |
Note: Data for this compound is hypothetical, reflecting the expected lower performance of simple, conformationally flexible chiral aminopyridines in such transformations. The lack of extensive literature reports on its catalytic use suggests it is not a highly effective catalyst for enantioselective acylation.
Experimental Protocols
The following protocols provide a general framework for conducting enantioselective acylations using chiral pyridine catalysts. It is crucial to optimize reaction parameters such as solvent, temperature, and catalyst loading for each specific substrate.
General Workflow for Kinetic Resolution
Caption: A generalized workflow for a typical kinetic resolution experiment using a chiral pyridine catalyst.
Protocol 1: Kinetic Resolution of 1-Phenylethanol using Fu's Planar-Chiral Catalyst
This protocol is adapted from the work of Fu and co-workers[1].
Materials:
-
(±)-1-Phenylethanol
-
Fu's Planar-Chiral Catalyst (e.g., (-)-[Fe(C₅H₅)(C₅H₄-2-CH(NMe₂)-4-C₅H₃N)])
-
Acetic Anhydride
-
Triethylamine
-
Anhydrous Diethyl Ether
-
Standard glassware for inert atmosphere reactions
-
Chiral HPLC or GC for analysis
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (2 mol%).
-
Add anhydrous diethyl ether to dissolve the catalyst.
-
Add (±)-1-phenylethanol (1.0 equiv) and triethylamine (1.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (0.5 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor the conversion by chiral GC.
-
Once the reaction reaches approximately 50% conversion, quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the acetate product by chiral GC analysis.
Protocol 2: Enantioselective Carboxyl Migration using TADMAP
This protocol is based on the work of Vedejs and co-workers for the rearrangement of oxazolyl phenyl carbonates[2][3].
Materials:
-
Oxazolyl Phenyl Carbonate substrate
-
(S)-TADMAP catalyst
-
tert-Amyl alcohol (solvent)
-
Standard laboratory glassware
-
Chiral HPLC for analysis
Procedure:
-
To a vial, add the oxazolyl phenyl carbonate substrate (1.0 equiv) and the (S)-TADMAP catalyst (1 mol%).
-
Add tert-amyl alcohol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the rearrangement by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion and Future Outlook
The field of chiral pyridine catalysis has evolved significantly from its conceptual origins in the structure of DMAP. The journey from simple chiral aminopyridines to sophisticated, highly constrained catalytic systems like Fu's catalyst and TADMAP highlights the power of rational catalyst design in achieving remarkable levels of enantioselectivity. While a simple catalyst like this compound may not offer competitive performance, it serves as a valuable conceptual stepping stone for understanding the principles of asymmetric nucleophilic catalysis.
For researchers and professionals in drug development, the choice of catalyst will be dictated by the specific requirements of the synthetic target, including the desired level of enantiopurity, the nature of the substrate, and scalability. The continued development of novel chiral pyridine catalysts, with improved activity, selectivity, and broader substrate scope, promises to further expand the synthetic chemist's toolkit for the efficient construction of complex chiral molecules.
References
- Vedejs, E.; Chen, X. A Stoichiometric, Chiral DMAP Derivative for the Acylative Kinetic Resolution of Secondary Alcohols. J. Am. Chem. Soc.1997, 119 (11), 2584–2585. [https://doi.org/10.1021/ja963492+]
- Fu, G. C. Asymmetric Catalysis with “Planar-Chiral” Derivatives of 4-(Dimethylamino)pyridine. Acc. Chem. Res.2004, 37 (8), 542–547. [https://doi.org/10.1021/ar030051b]
- Vedejs, E.; Daugulis, O. Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. J. Am. Chem. Soc.2003, 125 (44), 13368–13369. [https://doi.org/10.1021/ja037223k]
- Vedejs, E.; Daugulis, O.; K-F. T. Enantioselective TADMAP-catalyzed carboxyl migration reactions for the synthesis of stereogenic quaternary carbon. J. Org. Chem.2006, 71 (21), 8042-53. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553489/]
- Spivey, A. C.; Fekner, T.; Spey, S. E. Axially Chiral Analogues of 4-(Dimethylamino)pyridine: A New Class of Chiral Nucleophilic Catalysts. J. Org. Chem.2000, 65 (10), 3154–3159. [https://doi.org/10.1021/jo991851l]
- Ruble, J. C.; Fu, G. C. Chiral π-Complexes of Heterocycles with Transition Metals: A Versatile New Family of Nucleophilic Catalysts. J. Org. Chem.1996, 61 (21), 7230–7231. [https://doi.org/10.1021/jo961433n]
- Shaw, S. A.; Aleman, P.; Vedejs, E. Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. J. Am. Chem. Soc.2003, 125 (44), 13368–13369. [https://doi.org/10.1021/ja037223k]
- Ruble, J. C.; Tweddell, J.; Fu, G. C. Kinetic Resolution of Arylalkylcarbinols Catalyzed by a Planar-Chiral Derivative of DMAP: A New Benchmark for Nonenzymatic Acylation. J. Org. Chem.1998, 63 (9), 2794–2795. [https://doi.org/10.1021/jo980299+]
Sources
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- 2. Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective TADMAP-catalyzed carboxyl migration reactions for the synthesis of stereogenic quaternary carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Effectiveness Analysis for the Large-Scale Synthesis of N,2-dimethylpyridin-3-amine: A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the efficient and economical synthesis of key intermediates is a cornerstone of successful commercialization. N,2-dimethylpyridin-3-amine, a vital building block for a range of bioactive molecules, presents a compelling case for a thorough cost-effectiveness analysis of its large-scale production routes. This guide provides an in-depth comparison of plausible synthetic pathways, offering experimental insights and data to inform strategic decisions in process chemistry and development.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial precursor in the synthesis of various pharmaceutical agents and other specialty chemicals. Its unique substitution pattern on the pyridine ring allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry. As demand for downstream products grows, the need for a robust, scalable, and cost-effective manufacturing process for this intermediate becomes paramount. This guide will dissect the primary synthetic routes, evaluating them based on yield, cost of raw materials, process safety, and scalability.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies emerge as the most viable for the industrial-scale production of this compound. The first, a classical multi-step approach, proceeds through a nitropyridine intermediate. The second explores more direct N-methylation methodologies.
Route 1: The Workhorse - A Stepwise Approach via 2-methyl-3-nitropyridine
This well-established route is a three-step process, each stage of which has been optimized for industrial application.
Step 1: Synthesis of 2-methyl-3-nitropyridine
The synthesis of the key intermediate, 2-methyl-3-nitropyridine, is typically achieved through the condensation of 2-chloro-3-nitropyridine with a methyl group source. A common and effective method involves the use of diethyl malonate followed by decarboxylation.
-
Reaction: 2-chloro-3-nitropyridine reacts with the sodium salt of diethyl malonate, followed by acidic workup and decarboxylation to yield 2-methyl-3-nitropyridine.
-
Yield: This process can achieve high molar yields, often in the range of 92-95%.[1]
-
Causality of Experimental Choices: The use of diethyl malonate is advantageous due to its relatively low cost and the stability of the resulting enolate, which facilitates a clean condensation reaction. The subsequent decarboxylation under acidic conditions is a high-yielding and straightforward transformation.
Step 2: Reduction to 2-methyl-3-aminopyridine
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method for large-scale production due to its efficiency and cleaner waste profile compared to stoichiometric reducing agents.
-
Reaction: 2-methyl-3-nitropyridine is hydrogenated in the presence of a catalyst, such as Palladium on carbon (Pd/C), in a suitable solvent like methanol.
-
Yield: This reduction is typically very efficient, with yields often exceeding 95%.
-
Causality of Experimental Choices: Catalytic hydrogenation with Pd/C is an industry standard for nitro group reductions. It offers high selectivity, avoids the use of large quantities of metal hydrides, and the catalyst can often be recovered and reused, contributing to cost savings.
Step 3: N-methylation to this compound
The final step involves the methylation of the primary amino group of 2-methyl-3-aminopyridine. Several methods are available, each with its own set of advantages and disadvantages in a large-scale setting.
-
Method A: Reductive Amination with Formaldehyde
-
Reaction: 2-methyl-3-aminopyridine is reacted with formaldehyde in the presence of a reducing agent, such as sodium borohydride or through catalytic hydrogenation.
-
Causality of Experimental Choices: Reductive amination is a highly efficient and common method for N-alkylation. Using formaldehyde as the methyl source is cost-effective. Sodium borohydride is a versatile and relatively inexpensive reducing agent suitable for this transformation.
-
-
Method B: Eschweiler-Clarke Reaction
-
Reaction: This classic reaction involves treating the primary amine with excess formic acid and formaldehyde. The reaction is driven by the formation of carbon dioxide.[2][3][4][5][6]
-
Causality of Experimental Choices: The Eschweiler-Clarke reaction is advantageous as it avoids the use of metal catalysts or expensive methylating agents and typically proceeds to completion, often with high yields.[2] It is a one-pot reaction, which simplifies the process on a large scale.[2][6]
-
-
Method C: Methylation with Methyl Iodide
-
Reaction: 2-methyl-3-aminopyridine is reacted with a methylating agent like methyl iodide in the presence of a base.
-
Causality of Experimental Choices: While effective, the use of methyl iodide on an industrial scale can be less favorable due to its higher cost, toxicity, and the potential for over-methylation to form quaternary ammonium salts.
-
Route 2: Alternative Approaches - Direct Functionalization Strategies
While less documented for this specific molecule on a large scale, direct C-H activation and methylation of a suitable pyridine precursor could offer a more atom-economical route. However, these methods are often still in the academic or early development stages and may present challenges in terms of catalyst cost, selectivity, and scalability. For the purpose of a robust, near-term industrial process, Route 1 remains the more pragmatic choice.
Cost-Effectiveness and Performance Data
To provide a clear comparison, the following table summarizes the key parameters for the different N-methylation strategies in Route 1, assuming a consistent and optimized process for the preceding steps.
| Parameter | Method A: Reductive Amination | Method B: Eschweiler-Clarke | Method C: Methyl Iodide |
| Key Reagents | Formaldehyde, Sodium Borohydride | Formic Acid, Formaldehyde | Methyl Iodide, Base |
| Typical Yield | >90% | >90% | Variable, risk of over-methylation |
| Raw Material Cost | Moderate | Low | High |
| Process Safety | Handling of NaBH₄ (flammable solid) | Handling of formic acid (corrosive) | Handling of methyl iodide (toxic, volatile) |
| Scalability | Excellent | Excellent | Good, with safety considerations |
| Purification | Standard chromatographic or distillation methods | Simple acid-base extraction often sufficient | May require more complex purification to remove byproducts |
Pricing of Key Reagents (Illustrative, subject to market fluctuations):
| Reagent | Price (per kg, industrial scale estimate) |
| 2-chloro-3-nitropyridine | ~$50 - $100 |
| Diethyl malonate | ~$5 - $10[7] |
| Sodium Borohydride | ~$20 - $40[1][8][9][10] |
| Formaldehyde (37% solution) | ~$1 - $2 |
| Formic Acid | ~$1 - $3 |
| Methyl Iodide | ~$50 - $80[11][12][13][14][15] |
| Trimethyl Orthoformate | ~$5 - $15[16][17][18][19] |
Experimental Protocols
Protocol for Route 1, Step 3, Method B: Eschweiler-Clarke N,N-dimethylation of 2-methyl-3-aminopyridine
This protocol is provided as a representative example of a cost-effective and scalable method.
-
Reaction Setup: To a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge 2-methyl-3-aminopyridine (1.0 equivalent).
-
Reagent Addition: Add formic acid (3.0-5.0 equivalents) and formaldehyde (37% aqueous solution, 3.0-5.0 equivalents).
-
Reaction: Heat the mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically driven to completion by the evolution of carbon dioxide.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the addition of a base (e.g., sodium hydroxide solution) while maintaining the temperature below 30 °C.
-
Extraction: Extract the product into a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Concentrate the organic phase under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization if required.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for this compound.
Conclusion and Recommendations
For the large-scale synthesis of this compound, the three-step sequence commencing with 2-chloro-3-nitropyridine offers a robust and well-defined manufacturing process. While the initial steps of methylation and reduction are relatively standard, the final N-methylation step presents several viable options.
Based on a comprehensive analysis of cost, safety, and scalability, the Eschweiler-Clarke reaction (Method B) emerges as a highly recommended approach for the final N-methylation. Its use of inexpensive and readily available reagents, coupled with a simple, one-pot procedure and typically high yields, makes it an economically attractive option for industrial production. While reductive amination with formaldehyde and sodium borohydride (Method A) is also a strong contender, the Eschweiler-Clarke reaction often presents a more straightforward work-up and avoids the handling of solid hydrides. The use of methyl iodide (Method C) is generally discouraged for large-scale production due to its higher cost and safety concerns.
Ultimately, the choice of the optimal synthetic route will depend on the specific capabilities and economic constraints of the manufacturing facility. However, the analysis presented in this guide provides a strong foundation for making an informed and data-driven decision.
References
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
-
IndiaMART. (n.d.). TriMethyl Orthoformate , at ₹ 120/kg | Mumbai | ID: 19316158630. Retrieved from [Link]
-
IndiaMART. (n.d.). Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
The Lab Depot. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Tradeindia. (n.d.). Trimethyl Orthoformate Boiling Point: 100.6 C at 1000.00 INR in Ahmedabad, Gujarat | Jigs Chemical Limited. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Trimethyl Orthoformate. Retrieved from [Link]
-
Tradeindia. (n.d.). Methyl Iodide 99% For Synthesis at 7139.00 INR in Mumbai | A. B. Enterprises. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Sodium Borohydride | Price | per kg | USD. Retrieved from [Link]
-
Sdfine. (n.d.). DIETHYL MALONATE (ethyl malonate ). Retrieved from [Link]
-
Carl ROTH. (n.d.). Diethyl malonate, 250 ml, CAS No. 105-53-3 | Aliphatic Building Blocks. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
IndiaMART. (n.d.). Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
The Lab Depot. (n.d.). Methyl Iodide, Reagent. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
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A Comparative Environmental Impact Assessment of N,2-dimethylpyridin-3-amine for Pharmaceutical Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable practices, with a significant focus on the environmental impact of chemical intermediates.[1][2] N,2-dimethylpyridin-3-amine, a substituted aminopyridine, represents a class of compounds frequently used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for assessing its environmental impact, comparing it with plausible alternatives, and offering detailed, validated protocols for key environmental endpoints. By understanding the principles of ecotoxicity, biodegradability, and bioaccumulation, researchers can make more informed decisions in selecting synthetic routes that minimize ecological risk.
Introduction: The Environmental Context of Pyridine Derivatives
Pyridine and its derivatives are heterocyclic aromatic compounds widely used in industry, agriculture, and pharmaceuticals.[3] Their high water solubility increases the potential for transport into groundwater, posing a risk to aquatic ecosystems.[4] While specific environmental data for this compound is not extensively published, the broader class of aminopyridines and alkylpyridines provides critical insights. Regulatory bodies like the EPA and international organizations such as the Organisation for Economic Co-operation and Development (OECD) have established standardized guidelines for assessing the environmental fate of such chemicals.[5][6] This assessment is crucial, as many pharmaceutical compounds and their intermediates can persist in the environment, leading to ecotoxicological effects and contributing to issues like antimicrobial resistance.[7][8][9]
This guide will focus on three core pillars of environmental risk assessment:
-
Ecotoxicity: The potential for a substance to cause harm to aquatic organisms.
-
Biodegradability: The susceptibility of a chemical to be broken down by microorganisms.
-
Bioaccumulation Potential: The tendency of a substance to be taken up and concentrated in organisms.
Comparative Framework: this compound vs. Alternatives
To contextualize the environmental impact of this compound, it is essential to compare it against alternative chemical scaffolds that could potentially serve a similar synthetic function. The choice of alternatives depends on the specific reaction, but for this guide, we will consider a common aliphatic amine (Cyclohexylamine) and a different aromatic amine (Aniline) as benchmarks.
The following table summarizes hypothetical, yet representative, data for these compounds based on known trends for their respective chemical classes.
Table 1: Comparative Environmental Profile
| Parameter | This compound (Hypothetical) | Cyclohexylamine (Alternative 1) | Aniline (Alternative 2 / Reference) | Test Guideline |
| Acute Aquatic Toxicity | ||||
| Daphnia magna EC₅₀ (48h) | 15 mg/L | 30 mg/L | 0.7 mg/L | OECD 202 |
| Pimephales promelas LC₅₀ (96h) | 25 mg/L | 50 mg/L | 10 mg/L | OECD 203 |
| Pseudokirchneriella subcapitata EC₅₀ (72h) | 10 mg/L (Growth Inhibition) | 45 mg/L (Growth Inhibition) | 0.04 mg/L (Growth Inhibition) | OECD 201 |
| Ready Biodegradability | 35% in 28 days (Not readily biodegradable) | > 60% in 28 days (Readily biodegradable) | > 60% in 10-d window (Readily biodegradable) | OECD 301F |
| Bioaccumulation Potential | ||||
| Log Kₒw (Octanol-Water Partition) | 1.5 | 1.48 | 0.9 | OECD 107 |
| Bioconcentration Factor (BCF) | < 10[10] | < 10 | < 10 | OECD 305 |
Analysis of Comparative Data:
-
Ecotoxicity: The hypothetical data suggests this compound exhibits moderate acute toxicity to aquatic life. It is less toxic than aniline, a known environmental hazard, but potentially more toxic than a simple aliphatic amine like cyclohexylamine. The toxicity to algae is often a sensitive endpoint for nitrogen-containing heterocyclic compounds.
-
Biodegradability: Like many pyridine derivatives, this compound is projected to be "not readily biodegradable," indicating persistence in the environment.[4][10] This contrasts with simpler amines which are often easily metabolized by microorganisms. Aniline is used as a reference substance in biodegradability tests to ensure the microbial inoculum is active.[11]
-
Bioaccumulation: With a low Log Kₒw and a measured Bioconcentration Factor (BCF) for a related aminopyridine of <1.8-7.2, the potential for this compound to bioaccumulate in aquatic organisms is considered low.[10] This is a favorable characteristic, as it reduces the risk of the substance concentrating up the food chain.
Methodology Deep Dive: Standardized Testing Protocols
Accurate and reproducible data is the bedrock of any environmental assessment. The OECD Guidelines for the Testing of Chemicals provide the internationally accepted standard methods.[12][13]
Assessing Ready Biodegradability (OECD 301F)
The "Manometric Respirometry Test" (OECD 301F) is a preferred method for determining ready biodegradability.[14] It measures the oxygen consumed by microorganisms as they break down the test substance.
Causality Behind Experimental Choices:
-
Inoculum Source: Activated sludge from a municipal wastewater treatment plant is used to provide a diverse and environmentally relevant microbial community.
-
Test Duration (28 days): This period allows sufficient time for microbial adaptation and degradation of the substance.
-
Pass Level (60% ThOD): A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[11][15] This stringent criterion indicates that the substance will not persist in the environment.
-
Reference Substance: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to validate the viability and activity of the microbial inoculum.[11]
Experimental Workflow: OECD 301F
Caption: Workflow for OECD 301F Manometric Respirometry Test.
Assessing Acute Aquatic Toxicity to Daphnia magna (OECD 202)
This test assesses the acute toxicity of a substance to a key aquatic invertebrate, Daphnia magna (water flea). The endpoint is the effective concentration (EC₅₀) that immobilizes 50% of the daphnids within a 48-hour exposure period.
Causality Behind Experimental Choices:
-
Test Organism: Daphnia magna is a standard model organism because it is a critical link in the aquatic food web and is sensitive to a wide range of chemical pollutants.
-
Exposure Period (48h): This duration is sufficient to observe acute toxic effects without the confounding factors of starvation or chronic exposure.
-
Endpoint (Immobilisation): Immobilisation is a clear, non-lethal endpoint that is easily observable and serves as a reliable surrogate for mortality.
-
Concentration Range: A geometric series of concentrations is used to ensure a dose-response relationship can be established to accurately calculate the EC₅₀ value.[16]
Experimental Workflow: OECD 202
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Synthesis and Risk Profile
The collected data allows for the construction of a comparative risk profile.
Caption: Environmental risk profile for this compound.
Based on this profile, the primary environmental concern for this compound is its persistence . While its acute toxicity is moderate and bioaccumulation potential is low, its resistance to degradation means it could remain in aquatic environments for extended periods following release. This elevates the potential for chronic exposure effects, which are not captured by the acute tests described here.
Conclusion and Recommendations
The environmental assessment of this compound, framed by comparison with alternatives and based on standardized OECD protocols, highlights its likely persistence as a key environmental drawback. For drug development professionals, this presents a clear directive:
-
Prioritize Biodegradable Alternatives: When synthetic pathways allow, prioritize intermediates like cyclohexylamine that are readily biodegradable, even if they require process optimization.
-
Implement stringent Waste Management: For persistent compounds, robust engineering controls and dedicated waste treatment streams are non-negotiable to prevent environmental release. Advanced oxidation processes may be required for effluent treatment.
-
Conduct Further Testing: If the use of a persistent intermediate is unavoidable, further testing, such as chronic toxicity studies (e.g., OECD 211, Daphnia magna Reproduction Test) and inherent biodegradability tests (e.g., OECD 302), should be considered to better characterize long-term risk.
By integrating this comparative environmental assessment early in the drug development lifecycle, researchers can proactively mitigate ecological risks, align with green chemistry principles, and contribute to a more sustainable pharmaceutical industry.[2]
References
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Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
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The Uncharted Territory of a Privileged Scaffold: A Comparative Guide to N,2-dimethylpyridin-3-amine
A Senior Application Scientist's In-depth Technical Guide for Researchers in Drug Discovery
Introduction: The Allure of the Aminopyridine Scaffold
To the experienced medicinal chemist, the aminopyridine core is a familiar and powerful ally. Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its status as a "privileged scaffold" in drug discovery. Derivatives of this versatile heterocycle are known to interact with a vast array of biological targets, particularly the ATP-binding site of protein kinases.[1][2] This has led to their successful incorporation into numerous approved drugs and clinical candidates. This guide delves into the patent landscape and potential novelty of a specific, less-explored derivative: N,2-dimethylpyridin-3-amine . We will provide a comparative framework for its evaluation against established alternatives, detail the necessary experimental protocols for its characterization, and offer insights into its potential as a valuable building block for novel therapeutics.
Part 1: Patent Landscape and the Question of Novelty
A comprehensive analysis of the patent landscape reveals a dense thicket of intellectual property surrounding aminopyridine derivatives. Numerous patents claim broad Markush structures encompassing substituted aminopyridines for use as kinase inhibitors, including those targeting Pim kinases, PI3-kinases, and c-Jun N-terminal kinases (JNKs).[2] However, a thorough search of existing patent databases does not reveal any patents that specifically claim the composition of matter for this compound.
This absence is significant. While the broader chemical space is heavily patented, the novelty of this specific compound may lie in its unique substitution pattern: a methyl group at the 2-position combined with an N,N-dimethylamino group at the 3-position. This specific arrangement could confer non-obvious advantages in terms of potency, selectivity, or pharmacokinetic properties over the prior art.
The Novelty Hypothesis:
-
Steric Influence: The 2-methyl group can enforce a specific torsional angle between the pyridine ring and the amino group, potentially locking the molecule into a more favorable binding conformation within a kinase active site.
-
Altered Basicity: The N,N-dimethylation of the 3-amino group significantly increases its basicity compared to a primary amine. This can alter its pharmacokinetic profile (e.g., solubility, cell permeability) and its interaction with key amino acid residues, such as the catalytic lysine, in the target protein.
-
Metabolic Stability: The methyl groups may block sites of metabolism, potentially leading to a more favorable in vivo half-life compared to unsubstituted analogs.
The following diagram illustrates the logical flow for assessing the novelty of a compound like this compound.
Caption: Logical workflow for determining the novelty of this compound.
Part 2: A Framework for Comparative Performance Analysis
To establish the utility of this compound, it must be benchmarked against a relevant alternative. For this guide, we will use the parent compound, 3-aminopyridine , as a baseline comparator. 3-Aminopyridine is a well-understood and commercially available building block, making it an ideal reference point to highlight the contributions of the N,2-dimethyl substitution.[3][4]
Synthetic Accessibility and Efficiency
Exemplary Protocol: Synthesis of this compound
-
Step 1: Reduction of the Nitro Group. To a solution of 2-methyl-3-nitropyridine in ethanol, add a catalyst such as 10% Palladium on carbon. The mixture is then subjected to hydrogenation (e.g., under a hydrogen atmosphere at 1 atm) until the reaction is complete (monitored by TLC or LC-MS). Filtration of the catalyst and removal of the solvent under reduced pressure yields 2-methylpyridin-3-amine.
-
Step 2: Reductive Amination. The resulting 2-methylpyridin-3-amine is dissolved in a suitable solvent like methanol. An excess of aqueous formaldehyde (37 wt. %) and a reducing agent, such as sodium borohydride, are added portion-wise while maintaining a cool temperature (0-5 °C). The reaction is stirred until completion.
-
Step 3: Work-up and Purification. The reaction is quenched, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Comparative Synthesis Data (Hypothetical)
| Parameter | 3-Aminopyridine (Alternative) | This compound (Target) | Rationale for Difference |
| Starting Material | Nicotinamide | 2-Methyl-3-nitropyridine | Different synthetic strategies are typically employed. |
| Key Reaction | Hofmann Rearrangement | Reductive Amination | The Hofmann rearrangement is a classic method for 3-aminopyridine.[3] The proposed route for the target is a standard, robust transformation. |
| Number of Steps | 1 (from Nicotinamide) | 2 (from 2-methyl-3-nitropyridine) | The target compound requires an additional step for the N-methylation. |
| Typical Overall Yield | ~85-90% | ~60-70% (Estimated) | Multi-step syntheses generally result in lower overall yields. |
| Purification Method | Recrystallization | Column Chromatography | The N,N-dimethylated product is likely to be less crystalline and may require chromatographic purification. |
Physicochemical Properties: The Impact of Methylation
The introduction of two methyl groups is expected to significantly alter the physicochemical properties of the aminopyridine core. These properties are critical determinants of a compound's drug-likeness and are essential for successful drug development.
Predicted Physicochemical Properties
| Property | 3-Aminopyridine | This compound | Expected Impact of N,2-Dimethylation |
| Molecular Weight | 94.11 g/mol | 122.17 g/mol | Increased molecular weight. |
| logP (Lipophilicity) | ~0.2 | ~1.41 (Predicted)[5] | The two methyl groups significantly increase lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| pKa (Basicity) | ~6.0 | ~7.5 (Predicted) | The electron-donating effect of the two N-methyl groups increases the basicity of the exocyclic nitrogen, making it more protonated at physiological pH. |
| Aqueous Solubility | High | Moderate to Low (Predicted) | The increased lipophilicity and potential for a more stable crystal lattice could reduce aqueous solubility. |
| Polar Surface Area | 26.0 Ų | 16.1 Ų (Predicted)[5] | N-methylation reduces the polar surface area by removing N-H bonds, which can improve cell permeability. |
Biological Activity: A Focus on Kinase Inhibition
The primary rationale for exploring this compound is its potential as a kinase inhibitor. The aminopyridine scaffold is a known "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The N,2-dimethyl substitution pattern could optimize interactions in the ATP-binding pocket.
Experimental Workflow for Kinase Inhibitor Profiling
The following workflow outlines the standard process for evaluating a novel compound as a kinase inhibitor.
Caption: Standard workflow for characterizing a novel kinase inhibitor.
Illustrative Comparative Data (Hypothetical)
While specific experimental data for this compound is not publicly available, we can hypothesize its potential performance against a generic kinase target (e.g., JNK1) compared to 3-aminopyridine, which is expected to be inactive or very weakly active.
| Parameter | 3-Aminopyridine (Alternative) | This compound (Target) |
| JNK1 IC50 (Biochemical) | > 50 µM | 0.1 - 1 µM (Hypothesized) |
| p38α IC50 (Biochemical) | > 50 µM | 5 - 10 µM (Hypothesized) |
| Selectivity (p38α/JNK1) | N/A | ~10-50 fold (Hypothesized) |
| Cellular Potency (EC50) | Inactive | 1 - 5 µM (Hypothesized) |
This hypothetical data illustrates how the N,2-dimethyl substitution could transform an inactive core into a potent and selective kinase inhibitor. The increased lipophilicity and modulated basicity could lead to improved target engagement and cellular activity.
The diagram below shows a simplified representation of a signaling pathway involving JNK, a potential target for aminopyridine-based inhibitors.
Caption: Simplified JNK signaling pathway, a potential target for the title compound.
Conclusion and Future Directions
This compound represents an intriguing, underexplored region of chemical space. While the broader aminopyridine scaffold is well-patented, the specific N,2-dimethyl substitution pattern appears to be novel from a composition of matter perspective. The key value of this compound lies in its potential to offer a distinct profile of potency, selectivity, and pharmacokinetic properties compared to existing aminopyridine-based inhibitors.
For researchers and drug development professionals, this compound is not just another building block; it is a hypothesis waiting to be tested. The experimental frameworks provided in this guide offer a clear path to validating its potential. Its synthesis, while requiring a multi-step approach, is feasible using standard organic chemistry techniques. The critical next step is to perform the comparative experimental studies outlined here. Should the data confirm the hypothesized advantages, this compound could emerge as a valuable and unencumbered scaffold for the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.
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- RSC Publishing. (2024, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Szczepankiewicz, B. G., et al. (2006, June 15). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-80.
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A Comparative Guide to N,2-dimethylpyridin-3-amine in Green Chemistry Protocols
For the modern researcher, the dual imperatives of scientific innovation and environmental stewardship are paramount. The selection of reagents and catalysts is no longer solely a question of yield and kinetics but also of sustainability. This guide provides a comprehensive analysis of N,2-dimethylpyridin-3-amine, a lesser-explored substituted aminopyridine, within the framework of green chemistry. In the absence of extensive direct experimental data for this specific isomer, we will position it against the well-established catalyst, 4-Dimethylaminopyridine (DMAP), and its greener alternatives, offering a prospective evaluation for researchers considering its use.
Introduction: The Role of Aminopyridines in Catalysis
Substituted pyridines are a cornerstone of organic synthesis, primarily functioning as nucleophilic catalysts and ligands for transition metals. Their efficacy stems from the nucleophilicity of the pyridine ring nitrogen, which can be modulated by the electronic effects of ring substituents.[1] this compound, with its methyl and dimethylamino groups, presents an interesting electronic and steric profile that suggests potential utility in various chemical transformations.
The most famous member of this family is 4-Dimethylaminopyridine (DMAP), a highly efficient catalyst for a wide range of reactions, most notably acylation reactions. However, the toxicity and challenges associated with the removal of DMAP from reaction mixtures have spurred the search for more sustainable alternatives. This guide will explore how this compound might perform in this context and what factors researchers should consider in its evaluation.
Comparative Analysis: this compound vs. Alternatives
A rigorous evaluation of a new catalyst's "green" credentials requires a multi-faceted approach. We will consider several key performance indicators based on the principles of green chemistry.
The primary function of a catalyst is to accelerate a reaction. The catalytic activity of this compound would need to be benchmarked against DMAP and other alternatives like pyridine or triethylamine.[2] The steric hindrance from the methyl group at the 2-position in this compound, adjacent to the ring nitrogen, might influence its catalytic activity compared to the less hindered DMAP.
To quantify the environmental impact of a chemical process, several metrics are employed.[3] The following table provides a hypothetical comparison of this compound with DMAP and a polymer-supported DMAP, a common greener alternative.
| Metric | This compound (Projected) | 4-Dimethylaminopyridine (DMAP) | Polymer-Supported DMAP | Rationale for Projection/Comparison |
| Catalyst Loading (mol%) | 0.1 - 5% | 0.1 - 5% | 1 - 10% | Assumed to be a highly active nucleophilic catalyst similar to DMAP. |
| Reaction Time | Potentially longer | Typically short | Often longer | Steric hindrance may slow reaction rates compared to DMAP. |
| Yield | Substrate dependent | High to excellent | High to excellent | Efficacy will depend on the specific reaction and substrate. |
| Process Mass Intensity (PMI) | Lower than DMAP if recyclable | High due to workup | Lower due to easier separation | The key advantage would be in simplifying purification. |
| Atom Economy (AE) | High (as a catalyst) | High (as a catalyst) | High (as a catalyst) | As catalysts, they are not incorporated into the final product. |
| E-Factor | Potentially lower | High | Lower | Reduced waste from workup would lower the E-Factor. |
| Recyclability | Potentially recyclable | Not easily recyclable | Highly recyclable | Could be designed for recyclability, a key green advantage. |
This table is a projection and would require experimental validation.
Experimental Protocols: Evaluating Catalytic Performance in Acylation
To assess the performance of this compound, a standardized experimental protocol is essential. The following describes a general procedure for the acylation of a sterically hindered alcohol, a classic test for DMAP-type catalysts.
-
Sterically Hindered Alcohol (e.g., 1-Adamantanol): 1.0 equiv.
-
Acid Anhydride (e.g., Acetic Anhydride): 1.5 equiv.
-
Catalyst (this compound or alternative): 0.1 - 1.0 equiv.
-
Stoichiometric Base (e.g., Triethylamine): 1.5 equiv.
-
Solvent (e.g., Dichloromethane or a greener alternative like 2-MeTHF): 5 mL per mmol of alcohol
-
To a stirred solution of the hindered alcohol and triethylamine in the chosen solvent, add the catalyst at room temperature under an inert atmosphere.
-
Add the acid anhydride dropwise to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with the organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The efficiency of this compound would be determined by comparing the reaction time and isolated yield against DMAP and other bases under identical conditions.
Mechanistic Considerations and Visualization
The catalytic cycle of DMAP in acylation is well-understood and provides a model for how this compound might function. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic acyl source to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the alcohol to form the ester product and regenerate the catalyst.
Diagram 1: Proposed Catalytic Cycle for Acylation
A simplified representation of the nucleophilic catalysis pathway.
Diagram 2: Experimental Workflow for Catalyst Comparison
Workflow for the comparative evaluation of different catalysts.
Future Outlook and Green Chemistry Integration
The true potential of this compound in green chemistry protocols will only be realized through rigorous experimental investigation. Key areas for future research include:
-
Immobilization: Developing polymer-supported or magnetic nanoparticle-supported versions of this compound to facilitate catalyst recovery and reuse.
-
Alternative Solvents: Evaluating its performance in greener solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), or deep eutectic solvents.[5]
-
Broader Applications: Exploring its utility as a ligand in transition metal-catalyzed reactions, such as Suzuki or Heck couplings, where ligand design is crucial for efficiency and selectivity.[6]
Conclusion
While this compound remains a relatively uncharacterized molecule in the context of green chemistry, its structural similarity to established aminopyridine catalysts suggests it may be a viable candidate for various synthetic transformations. This guide provides a framework for its evaluation, emphasizing a comparative approach grounded in the principles of green chemistry. By systematically assessing its catalytic activity, recyclability, and overall process efficiency against known alternatives, researchers can make informed decisions about its potential to contribute to more sustainable chemical synthesis. The path forward requires a commitment to not only discovering new reactivity but also to quantifying and minimizing the environmental impact of our chemical endeavors.
References
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- Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines.
- High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Strategy.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- A Comparative Guide to 4-Dimethylaminopyridine (DMAP)
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central.
- What chemical can replace DMAP (4-Dimethylaminopyridine)?.
- N,3-Dimethylpyridin-4-amine. Benchchem.
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- Pd(II)
- Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,2-dimethylpyridin-3-amine
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, procedural framework for the safe handling and disposal of N,2-dimethylpyridin-3-amine, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted pyridine derivative. Before any handling or disposal procedures are initiated, a thorough understanding of its hazard profile is essential. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to treat this and similar pyridine derivatives with a high degree of caution.
Key Hazards:
-
Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2]
-
Aquatic Toxicity: Related pyridine compounds are known to be toxic to aquatic life with long-lasting effects.[3]
Due to these hazards, this compound must be managed as a hazardous waste throughout its lifecycle in the laboratory, from receipt to final disposal.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1] |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is fundamental to minimizing exposure risk during the handling and disposal of this compound.
-
Eye and Face Protection: Always wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile, are mandatory. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
-
Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[6] For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][4]
Spill Management Protocol
Accidents can happen, and a well-defined spill response plan is crucial.
For Small Spills:
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Materials: All contaminated cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: Prevent the spill from entering drains or waterways.[2]
Waste Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must follow a systematic and compliant process to ensure safety and regulatory adherence. Never dispose of this chemical down the drain or in regular trash.[7]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. This compound waste, including pure compound, solutions, and contaminated materials, must be collected separately from other waste streams.
-
Container Selection: Use a designated, sealable, and chemically compatible waste container.[5] Ensure the container is in good condition and has a secure, airtight lid.
-
Labeling: The moment waste is first added, the container must be labeled with a "Hazardous Waste" label.[5][7] The label must clearly identify the contents, including the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant").
Step 2: On-site Storage
Proper storage of the waste container while it is being filled is critical to prevent accidents.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[5][7]
-
Conditions: The storage area should be cool, dry, and well-ventilated.[4] Keep the container tightly closed when not in use.[5]
Step 3: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup of the full waste container.[7] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Approved Disposal Methods: The standard and approved method for the disposal of pyridine-based waste is high-temperature incineration in a licensed facility.[8][9] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to a robust safety culture. By adhering to these procedural guidelines, researchers and scientists can ensure they are not only advancing their scientific goals but are also upholding their professional responsibility to protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) as the primary sources of information.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
- Acros Organics. (n.d.). Material Safety Data Sheet for 4-Aminopyridine.
-
Angene Chemical. (2025, December 24). Safety Data Sheet for N1,N1-Dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine.
- ChemTreat. (2012, August 15). Material Safety Data Sheet.
-
New Jersey Department of Health. (n.d.). Hazard Summary for 2-Aminopyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023, March 28). 2-Aminopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 4-Aminopyridine. Retrieved from [Link]
- Carl ROTH. (2023, February 1). Safety Data Sheet: Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
- U.S. Environmental Protection Agency (EPA). (1992). ToxFAQs for Pyridine.
-
U.S. Environmental Protection Agency (EPA). (2023, November 1). Pyridine - Substance Details. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]
-
ACS Publications. (2026, January 8). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals. Retrieved from [Link]
-
ACS Publications. (2025, December 9). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. Retrieved from [Link]
- University of California, Irvine. (n.d.). Chemical Waste Name or Mixtures List.
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Navigating the Uncharted: A Safety and Handling Guide for N,2-dimethylpyridin-3-amine
Senior Application Scientist Note: The following guide is constructed in the absence of a specific Safety Data Sheet (SDS) for N,2-dimethylpyridin-3-amine. The provided recommendations are therefore based on the known hazardous properties of the aminopyridine chemical class and general best practices for handling novel or uncharacterized research compounds. This guide should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment before any work begins.
The aminopyridine family of compounds is known for its significant toxicological profile. Studies in both animals and humans have demonstrated that aminopyridines are acutely toxic substances. They are readily absorbed through the skin and gastrointestinal tract and can be widely distributed in the body, including the brain. The primary hazards are associated with high acute toxicity if swallowed, inhaled, or in contact with skin.[1] Acute exposure can lead to severe health effects, including dizziness, headache, respiratory distress, convulsions, and in severe cases, respiratory failure and death.[1][2] Furthermore, they can be severe irritants to the skin and eyes and may cause respiratory irritation.[1][3] Therefore, this compound must be handled with the utmost caution, treating it as a highly toxic substance.
Immediate Safety and Preparedness
Before handling this compound, a comprehensive plan for its use and disposal is critical. This includes ensuring that all necessary personal protective equipment is available and in good condition, and that all personnel are trained in its correct use. An emergency plan should be established, and safety equipment such as an eyewash station and safety shower must be readily accessible and tested.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the high potential toxicity of aminopyridines, a robust selection of PPE is mandatory. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale |
| Respiratory | Certified Chemical Fume Hood | To prevent inhalation of dusts or vapors, which is a primary route of exposure for toxic aminopyridines.[6] |
| NIOSH-approved respirator (if fume hood is not feasible) | Required if there is any risk of exceeding exposure limits outside of a fume hood. A respiratory protection program must be in place.[4][6] | |
| Eye and Face | ANSI-approved safety goggles | To protect against splashes and dust.[6] |
| Face shield (in addition to goggles) | Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[7] | |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile) | Aminopyridines are readily absorbed through the skin. Double-gloving provides an extra layer of protection against contamination.[6] |
| Body | Full-length laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a higher risk of splashes.[4] | |
| Footwear | Closed-toe shoes | To protect the feet from spills. |
Operational Plan: A Step-by-Step Handling Protocol
All handling of this compound should occur within a designated area, ideally inside a certified chemical fume hood to minimize inhalation exposure.[6]
Preparation and Handling:
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.
-
Weighing and Transfer: When weighing the solid compound, do so on a tared container within the fume hood to contain any dust. Use appropriate tools to handle the material and avoid generating dust.[6]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Response:
In the event of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. For minor spills within a fume hood, and if you are trained to do so, use an appropriate absorbent material to contain the spill.[3] All materials used for cleanup should be treated as hazardous waste.[1]
Disposal Plan: A Responsible End-of-Life Protocol
This compound and any materials contaminated with it must be disposed of as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6]
Waste Segregation and Collection:
-
Waste Container: All solid and liquid waste containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials: This includes any gloves, pipette tips, paper towels, and other disposable materials that have come into contact with the chemical.
-
Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1]
Visualizing the Workflow
The following diagram illustrates the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]
-
Farmalabor Materie Prime. (2012, December 12). AMINOPYRIDINE-4 (TECHNICAL GRADE) Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved from [Link]
- Krasowska, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(15), 8205.
-
SD Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). 4-Aminopyridine SOP. Retrieved from [Link]
- King, A. M., & Aaron, C. K. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 297–301.
- King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology, 8(3), 297-301.
- International Agency for Research on Cancer. (2000). Some chemicals that cause tumours of the urinary tract in rodents. In IARC monographs on the evaluation of carcinogenic risks to humans (Vol. 73).
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015).
- Canadian Association of Pharmacy in Oncology. (2010). Safe handling of hazardous drugs. The Canadian Journal of Hospital Pharmacy, 63(3), 232–237.
- National Center for Biotechnology Information. (2000). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment.
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ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

